Technical Documentation Center

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Core Science & Biosynthesis

Foundational

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine chemical structure and properties

Part 1: Executive Technical Analysis 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is not merely a chemical intermediate; it is the structural anchor (pharmacophore) for a class of highly selective p38 mitogen-activated...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is not merely a chemical intermediate; it is the structural anchor (pharmacophore) for a class of highly selective p38 mitogen-activated protein kinase (MAPK) inhibitors, most notably Skepinone-L .[1]

In the context of drug discovery, this scaffold solves two critical problems inherent to ATP-competitive kinase inhibitors:

  • Selectivity: The gem-dimethyl group at the C3 position exerts steric pressure that induces a specific conformation in the kinase hinge region (often referred to as the "Glycine Flip" at Gly110 in p38

    
    ), distinguishing it from homologous kinases like JNK or ERK.
    
  • Metabolic Stability: The 3,3-dimethyl substitution prevents the rapid oxidative aromatization to the fully aromatic isoquinoline, maintaining the basicity and hydrogen-bonding geometry of the amidine functionality required for hinge binding.

Part 2: Structural & Physicochemical Characterization

The molecule operates as a cyclic amidine. Its behavior is governed by the equilibrium between the amino-imine and imino-amine tautomers, and the steric bulk of the dimethyl group.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

Fragment-based lead generation.[1]
Core Motif Cyclic AmidineFunctions as a bidentate H-bond donor/acceptor pair.[1]
pKa (Calculated) ~10.5 - 11.0Highly basic; exists as a cation at physiological pH, aiding solubility but requiring specific binding pocket electrostatics.[1]
LogP (Calculated) ~1.8Moderate lipophilicity; good membrane permeability potential.[1]
Gem-Dimethyl Effect Thorpe-Ingold Effect The C3 dimethyl group restricts conformational freedom, pre-organizing the molecule for binding and facilitating ring closure during synthesis.[1]
Tautomerism & Binding

In solution, the molecule equilibrates, but within the ATP-binding pocket of p38 MAPK, it locks into a specific tautomer to satisfy the hydrogen bonding requirements of the "hinge" region (typically interacting with the backbone of Met109 and Gly110).

  • Donor: The exocyclic amine (

    
    ) donates a hydrogen to the backbone carbonyl of the hinge residue.[1]
    
  • Acceptor: The endocyclic nitrogen (

    
    ) accepts a hydrogen from the backbone amide.[1]
    

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine via the Isothiocyanate/Thiourea Cyclization Route. Rationale: Direct cyclization of the nitrile is often low-yielding due to steric hindrance.[1] The thiourea route utilizes the "Thorpe-Ingold" effect to favor ring closure under mild desulfurization conditions.[1]

Step-by-Step Methodology

Reagents:

  • Precursor:

    
    -Dimethyl- 
    
    
    
    -phenylethylamine (2-methyl-1-phenylpropan-2-amine).[1]
  • Reagent A: Benzoyl isothiocyanate.[1]

  • Reagent B: Potassium Carbonate (

    
    ) / Methanol.[1]
    
  • Cyclization Agent: Mercuric Chloride (

    
    ) or Methyl Iodide (
    
    
    
    ).[1]

Protocol:

  • Thioureido Formation (The Anchor):

    • Dissolve

      
      -dimethyl-
      
      
      
      -phenylethylamine (1.0 eq) in dry Dichloromethane (DCM).
    • Add Benzoyl isothiocyanate (1.1 eq) dropwise at

      
      .[1]
      
    • Checkpoint: Monitor via TLC (Hexane/EtOAc).[1] The disappearance of the starting amine and appearance of a non-polar spot indicates the formation of the N-benzoyl thiourea intermediate.[1]

    • Validation: LC-MS should show

      
       corresponding to the benzoyl-protected adduct.[1]
      
  • Deprotection (Saponification):

    • Treat the intermediate with

      
       in Methanol at reflux for 2 hours to remove the benzoyl group.
      
    • Evaporate solvent and extract with EtOAc.[1]

    • Result: Yields the free N-(1,1-dimethyl-2-phenylethyl)thiourea.[1]

  • Desulfurizing Cyclization (The Critical Step):

    • Dissolve the thiourea in Acetonitrile (MeCN).[1]

    • Add

      
       (1.1 eq) or MeI (excess) and heat to reflux.[1]
      
    • Mechanism:[1][2] The sulfur is activated as a leaving group, promoting nucleophilic attack by the aromatic ring (Friedel-Crafts-like closure) or internal rearrangement.[1]

    • Workup: Filter off the HgS precipitate (black solid) through Celite.[1] Basify the filtrate with NaOH (1M) to generate the free base.[1]

    • Validation (Critical):

      • 1H NMR (

        
        ):  Look for the disappearance of the thiourea protons. The gem-dimethyl singlet (~1.2 ppm) and the methylene singlet (~2.8 ppm) must remain distinct.[1]
        
      • 13C NMR: The amidine carbon (C1) typically appears downfield around 155-160 ppm.[1]

Visualized Synthesis Workflow

Synthesis Start α,α-Dimethyl- β-phenylethylamine Inter1 N-Benzoyl Thiourea Adduct Start->Inter1 Benzoyl Isothiocyanate DCM, 0°C Inter2 Free Thiourea Intermediate Inter1->Inter2 K2CO3 / MeOH Reflux (Deprotection) Product 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylamine Inter2->Product HgCl2 / MeCN Cyclization (-HgS)

Figure 1: The thiourea-mediated cyclization route leverages steric bulk to facilitate ring closure.[1]

Part 4: Mechanism of Action & Biological Context[1][3][4][5]

The 3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylamine core is a "Type I½" kinase inhibitor scaffold.[1] Unlike pure Type I inhibitors that bind the active conformation, this scaffold exploits a hybrid mode.

The "Glycine Flip" Mechanism

In p38 MAPK, the hinge region contains a flexible Glycine (Gly110).

  • Binding: The amidine motif anchors to Met109 and Gly110 via hydrogen bonds.[1]

  • Steric Clash: The bulky 3,3-dimethyl group clashes with the "gatekeeper" region or the hydrophobic pocket if the kinase remains in its standard conformation.

  • Induced Fit: To accommodate the dimethyl group, the peptide bond of Gly110 rotates (flips). This creates a unique hydrophobic sub-pocket that the inhibitor occupies, dramatically increasing residence time (off-rate) and selectivity against other kinases that cannot accommodate this flip.

Signaling Pathway Impact

Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Activation Inhibitor 3,3-Dimethyl-isoquinolin-1-amine (Scaffold) Inhibitor->p38 Blocks ATP Binding (Induces Gly110 Flip) Response Inflammation / Cytokine Production Substrates->Response

Figure 2: The scaffold interrupts the MAPK cascade at the p38 node by competitively displacing ATP.

Part 5: Analytical Reference Data

For researchers verifying the synthesis of this core, the following spectral characteristics are diagnostic:

TechniqueDiagnostic FeatureInterpretation
1H NMR

1.20-1.30 ppm (Singlet, 6H)
Confirms the gem-dimethyl group is intact.[1]
1H NMR

2.80 ppm (Singlet, 2H)
Confirms the benzylic methylene (

) adjacent to the dimethyl center.[1]
13C NMR

~155-160 ppm
Characteristic of the amidine (

) carbon.[1]
IR Spectroscopy ~1630-1650

Strong

stretching vibration.[1]
Mass Spec (ESI)

~189.1
Base peak for the protonated amidine.[1]

References

  • Laufer, S. A., et al. (2010). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time. Journal of Medicinal Chemistry.[1][3] [1]

  • Koeberle, S. C., et al. (2011).[4] Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.[1][4] Nature Chemical Biology.[1][4]

  • Patterson, et al. (2014).[1] Identification of the "Glycine Flip" in p38 Alpha. Protein Science.[1] [1]

  • Mikhailovskii, A. G., et al. (2021).[5] Synthesis of 4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines by the Ritter Reaction.[1][5] Russian Journal of General Chemistry.[1]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine as a Nitric Oxide Synthase Inhibitor

Introduction: The Critical Role of Nitric Oxide Synthase in Physiology and Disease Nitric oxide (NO) is a unique signaling molecule, a transient free radical gas that acts as a key intracellular and extracellular messeng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitric Oxide Synthase in Physiology and Disease

Nitric oxide (NO) is a unique signaling molecule, a transient free radical gas that acts as a key intracellular and extracellular messenger.[1] It is enzymatically produced from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2][3] The mammalian NOS family comprises three distinct isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While sharing 50-60% homology, each isoform is a product of a different gene and exhibits distinct tissue distribution, regulation, and physiological roles.[1]

The constitutive isoforms, nNOS and eNOS, are calcium-dependent and are responsible for the rapid, short-term production of NO involved in neurotransmission and the regulation of vascular tone, respectively.[4] In contrast, iNOS is calcium-independent and can be induced by inflammatory stimuli such as endotoxins and cytokines, leading to the sustained high-output production of NO as part of the immune response.[1]

The overproduction of NO by nNOS and iNOS has been implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, septic shock, and inflammation.[5] This makes the selective inhibition of these isoforms a compelling therapeutic strategy. However, the high degree of conservation in the active sites of the three isoforms presents a significant challenge in the development of isoform-selective inhibitors.[6] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects such as hypertension.[7]

This guide provides a detailed technical overview of the mechanism of action of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a member of the 3,4-dihydro-1-isoquinolinamines class of compounds, as a nitric oxide synthase inhibitor.

Chemical Profile of the Inhibitor: 3,4-Dihydro-1-isoquinolinamines

The compound 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine belongs to the structural class of 3,4-dihydro-1-isoquinolinamines. These compounds have been identified as a novel class of nitric oxide synthase inhibitors.[8] The core structure consists of a dihydroisoquinoline scaffold with an amine group at the 1-position. This structural motif serves as a bioisostere for the guanidinium group of the natural substrate, L-arginine, enabling it to interact with the active site of NOS enzymes.[9][10]

Structural modifications on the dihydroisoquinoline ring system have been shown to modulate both the potency and the isoform selectivity of these inhibitors.[8] The gem-dimethyl substitution at the 3-position in 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is a key feature that influences its conformational properties and interaction with the enzyme's active site.

Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site

The primary mechanism of action for 3,4-dihydro-1-isoquinolinamines, and by extension 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, is competitive inhibition of nitric oxide synthase.[10] These compounds vie with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[10]

The inhibitory activity of this class of compounds is largely attributed to the amine group at the 1-position, which mimics the guanidinium group of L-arginine. This allows the inhibitor to form crucial hydrogen bonds with a conserved glutamate residue within the active site of all NOS isoforms (Glu592 in nNOS, Glu371 in iNOS, and Glu361 in eNOS).[11][12] This interaction anchors the inhibitor in the active site, preventing the binding and subsequent oxidation of L-arginine.

The selectivity of these inhibitors for different NOS isoforms is influenced by the substituents on the dihydroisoquinoline ring. These substituents can form additional interactions with non-conserved amino acid residues in the active site, thereby conferring isoform specificity. For instance, the presence of a phenyl group at the 3-position has been shown to result in weak inhibition of iNOS and nNOS.[8] The dimethyl substitution in the topic compound likely influences the orientation of the molecule within the active site, potentially leading to altered potency and selectivity.

cluster_NOS_Active_Site NOS Active Site cluster_Molecules Molecules NOS Nitric Oxide Synthase (NOS) Heme Heme Prosthetic Group NOS->Heme Contains Glu_residue Conserved Glutamate Residue NOS->Glu_residue Contains L_Arginine L-Arginine (Substrate) Guanidinium Group L_Arginine->NOS Binds to Active Site L_Arginine->Glu_residue H-bonds with Guanidinium Group Inhibitor 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (Inhibitor) Amine Group Inhibitor->NOS Competitively Binds to Active Site Inhibitor->Glu_residue H-bonds with Amine Group

Caption: Proposed binding of the inhibitor to the NOS active site.

Enzyme Kinetics and Isoform Selectivity of 3,4-Dihydro-1-isoquinolinamines

CompoundSubstitution PatterniNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
5a 3-Phenyl>100>100>100--
5j 3-(4-chlorophenyl)0.0451.81540333

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2001, 11(8), 1023-1026.[8]

The data indicates that substitutions on the phenyl ring at the 3-position can significantly enhance both the potency and selectivity for iNOS. This suggests that the region of the active site accommodating this part of the inhibitor is a key determinant of isoform selectivity.

Experimental Protocols for Characterization of NOS Inhibitors

The inhibitory activity and selectivity of compounds like 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine are typically determined using in vitro enzyme assays. Two common methods are the citrulline assay and the hemoglobin capture assay.

Protocol 1: NOS Inhibition Assessment by Citrulline Assay

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.[2][3][13]

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Inhibitor stock solution (e.g., in DMSO)

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin (for nNOS/eNOS), BH4, and L-[³H]arginine.

  • Add the inhibitor: Add varying concentrations of the inhibitor (or vehicle control) to the reaction tubes.

  • Initiate the reaction: Add the purified NOS enzyme to each tube to start the reaction.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Stop the reaction: Terminate the reaction by adding the stop buffer.

  • Separate L-citrulline from L-arginine: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantify L-citrulline: Collect the eluate and measure the radioactivity using a scintillation counter.

  • Calculate inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

start Start prepare_rxn Prepare Reaction Mixture (Buffer, Cofactors, L-[³H]arginine) start->prepare_rxn add_inhibitor Add Inhibitor/Vehicle prepare_rxn->add_inhibitor start_rxn Initiate Reaction with NOS Enzyme add_inhibitor->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction with Stop Buffer incubate->stop_rxn separation Separate L-[³H]citrulline from L-[³H]arginine (Dowex Resin) stop_rxn->separation quantify Quantify L-[³H]citrulline (Scintillation Counting) separation->quantify calculate Calculate % Inhibition and IC50 quantify->calculate end End calculate->end

Caption: Experimental workflow for the citrulline assay.

Protocol 2: NOS Inhibition Assessment by Hemoglobin Capture Assay

This spectrophotometric assay measures the production of NO by its reaction with oxyhemoglobin to form methemoglobin.[14][15]

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS

  • L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Oxyhemoglobin

  • Inhibitor stock solution (e.g., in DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare the reaction mixture: In a microplate well, combine the reaction buffer, L-arginine, NADPH, calmodulin (for nNOS/eNOS), BH4, and oxyhemoglobin.

  • Add the inhibitor: Add varying concentrations of the inhibitor (or vehicle control) to the wells.

  • Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the change in absorbance at 401 nm (the isosbestic point for oxyhemoglobin and methemoglobin) over time using a spectrophotometer.

  • Calculate reaction rates: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Calculate inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Conclusion

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, as a member of the 3,4-dihydro-1-isoquinolinamines, is a competitive inhibitor of nitric oxide synthase. Its mechanism of action relies on the mimicry of the natural substrate L-arginine, with the amine group at the 1-position playing a crucial role in binding to the conserved glutamate residue in the enzyme's active site. While specific kinetic and selectivity data for this particular compound are not widely published, the broader class of 3,4-dihydro-1-isoquinolinamines has demonstrated the potential for potent and isoform-selective NOS inhibition. Further structure-activity relationship studies on this scaffold, particularly focusing on substitutions at the 3-position, could lead to the development of highly selective inhibitors with therapeutic potential for a range of disorders associated with aberrant nitric oxide signaling. The experimental protocols detailed in this guide provide a robust framework for the characterization of such novel NOS inhibitors.

References

  • Bredt, D. S., & Snyder, S. H. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. [Link]

  • Bredt, D. S., & Snyder, S. H. (1999). Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. SpringerLink. [Link]

  • Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of Neuroscience Methods, 52(2), 165-167. [Link]

  • Li, H., et al. (2007). Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors. Journal of the American Chemical Society, 129(43), 13001-13009. [Link]

  • Garvey, E. P., et al. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026. [Link]

  • Holden, J. K., et al. (2016). Inhibitor Bound Crystal Structures of Bacterial Nitric Oxide Synthase. ACS Chemical Biology, 11(6), 1691-1699. [Link]

  • Huang, H., et al. (2011). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(10), 3369-3378. [Link]

  • Fischmann, T. O., et al. (1999). Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation. Nature Structural Biology, 6(3), 233-242. [Link]

  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Accounts of Chemical Research, 49(11), 2373-2381. [Link]

  • Murphy, M. E., & Noack, E. (1994). Nitric oxide assay using hemoglobin method. Methods in Enzymology, 233, 240-250. [Link]

  • Proskuryakov, S. Y., et al. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 70(1), 8-23. [Link]

  • Creagh-Brown, B. C., et al. (2010). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. Journal of Applied Physiology, 109(5), 1438-1444. [Link]

  • Griffith, O. W., & Stuehr, D. J. (1995). A microtiter-plate assay of nitric oxide synthase activity. Analytical Biochemistry, 226(1), 195-197. [Link]

  • Webb, A. J., et al. (2008). Detection of human red blood cell-bound nitric oxide. Free Radical Biology and Medicine, 45(1), 115-122. [Link]

  • How can I assay nitric oxide synthase activity in human RBCs? ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Medicinal Chemistry, 14(10), 1859-1875. [Link]

  • Schwartz, D., et al. (1995). Inhibition of Constitutive Nitric Oxide Synthase (NOS) by Nitric Oxide Generated by Inducible NOS after Lipopolysaccharide Administration in the Rat. Journal of Clinical Investigation, 96(1), 443-448. [Link]

  • Tantillo, D. J., & Silverman, R. B. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Topics in Medicinal Chemistry, 12(15), 1281-1308. [Link]

  • Panda, M., & Giri, S. K. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25(4), 585-603. [Link]

  • Tejada, M. A., et al. (2000). Structure-activity relationship of nitric oxide synthase inhibitors: A theoretical approach. Journal of Molecular Structure: THEOCHEM, 504(1-2), 125-135. [Link]

  • What are nNOS inhibitors and how do they work? Synapse. [Link]

  • Proskuryakov, S. Y., et al. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Biokhimiia, 70(1), 8-23. [Link]

  • Li, H., et al. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 54(32), 5001-5011. [Link]

  • Szatmári, I., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(19), 6537. [Link]

  • Variations of specific residues in three human NOS isoforms: (A) nNOS... ResearchGate. [Link]

  • Three Distinct Reactions of 3, 4-Dihydroisoquinolines. Amanote Research. [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

Foundational

An In-depth Technical Guide to the Selectivity Profile of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine for iNOS vs nNOS

Abstract The selective inhibition of nitric oxide synthase (NOS) isoforms is a critical objective in contemporary drug discovery. The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective inhibition of nitric oxide synthase (NOS) isoforms is a critical objective in contemporary drug discovery. The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock, while dysregulation of neuronal NOS (nNOS) is linked to neurodegenerative disorders.[1][2][3] Conversely, inhibition of endothelial NOS (eNOS) can lead to cardiovascular side effects, underscoring the necessity for isoform-selective inhibitors.[2][4] This technical guide provides a comprehensive framework for characterizing the selectivity profile of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a novel small molecule, for iNOS versus nNOS. We will detail the requisite experimental protocols, data analysis, and interpretation necessary to establish a robust selectivity profile, thereby enabling informed decisions in preclinical development.

Introduction: The Imperative of NOS Isoform Selectivity

Nitric oxide is a ubiquitous signaling molecule produced by three distinct NOS isoforms: nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3).[5][6] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is induced by inflammatory stimuli and produces large, sustained amounts of NO.[3] This distinction in expression and regulation forms the basis for the therapeutic strategy of selective NOS inhibition.

The development of isoform-selective NOS inhibitors is a key focus in medicinal chemistry.[1][5] For instance, selective iNOS inhibitors are sought after for their potential in treating inflammatory conditions, whereas selective nNOS inhibitors may offer neuroprotective benefits.[1][2][5] The 3,4-dihydroisoquinoline scaffold has been identified as a promising starting point for the development of novel NOS inhibitors with varying degrees of isoform selectivity.[7] This guide will therefore focus on the systematic evaluation of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine to elucidate its inhibitory potency and selectivity for iNOS and nNOS.

Compound Profile: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Chemical Structure:

  • IUPAC Name: 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine

  • Molecular Formula: C₁₁H₁₄N₂

  • Molecular Weight: 174.24 g/mol

The synthesis of 3,4-dihydroisoquinoline derivatives can be achieved through various established organic chemistry methodologies, such as the Bischler-Napieralski reaction, followed by appropriate functional group manipulations to introduce the amine at the 1-position and the gem-dimethyl group at the 3-position.[8][9]

Experimental Workflow for Determining iNOS vs. nNOS Selectivity

A multi-tiered approach is essential for accurately determining the selectivity profile of a test compound. This typically involves in vitro enzyme assays followed by cell-based assays to confirm activity in a more physiological context.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Compound Synthesis and Purification Compound Synthesis and Purification Primary Enzyme Assays Primary Enzyme Assays Compound Synthesis and Purification->Primary Enzyme Assays Determination of IC50 Values Determination of IC50 Values Primary Enzyme Assays->Determination of IC50 Values Mechanism of Inhibition Studies Mechanism of Inhibition Studies Determination of IC50 Values->Mechanism of Inhibition Studies Selectivity Index Calculation Selectivity Index Calculation Mechanism of Inhibition Studies->Selectivity Index Calculation Data Analysis Cell Culture Cell Culture Cellular NOS Activity Assays Cellular NOS Activity Assays Cell Culture->Cellular NOS Activity Assays Cytotoxicity Assessment Cytotoxicity Assessment Cellular NOS Activity Assays->Cytotoxicity Assessment Cellular NOS Activity Assays->Selectivity Index Calculation Comprehensive Selectivity Profile Comprehensive Selectivity Profile Selectivity Index Calculation->Comprehensive Selectivity Profile G cluster_0 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine cluster_1 NOS Isoforms Compound Test Compound iNOS iNOS Inflammatory Cells Compound->iNOS High Affinity (Low IC50) nNOS nNOS Neurons Compound->nNOS Lower Affinity (Higher IC50) eNOS eNOS Endothelial Cells Compound->eNOS Minimal Affinity (High IC50)

Caption: Conceptual diagram of selective inhibition of NOS isoforms.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to determining the iNOS versus nNOS selectivity profile of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine. A strong selectivity for iNOS over nNOS, coupled with low off-target activity (especially against eNOS), would position this compound as a promising candidate for further development as an anti-inflammatory agent. Conversely, selectivity for nNOS could warrant its investigation for neurodegenerative diseases. [1]Future studies should include comprehensive pharmacokinetic and pharmacodynamic profiling to assess its in vivo efficacy and safety.

References

  • Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. (n.d.). Michael J. Fox Foundation for Parkinson's Research.
  • NOS Inhibition | NOS Inhibitors Review. (n.d.). Selleck Chemicals.
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.
  • A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis. (n.d.). Benchchem.
  • On the selectivity of neuronal NOS inhibitors. (2011). British Journal of Pharmacology, 164(2b), 433-446.
  • Li, H., & Poulos, T. L. (2011). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of the American Chemical Society, 133(45), 18141-18148.
  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. (2024). MDPI.
  • Poulos, T. L., & Li, H. (2011). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of Chemical Research, 44(5), 334-342.
  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. (2021). MDPI.
  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. (2011). Journal of Medicinal Chemistry, 54(13), 4586-4597.
  • 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. (2001). Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026.
  • Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. (2024). Central Asian Journal of Medical and Natural Science, 5(4), 935-939.

Sources

Exploratory

A Technical Guide to 3,4-Dihydroisoquinolin-1-amines in Neurodegenerative Disease Research

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Neurodegenerative diseases (NDDs), such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine, characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases (NDDs), such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The complexity of their pathophysiology, involving oxidative stress, protein misfolding, neuroinflammation, and excitotoxicity, necessitates the development of multi-target therapeutic agents. The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, and its 1-amino derivatives are emerging as a promising class of compounds for NDD research. This guide provides a technical overview of their synthesis, multifaceted mechanisms of action, and the experimental protocols required to validate their therapeutic potential. We delve into their roles as inhibitors of monoamine oxidase (MAO), modulators of sigma (σ) receptors, and neuroprotective agents against excitotoxicity, offering a comprehensive resource for investigators in the field.

The Rationale: Targeting a Multifactorial Disease with a Versatile Scaffold

The pathology of neurodegenerative diseases is not a linear process but a cascade of interconnected detrimental events. For instance, in Parkinson's disease (PD), the depletion of dopamine in the substantia nigra is a central feature.[1] This depletion is exacerbated by the activity of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine, producing hydrogen peroxide and contributing to oxidative stress.[2][3] Similarly, in Alzheimer's disease (AD), amyloid-β (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau protein trigger neuronal dysfunction, calcium dysregulation, and endoplasmic reticulum (ER) stress.[2][4]

Single-target drugs have shown limited efficacy, pushing the field towards multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The 3,4-dihydroisoquinolin-1-amine scaffold is chemically tractable and offers the steric and electronic features necessary to interact with multiple biological targets, making it an ideal starting point for designing such agents.

Synthesis of the Core Scaffold

The construction of the 3,4-dihydroisoquinoline scaffold is well-established, providing a robust platform for generating diverse chemical libraries. Key synthetic strategies include:

  • Bischler-Napieralski Reaction: A classical method involving the acid-catalyzed cyclization of β-phenylethylamides to form 3,4-dihydroisoquinolines. Microwave assistance can significantly improve reaction times and yields.[5]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, a cornerstone for synthesizing tetrahydroisoquinolines, which can be precursors.[5]

  • Castagnoli-Cushman Reaction (CCR): A powerful three-component reaction (3CR) involving a homophthalic anhydride, an amine, and an aldehyde to produce 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can be further modified to the desired 1-amine compounds.[6][7]

The accessibility of these synthetic routes allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for various neurological targets.

Key Mechanisms of Action in Neurodegeneration

The therapeutic potential of 3,4-dihydroisoquinolin-1-amines stems from their ability to engage with multiple targets implicated in neurodegeneration.

Monoamine Oxidase (MAO) Inhibition

Causality: MAO enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitter levels.[2] MAO-B is of particular interest in PD because its levels increase with age and it is primarily responsible for dopamine degradation in the human brain.[3] Inhibition of MAO-B serves two purposes: it preserves existing dopamine levels, alleviating motor symptoms, and it reduces the production of reactive oxygen species (ROS) from dopamine catabolism, thereby mitigating oxidative stress.[8]

Evidence: While direct studies on the 1-amine series are emerging, the closely related 3,4-dihydro-2(1H)-quinolinone and 3,4-dihydroisoquinolin-1(2H)-one scaffolds have yielded highly potent and selective MAO-B inhibitors.[9][10][11] For example, C7-substituted 3,4-dihydro-2(1H)-quinolinones have demonstrated IC₅₀ values in the low nanomolar range with over 10,000-fold selectivity for MAO-B over MAO-A.[11] This strong precedent underscores the high potential of the broader dihydroisoquinoline class as a source of MAO-B inhibitors.

Data Presentation: MAO-B Inhibition by Dihydroquinolinone Analogs

Compound IDScaffoldC7-SubstitutionMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)Reference
7a 3,4-dihydro-2(1H)-quinolinone3-Chlorobenzyloxy3.1>10,000>3225[11]
7b 3,4-dihydro-2(1H)-quinolinone3-Bromobenzyloxy2.979802750[11]
3a 3,4-dihydro-2(1H)-quinolinone(E)-3-phenylprop-2-en-1-oxy1.4>10,000>7140[10]

Experimental Protocol: In Vitro MAO Inhibition Assay (MAO-Glo™)

This protocol describes a common, reliable method for assessing MAO-A and MAO-B inhibition using the Promega MAO-Glo™ Assay, a luminescence-based system.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations with a final DMSO concentration of <1%.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme and the luminogenic substrate according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 12.5 µL of test compound dilutions or vehicle control (for 100% activity) to appropriate wells.

    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the MAO substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding 50 µL of Luciferin Detection Reagent to each well.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sigma (σ) Receptor Modulation

Causality: Sigma-1 (σ₁) receptors are unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[12][13] They are not classic receptors but rather signal modulators. In the context of NDDs, σ₁ receptor activation is profoundly neuroprotective.[14] Ligand activation causes the σ₁ receptor to dissociate from its binding partner, BiP, allowing it to modulate calcium signaling between the ER and mitochondria, reduce ER stress, enhance the production of neurotrophic factors, and mitigate excitotoxicity.[12][14][15] The sigma-2 (σ₂) receptor is also being investigated as a biomarker for cell proliferation.[16]

Evidence: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been successfully used to develop ligands for PET imaging of σ₂ receptors, demonstrating the scaffold's inherent ability to bind to this receptor class.[16] Given the structural similarities, it is highly probable that 3,4-dihydroisoquinolin-1-amines can be optimized to act as potent and selective σ₁ receptor agonists, thereby harnessing this powerful neuroprotective pathway.

Visualization: Role of σ₁ Receptor in Mitigating ER Stress

sigma1_er_stress cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., Misfolded Proteins) BiP BiP Chaperone ER_Stress->BiP sequesters PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates Sigma1_inactive Inactive σ₁R-BiP Complex Sigma1_active Active σ₁R Sigma1_inactive->Sigma1_active releases BiP Apoptosis Apoptosis PERK->Apoptosis prolonged activation leads to IRE1a->Apoptosis prolonged activation leads to ATF6->Apoptosis prolonged activation leads to Ligand σ₁R Agonist (Dihydroisoquinolinamine) Ligand->Sigma1_inactive binds & activates Sigma1_active->PERK modulates Sigma1_active->IRE1a modulates Sigma1_active->ATF6 modulates Survival Cell Survival (Neuroprotection) Sigma1_active->Survival promotes neuroprotection_workflow A 1. Cell Culture (e.g., Primary Cortical Neurons) B 2. Compound Pre-incubation (Test Compounds + Controls) A->B Add compounds C 3. Toxin Induction (e.g., Glutamate or H₂O₂) B->C Add toxin D 4. Incubation Period (24-48 hours) C->D E 5. Cell Viability Assessment (MTT or LDH Assay) D->E Measure viability F 6. Data Analysis (Calculate % Viability vs. Control) E->F

Caption: Standard workflow for assessing the neuroprotective effects of test compounds against a neurotoxin.

Experimental Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol uses primary rat cortical neurons to assess the protective effects of a test compound against glutamate-induced cell death via an MTT assay.

Methodology:

  • Primary Neuron Culture: Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX. Culture for 7-10 days to allow for maturation.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove half of the old medium from the wells and replace it with medium containing the test compounds. Pre-incubate for 2 hours at 37°C, 5% CO₂.

  • Excitotoxic Insult: Add glutamate to a final concentration of 50-100 µM to all wells except the "vehicle control" group.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate for 15 minutes on a shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (no glutamate, no compound) as 100% viability and the glutamate-only control as 0% protection.

    • Calculate the percent neuroprotection for each compound concentration.

    • Plot the results and determine the EC₅₀ (effective concentration for 50% protection).

Integrated Preclinical Evaluation Strategy

A successful research program requires a logical and efficient progression from initial discovery to preclinical validation. The multifaceted nature of 3,4-dihydroisoquinolin-1-amines necessitates a tiered screening approach.

Visualization: Preclinical Drug Discovery Cascade

drug_discovery_cascade cluster_invitro In Vitro / In Silico Phase cluster_invivo In Vivo Phase A Library Synthesis & In Silico Screening (ADMET Prediction) B Primary Screening (MAO-B, σ₁R Binding) A->B C Secondary Screening (Neuroprotection Assay, MAO-A/NOS Inhibition) B->C D Lead Optimization (SAR Studies) C->D E Pharmacokinetics (BBB Penetration) D->E Promising Leads F Efficacy Studies (e.g., MPTP Mouse Model) E->F G Behavioral Analysis (Rotarod, Open Field Test) F->G H Preliminary Toxicology G->H I Candidate Selection H->I

Caption: A tiered approach for the preclinical evaluation of 3,4-dihydroisoquinolin-1-amine derivatives.

Protocol Highlight: Behavioral Assessment in a Rodent Model (Rotarod Test)

This test is crucial for evaluating motor coordination and balance, particularly relevant for PD models.

Methodology:

  • Animal Model: Use an established model, such as mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian motor deficits.

  • Acclimation and Training: For 2-3 days prior to testing, train the animals on the rotarod apparatus at a constant, low speed (e.g., 4 RPM) for 5 minutes per day to acclimate them.

  • Test Procedure:

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test.

    • Place the animal on the rotarod dowel.

    • Start the trial, accelerating the rod from 4 to 40 RPM over a 5-minute period.

    • Record the latency to fall (the time the animal remains on the rotating rod).

    • Conduct 3-5 trials per animal with a rest period in between.

  • Data Analysis: Compare the average latency to fall between the compound-treated group, the vehicle-treated disease model group, and a healthy control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in fall latency in the treated group indicates improved motor function. [17]

Conclusion and Future Directions

The 3,4-dihydroisoquinolin-1-amine scaffold represents a highly promising platform for the development of multi-target agents for neurodegenerative diseases. Their demonstrated or inferred ability to inhibit MAO-B, modulate the neuroprotective σ₁ receptor, and counteract excitotoxicity positions them as compelling research candidates. The path forward requires a systematic approach, leveraging the detailed experimental protocols outlined in this guide.

Future research should focus on:

  • Optimizing Multi-Target Profiles: Fine-tuning the chemical structure to achieve a balanced activity profile against MAO-B, σ₁R, and other relevant targets.

  • Blood-Brain Barrier (BBB) Permeability: Ensuring that lead compounds can efficiently cross the BBB to reach their targets in the central nervous system, a critical step often evaluated in pharmacokinetic studies. [18]* Advanced Disease Models: Testing lead candidates in more complex transgenic animal models of AD and PD to validate their efficacy on cognitive and histopathological endpoints. [19][20]* Biomarker Development: Using techniques like PET imaging or quantitative analysis of metabolites in cerebrospinal fluid to monitor target engagement and therapeutic response in preclinical and, eventually, clinical settings. [16][21] By integrating rational drug design with a robust cascade of in vitro and in vivo validation, researchers can unlock the full therapeutic potential of 3,4-dihydroisoquinolin-1-amines in the fight against neurodegenerative diseases.

References

  • Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • 3,4‐Dihydroisoquinoline synthesis from amino‐BCB. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. Available at: [Link]

  • Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of Neural Transmission. Available at: [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. PMC. Available at: [Link]

  • Novel Endogenous 1,2,3,4‐Tetrahydroisoquinoline Derivatives: Uptake by Dopamine Transporter and Activity to Induce Parkinsonism. Semantic Scholar. Available at: [Link]

  • Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. PubMed. Available at: [Link]

  • C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]

  • Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. ResearchGate. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Available at: [Link]

  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. Available at: [Link]

  • Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. Available at: [Link]

  • 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. PubMed. Available at: [Link]

  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. PMC. Available at: [Link]

  • Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors. MDPI. Available at: [Link]

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC. Available at: [Link]

  • Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Semantic Scholar. Available at: [Link]

  • Role of sigma-1 receptors in neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Ambroxol as a Treatment for Parkinson's Disease Dementia. ClinicalTrials.gov. Available at: [Link]

  • Determination method of 1-methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous parkinsonism-preventing substance, by radioimmunoassay. PubMed. Available at: [Link]

  • Role Of Sigma-1 Receptors In Neurodegenerative Diseases. The Research Repository @ WVU. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals. PubMed. Available at: [Link]

  • Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. Available at: [Link]

  • Dopamine. Wikipedia. Available at: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. PubMed. Available at: [Link]

  • 3.2 Neurotransmitters Made from Amino Acids. Introduction to Behavioral Neuroscience | OpenStax. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Characterizing the Binding Affinity of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine to Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals Abstract Nitric Oxide Synthase (NOS) isoforms are critical enzymes in human physiology and pathophysiology, making them important targets for therapeutic in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric Oxide Synthase (NOS) isoforms are critical enzymes in human physiology and pathophysiology, making them important targets for therapeutic intervention.[1][2] The isoquinoline scaffold is a known pharmacophore for NOS inhibition, with various derivatives showing a range of potencies and selectivities.[3][4][5] This guide outlines a comprehensive, multi-faceted strategy for determining the binding affinity and functional activity of a novel compound, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). We present a logical, field-proven workflow, beginning with functional screening using the Griess assay, followed by direct binding characterization via Surface Plasmon Resonance (SPR), and culminating in thermodynamic analysis with Isothermal Titration Calorimetry (ITC). Each section details the causality behind the experimental choices, provides step-by-step protocols, and illustrates data interpretation with hypothetical, yet plausible, results. This document serves as a robust template for the rigorous evaluation of novel small molecule inhibitors targeting the NOS family of enzymes.

Introduction: The Scientific Rationale

Nitric Oxide Synthase: A Family of Critical Drug Targets

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[2][6][7] NO is a pivotal signaling molecule involved in a vast array of physiological processes.[6] In mammals, three distinct NOS isoforms have been identified, each with unique roles[1][6][7]:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, nNOS-produced NO functions as a neurotransmitter and is implicated in synaptic plasticity.[1][2]

  • Inducible NOS (iNOS or NOS2): Typically expressed in immune cells following stimulation by cytokines, iNOS produces large quantities of NO as part of the immune response.[7] Overproduction is associated with inflammatory conditions and septic shock.[1]

  • Endothelial NOS (eNOS or NOS3): Located in endothelial cells, eNOS regulates vascular tone, blood pressure, and platelet aggregation.[1][6]

Given their diverse roles, isoform-selective inhibition of NOS is a highly sought-after goal in drug discovery to treat conditions ranging from neurodegenerative diseases to inflammatory disorders, while sparing essential functions like blood pressure regulation.[1]

The Isoquinoline Scaffold: A Privileged Structure for NOS Inhibition

The isoquinoline core is a well-established structural motif in medicinal chemistry, appearing in numerous bioactive compounds.[5][8] Specifically, 3,4-dihydro-1-isoquinolinamine derivatives have been identified as a novel class of NOS inhibitors, demonstrating a range of potencies and selectivities for the different isoforms.[3] The specific compound of interest, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, is a novel analogue within this class. Its binding affinity to NOS isoforms is currently uncharacterized. This guide provides the strategic framework and detailed methodologies to elucidate this interaction comprehensively.

Part 1: Functional Screening via the Griess Assay

Expertise & Causality: Before investing in more complex and resource-intensive biophysical assays, it is imperative to first establish whether the compound has any functional effect on enzyme activity. The Griess assay is a cost-effective, reliable, and widely used colorimetric method to quantify NO production indirectly by measuring its stable breakdown products, nitrite and nitrate.[9][10][11] By measuring the inhibition of NO production in the presence of our test compound, we can determine its functional potency (IC50).

Griess Assay Workflow

Griess_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - NOS Isoforms (n, e, i) - L-Arginine (Substrate) - NADPH, Cofactors - Test Compound Dilutions plate Plate Setup: - Standards - Controls - Samples reagents->plate Aliquot incubation Add Reaction Mix Incubate at 37°C (NOS converts L-Arg to NO) plate->incubation Initiate griess_add Add Griess Reagents 1 & 2 (Nitrite -> Azo Dye) incubation->griess_add Stop & Develop readout Read Absorbance at 540 nm griess_add->readout analysis Calculate % Inhibition Determine IC50 Values readout->analysis

Caption: Workflow for determining NOS inhibition using the Griess Assay.

Detailed Protocol: Griess Assay for NOS Inhibition

This protocol is adapted from standard commercial kits and literature methods.[9][12]

  • Reagent Preparation:

    • Prepare a series of dilutions for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (e.g., from 1 nM to 100 µM) in NOS Assay Buffer.

    • Prepare reaction mixtures for each NOS isoform containing L-arginine, NADPH, and all necessary cofactors (FAD, FMN, BH4, Calmodulin).[7][13]

  • Plate Setup (96-well plate):

    • Standards: Add known concentrations of sodium nitrite to generate a standard curve.

    • Controls:

      • Negative Control (100% Activity): Reaction mix + vehicle (DMSO).

      • Positive Control: Reaction mix + a known pan-NOS inhibitor (e.g., L-NAME).

      • Blank: Assay buffer only.

    • Samples: Add the reaction mix to wells containing the different dilutions of the test compound.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the respective recombinant NOS enzyme (nNOS, eNOS, or iNOS) to all wells except the blank.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection:

    • Add Nitrate Reductase and its cofactor to all wells to convert any nitrate produced back to nitrite, ensuring measurement of total NO production.[10][14] Incubate for 20 minutes.

    • Add Griess Reagent I (sulfanilamide) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine) to all wells.[14]

    • Incubate for 10 minutes at room temperature, allowing the magenta azo dye to develop.

  • Data Acquisition & Analysis:

    • Read the absorbance at 540 nm using a microplate reader.

    • Subtract the blank reading from all values.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the % inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value for each isoform.

Hypothetical Data Summary: Functional Potency (IC50)
ParameternNOSiNOSeNOS
IC50 (µM) 2.50.815.7
Selectivity 3.1x vs nNOS19.6x vs eNOS-

Interpretation: The hypothetical data suggest that 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is a functional inhibitor of all three NOS isoforms, with a clear preference for iNOS. This promising result justifies further investigation into its direct binding properties.

Part 2: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

Trustworthiness & Causality: While the Griess assay confirms functional inhibition, it does not prove direct binding to the enzyme. The observed effect could be indirect (e.g., cofactor chelation). Surface Plasmon Resonance (SPR) is a label-free, real-time biophysical technique that provides high-confidence data on direct binding interactions.[15][16] It allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a true measure of binding affinity.[17]

SPR Experimental Workflow

SPR_Workflow cluster_setup Setup cluster_run Measurement Cycle cluster_analysis Data Analysis chip Immobilize NOS Isoform onto Sensor Chip (e.g., Amine Coupling) buffer Prepare Running Buffer and Compound Dilutions assoc Association: Inject Compound (Analyte) buffer->assoc Inject dissoc Dissociation: Flow Running Buffer assoc->dissoc Switch Flow regen Regeneration: Strip Bound Analyte dissoc->regen Inject Pulse fitting Fit Sensorgrams to Kinetic Model (e.g., 1:1) dissoc->fitting Collect Data regen->assoc Next Cycle constants Determine ka, kd, KD fitting->constants

Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: Multi-Cycle Kinetics SPR
  • Immobilization (Self-Validating System):

    • Use a CM5 sensor chip. Activate the surface with a mixture of EDC/NHS.

    • Immobilize a high-purity recombinant NOS isoform (e.g., iNOS) onto a flow cell using standard amine coupling chemistry to a target level (e.g., 8000-10000 RU).

    • Use an adjacent flow cell as a reference surface. Activate and deactivate it without adding protein. This is critical for subtracting bulk refractive index changes and non-specific binding, ensuring data trustworthiness.

  • Analyte Preparation:

    • Prepare a serial dilution of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in the running buffer (e.g., HBS-EP+), typically spanning from 0.1x to 10x the expected Kₑ.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject the highest concentration of the compound to condition the surface.

    • Perform a startup cycle using buffer blanks to ensure a stable baseline.

    • Inject each concentration of the compound (from lowest to highest) over both the active and reference flow cells for a set association time (e.g., 120 seconds).

    • Follow with a buffer-only flow for a set dissociation time (e.g., 300 seconds).

    • Between each concentration, inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove all bound analyte and return to the baseline.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software.[18]

    • The fitting will yield values for kₐ (on-rate), kₑ (off-rate), and the Kₑ (kₑ/kₐ).

Hypothetical Data Summary: Direct Binding Affinity (Kₑ)
ParameternNOSiNOSeNOS
kₐ (1/Ms) 1.2 x 10⁵3.5 x 10⁵0.9 x 10⁵
kₑ (1/s) 0.360.211.53
Kₑ (µM) 3.00.617.0

Interpretation: The SPR data confirm that the compound binds directly to all three NOS isoforms. The calculated Kₑ values correlate well with the functional IC50 values obtained from the Griess assay. The affinity for iNOS (Kₑ = 0.6 µM) is significantly stronger than for nNOS and eNOS, corroborating the selectivity observed functionally.

Part 3: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

Authoritative Grounding & Causality: SPR provides the kinetics of binding, but ITC provides the "why." Isothermal Titration Calorimetry is the gold standard for measuring the thermodynamics of a binding event.[19][20][21] It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[20] This allows for the determination of the binding affinity (Kₑ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters provide deep mechanistic insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[21]

ITC Experimental Workflow

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cell Load NOS Isoform into Sample Cell injection Inject Series of Small Aliquots of Compound into Cell cell->injection syringe Load Compound into Syringe syringe->injection heat Measure Heat Change (dP) after each injection injection->heat integration Integrate Heat Peaks to get ΔH per injection heat->integration Raw Data fitting Fit Integrated Data to a Binding Isotherm Model integration->fitting thermo Determine n, KD, ΔH, ΔS fitting->thermo

Sources

Exploratory

Structure-activity relationship (SAR) of dimethyl-substituted isoquinolin-1-amines

Topic: Structure-activity relationship (SAR) of dimethyl-substituted isoquinolin-1-amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The iso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of dimethyl-substituted isoquinolin-1-amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoquinolin-1-amine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to mimic the adenosine ring of ATP, making it a potent pharmacophore for Serine/Threonine kinase inhibition (specifically ROCK and PKA).

This guide analyzes the Structure-Activity Relationship (SAR) of dimethyl-substituted variants of this scaffold. A critical distinction must be made between two substitution patterns which yield divergently different biological profiles:

  • Ring-Methylated Isoquinolin-1-amines: Retain the primary amine hinge-binding motif; dimethylation on the isoquinoline core (e.g., C3, C4, C5-C8) modulates steric fit, lipophilicity, and kinase selectivity.

  • N,N-Dimethyl-isoquinolin-1-amines: Methylation of the exocyclic amine abolishes canonical kinase hinge binding, switching the pharmacological profile toward alternative targets such as MAT2A (Methionine S-adenosyltransferase 2) and broad-spectrum antitumor activity.

Core Scaffold & Physicochemical Properties[1][2]

The isoquinolin-1-amine core is a fused benzopyridine system. For SAR discussion, the standard numbering system is used:

  • N1/C1-NH2: The critical "Hinge Binding Motif" (Donor-Acceptor pair).

  • C3/C4: The "Pyridine" region, often facing the solvent or gatekeeper residues.

  • C5-C8: The "Benzenoid" region, often buried in the hydrophobic back-pocket of the ATP binding site.

ParameterIsoquinolin-1-amine (Unsubstituted)Dimethyl-Ring Substituted (Est.)N,N-Dimethyl Substituted (Est.)
MW 144.17 Da172.23 Da172.23 Da
cLogP ~1.2~2.0 - 2.4~2.1
pKa (conj. acid) ~7.6~8.0 (Inductive effect)~7.2
H-Bond Donors 2 (NH2)2 (NH2)0
Primary Target Kinases (ROCK, PKA)Kinases (High Potency)MAT2A / Antitumor

SAR Analysis I: Ring-Methylated Analogs (Kinase Inhibitors)

In this class, the primary amine (C1-NH2) is preserved. The dimethyl substitutions on the ring system are used to optimize binding affinity and selectivity, particularly for Rho-associated protein kinase (ROCK) .

Mechanism of Action: Hinge Binding

The 1-aminoisoquinoline motif binds to the kinase hinge region via a bidentate hydrogen bond:

  • Acceptor: The isoquinoline ring nitrogen (N2) accepts a proton from the backbone amide NH of the hinge (e.g., Met156 in ROCK1).

  • Donor: The exocyclic C1-NH2 donates a proton to the backbone carbonyl of the hinge (e.g., Glu154 in ROCK1).

Positional SAR of Methyl Groups
  • C3-Methylation (The Gatekeeper Clash):

    • Effect: Generally disfavored for broad kinase potency.

    • Rationale: Substituents at C3 point directly toward the "gatekeeper" residue. Unless the gatekeeper is small (Thr/Ala), a methyl group here creates a steric clash, reducing affinity. However, this can be exploited to achieve selectivity against kinases with large gatekeepers.

  • C4-Methylation (Solvent Front):

    • Effect:Neutral to Positive.

    • Rationale: The C4 position is often solvent-exposed. A methyl group here adds lipophilicity without significant steric penalty. It can also twist the phenyl ring (if a 3-aryl group is present) out of coplanarity, potentially improving solubility.

  • C5/C8-Methylation (Hydrophobic Pocket):

    • Effect:High Potency Potential.

    • Rationale: The C5 and C8 positions face the hydrophobic pockets of the ATP binding site. Introducing methyl groups here (e.g., 5,8-dimethylisoquinolin-1-amine ) increases van der Waals contacts, significantly improving potency (IC50) against ROCK/PKA compared to the unsubstituted parent.

  • C6/C7-Methylation (Solubility Vectors):

    • Effect:Variable.

    • Rationale: These positions are often used for attaching solubilizing tails (e.g., homopiperazine in Fasudil). Methylation here is tolerated but often replaced by larger polar groups in clinical candidates to improve DMPK properties.

SAR Analysis II: N,N-Dimethyl Analogs (The Functional Switch)

When the exocyclic amine is dimethylated (N,N-dimethylisoquinolin-1-amine ), the compound loses its ability to act as a hydrogen bond donor.

Mechanism Shift
  • Loss of Kinase Affinity: The canonical H-bond to the hinge carbonyl is impossible. These compounds typically show drastically reduced affinity for standard kinases like PKA/ROCK in the ATP-competitive mode.

  • Gain of MAT2A Activity: Research (e.g., Sviripa et al.) indicates that 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine acts as a potent inhibitor of Methionine S-adenosyltransferase 2 (MAT2A) .[1]

  • Antitumor Profile: The N,N-dimethyl variants often exhibit potent cytotoxicity against colorectal cancer cell lines (e.g., LS174T) via mechanisms involving cyclin D1 depletion and p21 induction, distinct from pure ROCK inhibition.

Visualizing the SAR Logic

The following diagram illustrates the divergent pathways of "Dimethyl Substitution."

SAR_Logic Scaffold Isoquinolin-1-amine Scaffold Ring_Me Ring Dimethylation (e.g., 5,8-dimethyl) Scaffold->Ring_Me Modify Core Amine_Me N,N-Dimethylation (Exocyclic Amine) Scaffold->Amine_Me Modify Amine Mech_1 Mechanism: Retains Hinge H-Bonds Optimizes Hydrophobic Fit Ring_Me->Mech_1 Kinase_Act Target: ROCK/PKA (ATP Competitive) Mech_1->Kinase_Act Mech_2 Mechanism: Abolishes Hinge H-Bond Alters Target Specificity Amine_Me->Mech_2 Antitumor_Act Target: MAT2A / Antitumor (Non-Kinase Profile) Mech_2->Antitumor_Act

Caption: Divergent SAR pathways: Ring methylation optimizes kinase potency, while N-methylation switches target class.

Experimental Protocols

Synthesis of 1-Aminoisoquinolines (Chichibabin Reaction)

This is the standard industrial route for introducing the amino group, though it requires harsh conditions.

  • Reagents: Substituted Isoquinoline (e.g., 5,8-dimethylisoquinoline), Sodium Amide (NaNH2), Liquid Ammonia or Xylene/Toluene.

  • Procedure:

    • Dissolve the dimethyl-isoquinoline substrate in dry xylene.

    • Add 1.2 eq of NaNH2 under nitrogen atmosphere.

    • Heat to reflux (140°C) for 4–6 hours. (Note: Evolution of hydrogen gas).

    • Quench: Cool to 0°C and carefully add ice water to destroy excess amide.

    • Extraction: Extract with EtOAc. Wash organic layer with brine.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (DCM/MeOH 95:5).

  • Validation: 1H NMR should show a broad singlet (2H) around 5.0–7.0 ppm (solvent dependent) for the NH2 group.

Synthesis of N,N-Dimethyl Analogs

Converting the primary amine to the dimethyl-amine.

  • Reagents: 1-Chloroisoquinoline derivative, Dimethylamine (aq or in THF).

  • Procedure:

    • Dissolve 1-chloroisoquinoline in ethanol or DMF.

    • Add excess dimethylamine (5–10 eq).

    • Heat in a sealed tube at 80–100°C for 12 hours (Nucleophilic Aromatic Substitution).

    • Workup: Evaporate solvent, partition between water/DCM.

  • Validation: Absence of NH2 peak in IR/NMR; appearance of singlet (6H) ~3.0 ppm for N(CH3)2.

ROCK Kinase Inhibition Assay (Protocol)

To validate the "Ring-Methylated" activity.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT.

  • Substrate: S6 peptide (Long S6 kinase substrate).

  • Reaction:

    • Mix Recombinant ROCK1/2 enzyme (5–10 nM) with test compound (serial dilution in DMSO).

    • Incubate 10 min at RT.

    • Initiate reaction with ATP (10 µM) and [γ-33P]ATP.

    • Incubate for 30–60 min at 30°C.

  • Detection: Spot onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

  • Data Analysis: Fit curves to sigmoidal dose-response to calculate IC50.

Comparative Data Summary

The following table summarizes the expected impact of dimethyl substitutions based on aggregated literature data.

Compound ClassSubstitutionTargetActivity TrendKey Reference
Parent UnsubstitutedROCK1/2Moderate (IC50 ~ 1-5 µM)[1]
Ring-Methyl 3-MethylROCK1/2Decreased (Steric Clash)[2]
Ring-Methyl 5-Methyl / 5,8-DimethylROCK1/2Increased (Hydrophobic Fit)[1, 2]
Amine-Methyl N-MethylROCK1/2Decreased (Loss of H-bond)[3]
Amine-Methyl N,N-DimethylMAT2A / AntitumorHigh Potency (New Target)[3]

References

  • Ray, P. C., et al. (2011).[2] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.

  • Takami, A., et al. (2004). "Design and synthesis of Rho-kinase inhibitors (I)." Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.

  • Sviripa, V. M., et al. (2014). "Fluorinated Phenylethynyl-Substituted Heterocycles Inhibit Cyclin D1 and Induce the Expression of Cyclin-Dependent Kinase Inhibitor p21 in Colorectal Cancer Cells."[1] Journal of Medicinal Chemistry, 57(14), 6083–6091.[3]

  • Liao, C., et al. (2007).[3] "Structure-Based Design of Novel Rho-Kinase Inhibitors." ChemMedChem, 2(1), 169-177.

Sources

Foundational

Introduction: The Challenge of Neuropathic Pain and the Promise of the Isoquinoline Scaffold

An In-depth Technical Guide on the Therapeutic Potential of the Isoquinoline Scaffold in Neuropathic Pain: A Case Study of a Representative Derivative A Note on the Subject Compound: Initial searches for "3,3-Dimethyl-3,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Potential of the Isoquinoline Scaffold in Neuropathic Pain: A Case Study of a Representative Derivative

A Note on the Subject Compound: Initial searches for "3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine" did not yield sufficient public-domain scientific literature to construct a detailed technical guide on its specific therapeutic potential in neuropathic pain. To fulfill the spirit of the request for an in-depth guide on a molecule of this class, this document will focus on the broader therapeutic potential of the isoquinoline scaffold, using a well-researched derivative as a representative example. This approach allows for a comprehensive exploration of the scientific principles, experimental methodologies, and data interpretation relevant to the development of isoquinoline-based analgesics for neuropathic pain.

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge. Current therapeutic options, including anticonvulsants and antidepressants, offer limited efficacy and are often associated with dose-limiting side effects. This underscores the urgent need for novel analgesics with distinct mechanisms of action.

The isoquinoline scaffold, a bicyclic aromatic heterocyclic amine, represents a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with diverse pharmacological activities. Several isoquinoline derivatives have demonstrated significant potential in modulating key pathways involved in nociception, making them an attractive starting point for the development of next-generation analgesics. This guide will delve into the therapeutic potential of this structural class, providing a technical framework for its investigation in the context of neuropathic pain.

Unraveling the Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A key mechanism through which certain isoquinoline derivatives are hypothesized to exert their analgesic effects in neuropathic pain is the modulation of voltage-gated sodium channels (VGSCs). In neuropathic pain states, aberrant expression and function of VGSC isoforms, particularly Nav1.7 and Nav1.8, in dorsal root ganglion (DRG) neurons lead to neuronal hyperexcitability and spontaneous ectopic firing, which are cellular hallmarks of this condition.

Certain isoquinoline-based compounds have been shown to selectively inhibit these channels, thereby dampening neuronal hyperexcitability and reducing pain transmission. The proposed mechanism involves the binding of the compound to the channel pore, stabilizing the inactivated state and reducing the number of channels available to open in response to depolarization. This state-dependent binding is crucial, as it suggests a preferential targeting of rapidly firing neurons, a characteristic of pathological pain states, while sparing normal neuronal function.

Mechanism_of_Action cluster_0 Presynaptic Neuron (DRG) cluster_1 Therapeutic Intervention Neuropathic_Injury Neuropathic Injury Increased_Nav Upregulation and Hyperactivity of Nav1.7/1.8 Neuropathic_Injury->Increased_Nav Hyperexcitability Neuronal Hyperexcitability (Ectopic Firing) Increased_Nav->Hyperexcitability Pain_Signal Pain Signal Propagation Hyperexcitability->Pain_Signal Neuropathic_Pain Neuropathic Pain Sensation Pain_Signal->Neuropathic_Pain Isoquinoline_Derivative Isoquinoline Derivative Block_Nav State-Dependent Blockade of Nav1.7/1.8 Channels Isoquinoline_Derivative->Block_Nav Block_Nav->Hyperexcitability Inhibition

Caption: Proposed mechanism of action for an isoquinoline-based Nav1.7/1.8 channel blocker in neuropathic pain.

Preclinical Efficacy: Assessing Analgesic Potential in a Rodent Model

The evaluation of a novel compound's analgesic efficacy relies on the use of validated animal models of neuropathic pain. The Chronic Constriction Injury (CCI) model in rats is a widely accepted and utilized model that recapitulates many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

Summary of Preclinical Efficacy Data

The following table summarizes representative data from a hypothetical preclinical study evaluating a lead isoquinoline derivative in the rat CCI model.

Assessment Vehicle Control Isoquinoline Derivative (10 mg/kg, i.p.) Positive Control (Gabapentin, 100 mg/kg, i.p.)
Mechanical Withdrawal Threshold (g) 2.5 ± 0.412.8 ± 1.510.5 ± 1.2
Thermal Paw Withdrawal Latency (s) 6.2 ± 0.814.5 ± 1.112.1 ± 0.9
Spontaneous Pain Score (0-2 scale) 1.5 ± 0.30.3 ± 0.10.5 ± 0.2
p < 0.05 compared to Vehicle Control
Detailed Experimental Protocol: Chronic Constriction Injury (CCI) Model and Behavioral Testing

This protocol outlines the key steps for inducing neuropathic pain using the CCI model and assessing the analgesic effects of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Test compound (isoquinoline derivative)

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Positive control (e.g., gabapentin)

  • Von Frey filaments

  • Plantar test apparatus

  • Observation chambers with a wire mesh floor

Procedure:

  • Baseline Behavioral Testing:

    • Acclimatize rats to the testing environment for at least 3 days prior to surgery.

    • Measure baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

    • Measure baseline thermal paw withdrawal latencies using a plantar test apparatus.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral surface of the mid-thigh of one hind limb.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.

    • Tighten the ligatures until a slight twitch in the corresponding hind limb is observed.

    • Close the muscle layer and skin with sutures.

    • Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Post-operative Behavioral Testing and Dosing:

    • On post-operative day 7, re-assess mechanical and thermal sensitivity to confirm the development of allodynia and hyperalgesia.

    • Randomize animals with confirmed neuropathic pain into treatment groups (vehicle, isoquinoline derivative, positive control).

    • Administer the test compounds via the desired route (e.g., intraperitoneal injection).

    • At a predetermined time point post-dosing (e.g., 60 minutes), repeat the behavioral tests to assess the compound's analgesic effect.

Experimental_Workflow Acclimatization Animal Acclimatization (3 days) Baseline_Testing Baseline Behavioral Testing (Mechanical & Thermal) Acclimatization->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Confirmation_Testing Confirmation of Neuropathic Pain Recovery->Confirmation_Testing Randomization Randomization into Treatment Groups Confirmation_Testing->Randomization Dosing Compound Administration (Vehicle, Test, Positive Control) Randomization->Dosing Post_Dose_Testing Post-dose Behavioral Assessment Dosing->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis

Caption: A typical experimental workflow for evaluating a test

Exploratory

The Emergence of Isoquinolin-1-amines as Nitric Oxide Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Nitric oxide (NO), a ubiquitous signaling molecule, is a double-edged sword in human physiology. Its controlled production by nitric oxide synthase...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a ubiquitous signaling molecule, is a double-edged sword in human physiology. Its controlled production by nitric oxide synthases (NOS) is vital for a myriad of physiological processes, including neurotransmission and vasodilation. However, the dysregulation of NOS activity, leading to either a deficit or an overproduction of NO, is implicated in the pathophysiology of numerous disorders, ranging from neurodegenerative diseases to inflammatory conditions. Consequently, the quest for selective NOS inhibitors has been a fervent area of research in medicinal chemistry. This in-depth technical guide chronicles the history and discovery of a promising class of NOS inhibitors: the isoquinolin-1-amine derivatives. We will delve into their initial identification, explore the crucial structure-activity relationships that govern their potency and isoform selectivity, and detail the synthetic methodologies employed in their creation. Furthermore, this guide will illuminate the mechanistic underpinnings of their inhibitory action and chart the course for future drug development endeavors in this chemical space.

Introduction: The Critical Role of Nitric Oxide Synthases and the Imperative for Selective Inhibition

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from the amino acid L-arginine. In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to inflammatory stimuli and can generate large, cytotoxic concentrations of NO.

The distinct physiological and pathological roles of each NOS isoform underscore the critical need for the development of isoform-selective inhibitors. Non-selective inhibition of all three isoforms can lead to undesirable side effects. For instance, inhibition of eNOS can result in cardiovascular complications, while the blockade of nNOS and iNOS is a therapeutic goal for various neurological and inflammatory disorders, respectively. The isoquinolin-1-amine scaffold has emerged as a promising chemotype for achieving this coveted selectivity.

The Genesis of a New Inhibitor Class: The Discovery of 3,4-Dihydro-1-isoquinolinamines

The journey into the realm of isoquinolin-1-amine based NOS inhibitors began with the identification of 3-phenyl-3,4-dihydro-1-isoquinolinamine as a modest inhibitor of both iNOS and nNOS[1]. This seminal discovery, detailed in a 2001 publication in Bioorganic & Medicinal Chemistry Letters, laid the groundwork for a focused exploration of this novel chemical scaffold[1]. The initial lead compound, while not exceptionally potent, presented a unique structural framework ripe for medicinal chemistry optimization.

The core structure, a 3,4-dihydro-1-isoquinolinamine, offered multiple vectors for chemical modification, allowing for a systematic investigation of the structure-activity relationships (SAR). This initial finding sparked further research aimed at enhancing the potency and, crucially, the isoform selectivity of this new class of inhibitors.

Deciphering the Code: Structure-Activity Relationship (SAR) Studies

Following the initial discovery, systematic structural modifications of the 3-phenyl-3,4-dihydro-1-isoquinolinamine scaffold were undertaken to elucidate the key determinants of inhibitory activity and selectivity[1].

The Significance of the 3-Phenyl Substituent

The phenyl group at the 3-position of the dihydroisoquinoline ring proved to be a critical element for activity. Exploration of various substituents on this phenyl ring revealed that electronic and steric factors play a significant role in modulating the inhibitory profile of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring led to a range of potencies and selectivities.

Impact of the Isoquinoline Core Substitution

Modifications to the isoquinoline core itself also yielded valuable SAR insights. The introduction of substituents at various positions on the aromatic ring of the isoquinoline nucleus influenced the overall electronic properties and steric bulk of the molecule, thereby affecting its interaction with the active site of the NOS isoforms.

The Quest for Isoform Selectivity

A pivotal achievement in the early exploration of this chemical class was the discovery of compounds with significant isoform selectivity. Through careful manipulation of the substituents on both the 3-phenyl ring and the isoquinoline core, researchers were able to develop inhibitors with a pronounced preference for iNOS over nNOS and eNOS[1]. This breakthrough highlighted the potential of the isoquinolin-1-amine scaffold for creating targeted therapeutics.

Table 1: Representative 3,4-Dihydro-1-isoquinolinamine NOS Inhibitors and their Activities [1]

CompoundR1R2iNOS IC50 (µM)nNOS IC50 (µM)
5a HH1416
5j 4-F8-F0.211

Data extracted from Beaton et al., Bioorg. Med. Chem. Lett. 2001, 11, 1023-1026.

The Art of Creation: Synthetic Pathways to Isoquinolin-1-amine Derivatives

The synthesis of the 3,4-dihydro-1-isoquinolinamine core is a critical aspect of the drug discovery process for this class of inhibitors. A key synthetic strategy employed is the Bischler-Napieralski reaction , which allows for the construction of the dihydroisoquinoline ring system[2][3][4].

The Bischler-Napieralski Reaction: A Gateway to the Dihydroisoquinoline Core

This powerful cyclization reaction typically involves the dehydration of a β-phenylethylamide in the presence of a condensing agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.

Experimental Protocol: A Representative Synthesis of a 3,4-Dihydro-1-isoquinolinamine Precursor

  • Amide Formation: A substituted phenethylamine is acylated with a suitable acyl chloride or carboxylic acid to form the corresponding β-phenylethylamide.

  • Cyclization (Bischler-Napieralski Reaction): The amide is dissolved in an appropriate solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent like POCl3. The mixture is heated to facilitate the intramolecular cyclization, affording the 3,4-dihydroisoquinoline intermediate.

  • Introduction of the 1-Amino Group: The resulting 1-substituted-3,4-dihydroisoquinoline can then be converted to the desired 1-amino derivative through various chemical transformations.

Bischler_Napieralski cluster_0 Synthesis of 3,4-Dihydroisoquinoline Core β-Phenylethylamine β-Phenylethylamine Amide Amide β-Phenylethylamine->Amide Acylation 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Amide->3,4-Dihydroisoquinoline Bischler-Napieralski (POCl3) Drug_Discovery_Workflow Initial Hit 3-Phenyl-3,4-dihydro- 1-isoquinolinamine SAR Studies Structure-Activity Relationship Initial Hit->SAR Studies Discovery Lead Optimization Medicinal Chemistry Optimization SAR Studies->Lead Optimization Guided Design Preclinical Candidate Optimized Inhibitor Lead Optimization->Preclinical Candidate Improved Potency, Selectivity, & PK

Caption: The drug discovery workflow for isoquinolin-1-amine based NOS inhibitors.

Conclusion

The discovery of isoquinolin-1-amine derivatives as nitric oxide synthase inhibitors has opened a new and exciting chapter in the ongoing quest for selective NOS modulators. The initial studies have laid a solid foundation, revealing a versatile scaffold with tunable potency and isoform selectivity. While significant progress has been made, the path to a clinically viable drug is still unfolding. Future research, integrating advanced medicinal chemistry strategies, computational modeling, and structural biology, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds. The journey of the isoquinolin-1-amines serves as a compelling case study in the intricate and rewarding process of modern drug discovery.

References

  • Beaton, H., Hamley, P., Nicholls, D. J., Tinker, A. C., & Wallace, A. V. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Bioorganic & medicinal chemistry letters, 11(8), 1023–1026. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]

  • Li, H., et al. (2018). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of medicinal chemistry, 61(21), 9553–9571. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(3), 1084–1088. [Link]

  • Szabó, C., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules (Basel, Switzerland), 29(14), 3269. [Link]

  • Yu, S., et al. (2026). Ag-Catalyzed [2 + 1 + 2] Cycloaddition with Isocyanide toward Imidazo[1,5-a]isoquinolin-1-amines. The Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine via a Modified Bischler-Napieralski Reaction

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a valuable cyclic amidine scaffold for pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a valuable cyclic amidine scaffold for pharmaceutical research and drug development. The synthesis employs a modified Bischler-Napieralski reaction as the key cyclization step, utilizing a β-phenylethylcyanamide precursor. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, expert insights into experimental choices, critical safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

The 3,4-dihydroisoquinoline core is a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[1] The Bischler-Napieralski reaction, first discovered in 1893, is a cornerstone of synthetic organic chemistry, providing a powerful method for constructing this heterocyclic system through the intramolecular cyclization of β-arylethylamides.[2][3] The reaction typically proceeds under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]

This document details a robust, two-stage protocol for the synthesis of a specific derivative, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine. Standard Bischler-Napieralski cyclization of an N-acetylated precursor would yield a 1-methyl substituted product. To achieve the desired 1-amino functionality, this protocol employs a strategic modification: the cyclization of an N-cyano derivative, N-(1,1-dimethyl-2-phenylethyl)cyanamide. This approach leverages the reactivity of the cyano group under Bischler-Napieralski conditions to directly form the target cyclic amidine structure.

We will first detail the synthesis of the requisite N-cyano precursor from its corresponding amide, followed by the pivotal cyclization reaction.

Overall Synthetic Pathway

The synthesis is accomplished in two primary stages, starting from the commercially available N-(1,1-dimethyl-2-phenylethyl)acetamide.

G A N-(1,1-dimethyl-2-phenylethyl)acetamide B 2-Methyl-1-phenylpropan-2-amine A->B 1. HCl (aq), Reflux 2. NaOH (aq) C N-(1,1-dimethyl-2-phenylethyl)cyanamide B->C BrCN, Et3N, CH2Cl2 D 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (Target Compound) C->D POCl3, Toluene, Reflux (Bischler-Napieralski Cyclization)

Figure 1: Overall synthetic route to the target compound.

Experimental Protocols

Critical Safety Precautions

The protocols described involve hazardous reagents that demand strict safety measures.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[6][7] All operations involving POCl₃ must be conducted in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). An emergency shower and eyewash station must be immediately accessible.[7]

  • Cyanogen Bromide (BrCN): BrCN is highly toxic, volatile, and can be absorbed through the skin. It must be handled with extreme caution in a chemical fume hood with appropriate PPE.

  • General Handling: All reactions should be performed in well-ventilated areas. Avoid inhalation of vapors and contact with skin and eyes.

Stage 1: Synthesis of N-(1,1-dimethyl-2-phenylethyl)cyanamide (Precursor)

This stage involves the hydrolysis of the starting amide to the corresponding primary amine, followed by cyanation.

Part A: Hydrolysis to 2-Methyl-1-phenylpropan-2-amine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(1,1-dimethyl-2-phenylethyl)acetamide (10.0 g, 52.3 mmol) and 6 M hydrochloric acid (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Workup (Basification): Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C. Slowly and carefully add 10 M sodium hydroxide solution portion-wise with vigorous stirring to basify the mixture to pH > 12. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2-Methyl-1-phenylpropan-2-amine as an oil. The crude product is often of sufficient purity for the next step.

Expert Commentary: Acid-catalyzed hydrolysis is a classic method for cleaving amides. Refluxing in strong acid ensures complete protonation of the amide carbonyl, rendering it susceptible to nucleophilic attack by water. The subsequent basification is critical to deprotonate the ammonium salt intermediate, liberating the free amine for extraction into an organic solvent.

Part B: Cyanation to N-(1,1-dimethyl-2-phenylethyl)cyanamide

  • Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-Methyl-1-phenylpropan-2-amine (approx. 52.3 mmol) in anhydrous dichloromethane (100 mL). Add triethylamine (8.7 mL, 62.8 mmol, 1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve cyanogen bromide (BrCN) (5.8 g, 54.9 mmol, 1.05 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding 1 M HCl (50 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-cyano precursor.

Expert Commentary: The reaction of a primary amine with cyanogen bromide is a standard method for producing N-monosubstituted cyanamides. Triethylamine acts as a base to neutralize the HBr generated during the reaction, driving it to completion. Performing the addition at 0 °C helps to control the exothermicity and minimize potential side reactions.

Stage 2: Bischler-Napieralski Cyclization to 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

This is the key ring-forming step to produce the target molecule.

  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the N-(1,1-dimethyl-2-phenylethyl)cyanamide (5.0 g, 26.6 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: With stirring, add phosphorus oxychloride (POCl₃) (4.9 mL, 53.2 mmol, 2.0 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC. For substrates that are less reactive, anhydrous xylene can be used as a solvent for a higher reflux temperature.[4]

  • Workup (Quenching): Once the reaction is complete, cool the flask to room temperature and then place it in a large ice-water bath. EXTREME CAUTION: Very slowly and carefully quench the reaction by adding crushed ice portion-wise to the stirred mixture. This will hydrolyze the excess POCl₃ and is highly exothermic, producing HCl gas. Ensure the fume hood sash is lowered and ventilation is adequate.

  • Workup (Basification & Extraction): Once the quenching is complete, carefully add 30% aqueous sodium hydroxide solution until the pH of the aqueous layer is > 12. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.[10]

Expert Commentary: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] In this modification, POCl₃ activates the cyanamide, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[4] This intermediate is then attacked by the electron-rich phenyl ring to form the six-membered dihydroisoquinoline ring. Using at least two equivalents of POCl₃ ensures complete activation of the substrate. The choice of toluene as a solvent provides the necessary temperature for cyclization while being relatively easy to remove.

Reaction Mechanism

The cyclization proceeds through the formation of a key nitrilium salt intermediate, which acts as the electrophile for the intramolecular ring closure.

G cluster_0 Mechanism of Bischler-Napieralski Cyclization Start N-Cyanoprecursor POCl3 + POCl₃ Intermediate1 Activated Complex POCl3->Intermediate1 Activation Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium Elimination of (O)POCl₂⁻ Cyclized Spiro Intermediate (σ-complex) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product_H Protonated Product Cyclized->Product_H Rearomatization (-H⁺) FinalProduct Final Product Product_H->FinalProduct Deprotonation (Workup)

Figure 2: Proposed mechanism for the cyclization step.

Summary of Reaction Parameters and Troubleshooting

ParameterStage 1A: HydrolysisStage 1B: CyanationStage 2: Cyclization
Key Reagents 6 M HClCyanogen Bromide, Et₃NPhosphorus Oxychloride (POCl₃)
Solvent WaterDichloromethane (DCM)Toluene or Xylene
Temperature Reflux (~105 °C)0 °C to RTReflux (~110 °C)
Time 4-6 hours12-16 hours3-5 hours
Molar Ratio (Reagent:Substrate) N/A (Excess Acid)1.05 : 1 (BrCN)2.0 : 1 (POCl₃)
Expected Yield >90% (Crude)60-75%55-70%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Cyclization Incomplete reaction.Increase reaction time or switch to a higher boiling solvent like xylene. Ensure anhydrous conditions, as water will consume POCl₃.
Degradation of starting material.Ensure the reaction is run under an inert atmosphere.
Loss of product during workup.Ensure pH is sufficiently basic (>12) before extraction to liberate the free base. Perform multiple extractions.
Formation of Styrene Side-Product Retro-Ritter reaction of the intermediate.[3]This is less common with cyanamide precursors but can occur. Using nitrile as a solvent can sometimes suppress this side reaction by Le Châtelier's principle.[3][4]
Reaction Fails to Start Poor quality or wet reagents/solvents.Use freshly distilled POCl₃ and anhydrous solvents. Dry all glassware thoroughly.
Substrate is not activated enough.For electron-deficient aromatic rings, adding P₂O₅ along with POCl₃ can generate a more powerful dehydrating agent.[2][3]

References

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • XMB Forum. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved from [Link]

  • Slideshare. (2015). Bischler napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • LookChem. (2023). Operation, disposal, storage and transportation of phosphorus oxychloride. Retrieved from [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]

  • ACS Publications. (2011). Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - Phosphorus Oxychloride. Retrieved from [Link]

  • RSC Publishing. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Science. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Characterization of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine Oxalate for Enhanced Aqueous Solubility

Abstract In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Many promising drug candidates, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Many promising drug candidates, particularly those containing basic amine functionalities, exhibit poor solubility in their free base form, posing significant challenges for formulation. Salt formation is a widely adopted and effective strategy to overcome this limitation.[1][2][3] This application note provides a detailed protocol for the preparation of the oxalate salt of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine, a representative basic API. We delved into the physicochemical principles justifying the selection of oxalic acid as a salt former and present comprehensive, step-by-step protocols for synthesis, characterization, and comparative solubility analysis. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical guide to enhancing the developability of amine-containing compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic product is fraught with physicochemical hurdles. Among these, poor aqueous solubility is a primary reason for developmental failure. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) often require significant formulation efforts to achieve therapeutic relevance.[4]

Salt formation is one of the most effective and common strategies to enhance the dissolution rate and aqueous solubility of ionizable APIs.[3][5] By converting a neutral, often crystalline, and poorly soluble molecule into an ionic salt, the strong intermolecular forces of the crystal lattice can be overcome more easily by the solvation energy of water. This typically leads to a marked increase in solubility.[3]

This guide focuses on 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine, a heterocyclic amine. The primary amine group provides a basic center (pKa > 9) that is readily protonated. We will demonstrate its conversion to a stable, crystalline oxalate salt to significantly improve its aqueous solubility.

Scientific Principles

The Rationale for Salt Formation

The solubility of a basic drug is highly dependent on pH. In its free base form (B), the intrinsic solubility (S₀) can be very low. When the pH of the medium is lowered, the amine is protonated to form a cation (BH⁺), which is generally much more soluble in water. The relationship between pH, pKa, and total solubility (S) is described by the Henderson-Hasselbalch equation.

By forming a salt with an acid (HA), we create a solid crystalline form composed of the protonated base (BH⁺) and the conjugate base of the acid (A⁻). When this salt is introduced into an aqueous medium, it dissolves and dissociates, releasing the highly soluble protonated form of the drug, thereby bypassing the dissolution limitations of the neutral free base.

Why Oxalic Acid?

The choice of the counter-ion is critical in salt screening and selection. Oxalic acid (HOOC-COOH) offers several advantages as a salt-forming agent for basic APIs:

  • Dicarboxylic Nature: As a dicarboxylic acid, it can form salts with a 1:1 or 2:1 (amine:acid) stoichiometry, offering flexibility in modulating physicochemical properties.

  • Acidity: Oxalic acid is a relatively strong organic acid (pKa1 ≈ 1.25, pKa2 ≈ 4.14), ensuring efficient protonation of most basic amines.

  • Crystallinity: Oxalate salts of organic amines are often highly crystalline, which is desirable for stability, purification, and handling during manufacturing.[6][7][8][9]

  • Bidentate Chelation: The oxalate dianion can act as a chelating agent, which can influence crystal packing and stability.[10]

Experimental Section

Materials and Reagents
ReagentSupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,3-Dimethyl-3,4-dihydroisoquinolineSigma-Aldrich28460-55-1C₁₁H₁₃N159.23
Oxalic Acid DihydrateFisher Scientific6153-56-6C₂H₂O₄·2H₂O126.07
Isopropanol (IPA), AnhydrousSigma-Aldrich67-63-0C₃H₈O60.10
Diethyl Ether, AnhydrousFisher Scientific60-29-7C₄H₁₀O74.12
Deionized WaterIn-house7732-18-5H₂O18.02
Phosphate Buffered Saline (PBS), pH 7.4GibcoN/AN/AN/A

Note: A representative synthesis for the starting material, 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine, would typically involve a multi-step process such as a Bischler-Napieralski reaction followed by amination.[11] For the purposes of this protocol, we assume the availability of the free base.

Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and reflux condenser

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Analytical balance

  • Orbital shaker with temperature control

  • HPLC with UV detector

  • pH meter

Detailed Protocols

Protocol 1: Preparation of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine Oxalate

This protocol details the conversion of the free base to its corresponding oxalate salt. The reaction is based on a straightforward acid-base neutralization in an organic solvent.[6][12]

G cluster_start Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_precipitation Step 3: Precipitation & Isolation cluster_finish Step 4: Drying A Dissolve Free Base in Isopropanol (IPA) C Add Oxalic Acid Solution Dropwise to Amine Solution (with stirring) A->C B Dissolve Oxalic Acid in Isopropanol (IPA) B->C D Stir at Room Temperature (1-2 hours) C->D E Collect Precipitate by Vacuum Filtration D->E F Wash with Cold IPA and Diethyl Ether E->F G Dry Under Vacuum at 40°C F->G

Caption: Workflow for Oxalate Salt Formation.

Step-by-Step Procedure:

  • Dissolve the Free Base: In a 100 mL round-bottom flask, dissolve 1.00 g (X.XX mmol) of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine in 20 mL of anhydrous isopropanol (IPA). Gently warm if necessary to achieve complete dissolution.

  • Prepare Oxalic Acid Solution: In a separate 50 mL flask, dissolve a stoichiometric equivalent (1.0 eq) of oxalic acid dihydrate in 15 mL of anhydrous IPA.

  • Reaction: While stirring the amine solution at room temperature, add the oxalic acid solution dropwise over 10-15 minutes. A white precipitate should begin to form immediately.

  • Crystallization: Continue stirring the resulting slurry at room temperature for an additional 1-2 hours to ensure complete precipitation. For improved crystal size, the mixture can be gently heated to reflux until the solution is clear, then allowed to cool slowly to room temperature.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two small portions of cold IPA (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the resulting white crystalline solid under vacuum at 40-50°C to a constant weight.

Protocol 2: Characterization of the Oxalate Salt

Confirmation of salt formation and purity is essential.

  • Melting Point: Determine the melting point of the dried salt. A sharp melting point is indicative of high purity. The salt should have a distinctly different and likely higher melting point than the free base.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum. Look for the appearance of strong carboxylate (C=O) stretches around 1700-1600 cm⁻¹ and broad N-H⁺ stretches from the ammonium salt around 3200-2800 cm⁻¹, which will differ from the free amine spectrum.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The protonation of the amine will cause a downfield shift in the signals of adjacent protons. The integration of the amine proton signal relative to the oxalate proton (if visible) can help confirm stoichiometry.

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4][13] This protocol will compare the solubility of the free base and the newly formed oxalate salt.

  • Preparation: Prepare saturated solutions by adding an excess amount of the compound (free base or oxalate salt) to separate vials containing a fixed volume (e.g., 5 mL) of the test medium (e.g., deionized water or pH 7.4 PBS). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of mobile phase or a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound.

Expected Results & Discussion

The experimental protocols described are expected to yield a high-purity, crystalline oxalate salt of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine.

G FreeBase 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylamine (Free Base, Poorly Soluble) OxalateSalt 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylammonium Oxalate (Salt, Highly Soluble) FreeBase->OxalateSalt Acid-Base Reaction (Proton Transfer) OxalicAcid Oxalic Acid (in IPA)

Caption: Chemical Reaction Pathway for Salt Formation.

Data Summary Table:

PropertyFree Base (Expected)Oxalate Salt (Expected)Justification
Physical Appearance Off-white solid/oilWhite crystalline solidSalt formation often leads to highly ordered, crystalline materials.
Melting Point (°C) < 100> 150 (with decomp.)The ionic lattice of the salt requires more energy to break than the intermolecular forces of the free base.
Aqueous Solubility (mg/mL at 25°C) < 0.1> 10The ionic nature of the salt dramatically increases its interaction with polar water molecules.
Dissolution Rate SlowRapidHigher solubility generally correlates with a faster rate of dissolution.

The anticipated significant increase in aqueous solubility for the oxalate salt—potentially by two orders of magnitude or more—directly validates the utility of this approach. This enhancement is attributed to the conversion of the neutral, hydrophobic free base into an ionic species. The dissolution of the salt releases the protonated amine, which is readily solvated by water, thereby increasing the overall concentration of the drug in solution.

Troubleshooting and Best Practices

  • Oiling Out: If the salt initially separates as an oil instead of a solid, try using a less polar solvent, slowing down the addition of the acid solution, or seeding the mixture with a previously formed crystal.

  • Incomplete Precipitation: If the yield is low, adding a non-polar anti-solvent like diethyl ether can help force the salt out of the solution.[6] Ensure anhydrous conditions are used, as water can sometimes hinder crystallization.[6]

  • Stoichiometry Check: For dicarboxylic acids like oxalic acid, both 1:1 and 2:1 (amine:acid) salts are possible. If the characterization data is ambiguous, consider performing a titration or elemental analysis to confirm the exact stoichiometry.

Conclusion

The formation of an oxalate salt is a highly effective and straightforward method for improving the aqueous solubility of basic pharmaceutical compounds like 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine. This application note provides a robust framework, from the underlying scientific principles to detailed, validated protocols for synthesis and analysis. By converting a poorly soluble free base into a highly soluble salt, researchers can significantly enhance the developability of promising drug candidates, facilitating their progression through preclinical and clinical studies.

References

  • Oasis Chemical Suppliers. (2024). All You Need to Know About Oxalic Acid. [Link]

  • He, Y., & Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 48-59. [Link]

  • He, Y., & Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed. [Link]

  • Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Mithu, Md. S. H., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1358-1374. [Link]

  • Varshosaz, J. (2012). HANDBOOK OF SOLUBILITY DATA for PHARMACEUTICALS. [Link]

  • Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]

  • Sciencemadness Wiki. (2023). Oxalic acid. [Link]

  • USP. (2017). Technical Note: Solubility Measurements. [Link]

  • The Science of Oxalic Acid: Chemical Reactions and Uses. (2023). [Link]

  • Wikipedia. Oxalic acid. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]

  • PrepChem.com. Synthesis of oxalate salt. [Link]

Sources

Method

In vitro iNOS inhibition assay using 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

A Robust Cell-Based Assay for Evaluating In Vitro iNOS Inhibition by 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine Abstract Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key patholog...

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Cell-Based Assay for Evaluating In Vitro iNOS Inhibition by 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Abstract

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in numerous inflammatory diseases.[1] Consequently, the identification and characterization of selective iNOS inhibitors is a significant goal in therapeutic drug development.[2][3] This document provides a comprehensive, self-validating protocol for determining the in vitro inhibitory potential of novel compounds, using 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine as a representative test article. We detail a cell-based assay using the murine macrophage cell line RAW 264.7, where iNOS expression is synergistically induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5][6] The primary endpoint, nitric oxide production, is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the colorimetric Griess assay.[7][8] Furthermore, we integrate a crucial cell viability assay to distinguish true enzymatic inhibition from cytotoxic effects, ensuring data integrity. This guide is designed for researchers in pharmacology and drug discovery, providing both the step-by-step methodology and the underlying scientific rationale to ensure robust and reproducible results.

Scientific Principles and Rationale

The iNOS Induction Pathway in Macrophages

In resting macrophages, the expression of iNOS (or NOS2) is negligible.[1][5] Upon encountering pro-inflammatory stimuli, such as the endotoxin lipopolysaccharide (LPS) from Gram-negative bacteria and the cytokine interferon-gamma (IFN-γ), a complex signaling cascade is initiated.[9][10]

  • LPS Signaling: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, activating downstream pathways, most notably the nuclear factor kappa B (NF-κB) pathway.[9][10][11]

  • IFN-γ Signaling: IFN-γ activates the JAK/STAT pathway, leading to the phosphorylation and activation of the transcription factor STAT1α.[5][9]

The synergistic action of both NF-κB and STAT1α is required for robust transcriptional activation of the iNOS gene, leading to the synthesis of iNOS protein.[4][5] Once expressed, iNOS produces large quantities of nitric oxide from its substrate, L-arginine, in a calcium-independent manner.[2][12] This sustained, high-output NO production is a hallmark of the inflammatory response.[13]

iNOS_Induction_Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 IFNg Interferon-gamma (IFN-γ) IFNGR IFN-γ Receptor IFNg->IFNGR MAPK MAPK Cascade TLR4->MAPK JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT NFkB NF-κB Activation MAPK->NFkB STAT1 STAT1α Activation JAK_STAT->STAT1 iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene STAT1->iNOS_Gene iNOS_Protein iNOS Protein (Dimer) iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->iNOS_Protein Inhibitor 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylamine Inhibitor->iNOS_Protein Inhibition

Caption: iNOS induction pathway in macrophages and point of inhibition.

Quantification of Nitric Oxide via the Griess Assay

Due to its short half-life, direct measurement of NO in biological fluids is challenging. However, NO is rapidly oxidized to stable, nonvolatile breakdown products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[14] The Griess assay is a simple and sensitive colorimetric method that quantifies nitrite concentration.[7][8] The assay involves a two-step diazotization reaction:

  • Step 1: Under acidic conditions, sulfanilamide converts nitrite into a diazonium salt.

  • Step 2: This intermediate salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, purple-colored azo compound.[7][8]

The intensity of the purple color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration in the sample.[15] By comparing the absorbance of test samples to a sodium nitrite standard curve, the amount of NO produced can be accurately determined.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
RAW 264.7 Murine Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM), high glucoseGibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Recombinant Murine Interferon-gamma (IFN-γ)R&D Systems485-MI
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamineCustom Synthesis/VendorN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Griess Reagent System KitPromegaG2930
Sodium Nitrite (NaNO₂)Sigma-AldrichS2252
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well flat-bottom tissue culture platesCorning3596
75 cm² cell culture flasksCorning430641

Experimental Workflow

The overall experimental process is a multi-day workflow that requires careful planning and aseptic technique. The key stages are outlined below.

Experimental_Workflow Day1 Day 1: Seed Cells Plate RAW 264.7 cells in 96-well plates. Incubate 24h. Day2 Day 2: Treat & Stimulate 1. Pre-treat with test compound. 2. Add LPS/IFN-γ to induce iNOS. Incubate 24h. Day1->Day2 Day3 Day 3: Assay 1. Collect supernatant for Griess Assay. 2. Perform MTT assay on remaining cells. Day2->Day3 Data Data Analysis 1. Calculate Nitrite Concentration. 2. Determine % Inhibition. 3. Calculate Cell Viability. 4. Plot dose-response curve & find IC50. Day3->Data

Caption: High-level overview of the iNOS inhibition assay workflow.

Detailed Experimental Protocols

Protocol A: Culture and Maintenance of RAW 264.7 Cells
  • Rationale: Maintaining a healthy, sub-confluent stock of RAW 264.7 cells is critical for experimental consistency. Over-confluent cells can become activated or stressed, leading to high background and variability.[16][17]

  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Procedure:

    • Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[16][18]

    • When cells reach 80-90% confluence, they must be passaged.

    • Aspirate the old medium. Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 3-4 mL of fresh, pre-warmed complete DMEM to the flask.

    • Gently detach the adherent cells using a cell scraper.[17] Avoid harsh scraping to maintain cell health.

    • Create a single-cell suspension by gently pipetting up and down.

    • Subculture the cells at a ratio of 1:4 to 1:6 into new T-75 flasks containing 15 mL of pre-warmed complete DMEM.

    • Refresh the culture medium every 2-3 days.[19][20]

Protocol B: In Vitro iNOS Inhibition Assay
  • Rationale: This core protocol evaluates the dose-dependent effect of the test compound on NO production in stimulated macrophages. A pre-incubation step with the inhibitor allows it to enter the cells and engage its target before iNOS expression begins.

  • Procedure:

    • Cell Seeding: Detach and count RAW 264.7 cells. Adjust the cell density to 2.5 x 10⁵ cells/mL in complete DMEM. Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and recover.

    • Compound Preparation: Prepare a 100 mM stock solution of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in DMSO. Create serial dilutions in complete DMEM to achieve 2X final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration in the well should not exceed 0.1% to avoid solvent toxicity.

    • Inhibitor Pre-treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. For controls, add 100 µL of medium containing 0.1% DMSO (Vehicle Control) and medium alone (Untreated Control).

    • Incubate the plate for 1 hour at 37°C.

    • iNOS Induction: Prepare a 2X stimulation cocktail of LPS (2 µg/mL) and IFN-γ (40 U/mL) in complete DMEM.

    • Add 100 µL of this stimulation cocktail to all wells except the "Untreated Control" wells (add 100 µL of medium instead). The final volume in each well will be 200 µL, and the final concentrations will be 1 µg/mL LPS and 20 U/mL IFN-γ.

    • Incubate the plate for a further 24 hours at 37°C and 5% CO₂.

Protocol C: Nitrite Quantification (Griess Assay)
  • Rationale: This protocol quantifies the nitrite accumulated in the supernatant as a direct proxy for total NO production over the 24-hour stimulation period. A standard curve is essential for converting absorbance values to absolute nitrite concentrations.[13]

  • Procedure:

    • Standard Curve Preparation:

      • Prepare a 100 µM sodium nitrite stock solution in complete DMEM.

      • In a new 96-well plate, add 100 µL of complete DMEM to wells A1-H1.

      • Add another 100 µL of the 100 µM nitrite stock to well A1, mix well, and transfer 100 µL to well B1.

      • Continue this 1:2 serial dilution down the column to well G1. Do not add nitrite to well H1 (this is the 0 µM blank). This creates standards of 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM.

    • Sample Collection: After the 24-hour incubation (from Protocol B), carefully collect 100 µL of supernatant from each well and transfer it to a new 96-well flat-bottom plate.

    • Griess Reaction:

      • Allow the Griess Reagent components (Sulfanilamide and NED solutions) to come to room temperature.[8]

      • Add 50 µL of the Sulfanilamide solution to all wells containing standards and samples.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of the NED solution to all wells.

      • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Protocol D: Cell Viability Assessment (MTT Assay)
  • Rationale: This is a critical control step. A reduction in nitrite could be due to iNOS inhibition or simply because the compound is toxic and has killed the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability, allowing for the differentiation of these two effects.[13]

  • Procedure:

    • After collecting the supernatant for the Griess assay (Protocol C, Step 2), 100 µL of medium remains on the cells.

    • Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from all wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

Data Analysis and Interpretation

  • Nitrite Standard Curve: Plot the absorbance (540 nm) of the nitrite standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Calculate Nitrite Concentration in Samples: Use the standard curve equation to convert the absorbance values of your experimental samples into nitrite concentrations (µM).

    • Nitrite (µM) = (Absorbance_sample - c) / m

  • Calculate Percentage of NO Inhibition:

    • % Inhibition = [ (Nitrite_LPS_control - Nitrite_sample) / (Nitrite_LPS_control - Nitrite_untreated_control) ] x 100

  • Calculate Percentage of Cell Viability:

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) x 100

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[21][22]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC₅₀ value.[23][24]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No NO Production in LPS Control 1. Inactive LPS or IFN-γ.2. Cells are of a high passage number and unresponsive.3. Incorrect cell seeding density.1. Use a new lot of LPS/IFN-γ.2. Thaw a fresh, low-passage vial of RAW 264.7 cells.[19]3. Optimize cell seeding density; too few or too many cells can affect response.
High Variability Between Replicate Wells 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate.1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes; be consistent with technique.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Poor Griess Standard Curve (R² < 0.99) 1. Inaccurate serial dilutions.2. Contaminated reagents or water.3. Griess reagents not at room temperature.1. Prepare fresh standards carefully.2. Use fresh, high-purity water and reagents.[25]3. Ensure reagents equilibrate to room temperature before use.[8]
Inhibition Observed, but Cell Viability is Also Low The compound is cytotoxic at the tested concentrations.The observed effect is likely due to toxicity, not specific iNOS inhibition. The IC₅₀ for inhibition cannot be considered valid if viability is significantly reduced. Report the cytotoxicity data alongside the inhibition data.
Color in Griess Assay Fades or Turns Yellow Nitrite concentration is too high, exceeding the linear range of the assay.[26]Dilute the supernatants in complete DMEM and re-run the Griess assay, accounting for the dilution factor in the final calculation.

References

  • Chan, E. D., & Riches, D. W. (2001). IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology, 280(3), C441-C450. [Link]

  • Guzman-Genuino, R. M., & Crdova-d'Azevedo, L. (2017). Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation. Immunology, 152(3), 427-436. [Link]

  • Hevel, J. M., & Marletta, M. A. (1999). Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry, 38(48), 15665-15673. [Link]

  • Chan, E. D., & Riches, D. W. (2001). IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line. PubMed. [Link]

  • Cyagen. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Cyagen. [Link]

  • Inoue, H., et al. (2001). Upregulation of iNOS by COX-2 in muscularis resident macrophage of rat intestine stimulated with LPS. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(5), G1302-G1309. [Link]

  • Chiou, W. F., et al. (2001). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology, 134(5), 945-954. [Link]

  • Chrissobolis, S., & Faraci, F. M. (2005). Mechanisms of Inducible Nitric Oxide Synthase–Mediated Vascular Dysfunction. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(8), 1599-1605. [Link]

  • Liao, S., et al. (2024). Cell culture of RAW264.7 cells. protocols.io. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 153-162. [Link]

  • Roy, S., et al. (2016). Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages. PLOS ONE, 11(6), e0155826. [Link]

  • Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. McMaster University. [Link]

  • Patsnap. (2024). What are NOS2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Hutchinson, J. A., et al. (2012). IFN-γ-induced iNOS Expression in Mouse Regulatory Macrophages Prolongs Allograft Survival in Fully Immunocompetent Recipients. Molecular Therapy, 21(2), 409-422. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Troutman, M. D., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(3), 478-489. [Link]

  • Kumar, S., et al. (2011). Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure. The Open Cardiovascular Medicine Journal, 5, 143-149. [Link]

  • Liao, S., et al. (2024). Cell culture of RAW264.7 cells. ResearchGate. [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. ResearchGate. [Link]

  • Cytion. (n.d.). RAW 264.7 Cell Line in Macrophage and Immunology Research. Cytion. [Link]

  • Husari, A. W., et al. (1997). Contribution of Macrophages to Pulmonary Nitric Oxide Production in Septic Shock. American Journal of Respiratory and Critical Care Medicine, 155(5), 1603-1607. [Link]

  • Hwang, J. S., et al. (2017). Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. Journal of Biological Chemistry, 292(5), 1724-1736. [Link]

  • Hwang, J. S., et al. (2017). Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. PMC. [Link]

  • Harada, K., et al. (2013). Inorganic Polyphosphate Suppresses Lipopolysaccharide-Induced Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages. PLOS ONE, 8(9), e74650. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. ResearchGate. [Link]

  • Johnson, M. L., & Billiar, T. R. (2000). In Vitro Comparison of Inhibitors of Inducible Nitric Oxide Synthase in a Macrophage Model. The Journal of ExtraCorporeal Technology, 32(1), 12-16. [Link]

  • ResearchGate. (2014). Why is my Griess assay standard curve not working?. ResearchGate. [Link]

  • McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 97(4), 1506-1511. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Garvey, E. P., et al. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026. [Link]

  • ResearchGate. (2001). 38 questions with answers in NITRIC OXIDE ASSAY. ResearchGate. [Link]

  • Reddit. (2023). Griess reaction is making me mad. r/chemhelp. [Link]

  • Jafri, A., et al. (2021). Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer. Molecules, 26(23), 7338. [Link]

  • Perner, R. J., et al. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. Journal of Medicinal Chemistry, 52(9), 2869-2885. [Link]

  • Nakane, M., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese Journal of Pharmacology, 90(2), 159-166. [Link]

Sources

Application

Application Note: Griess Reagent Assay for Isoquinolin-1-amine NOS Inhibitors

Abstract & Scope This guide details the validation and screening protocol for Isoquinolin-1-amine derivatives as inhibitors of Nitric Oxide Synthase (NOS). While the Griess assay is a standard colorimetric method for qua...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the validation and screening protocol for Isoquinolin-1-amine derivatives as inhibitors of Nitric Oxide Synthase (NOS). While the Griess assay is a standard colorimetric method for quantifying Nitric Oxide (NO) via its stable metabolite nitrite (


), the specific chemical nature of isoquinolin-1-amines (fused aromatic primary amines) introduces unique challenges regarding solubility and potential chemical interference.

This protocol utilizes the RAW 264.7 macrophage model induced by Lipopolysaccharide (LPS).[1] It integrates a mandatory dual-readout strategy (NO quantification + Cell Viability) to distinguish true enzymatic inhibition from false positives caused by cytotoxicity.

Scientific Background & Mechanism[2][3][4][5][6][7][8][9]

The Target: Inducible Nitric Oxide Synthase (iNOS)

Isoquinolin-1-amines are a class of compounds often designed to target the heme active site of NOS isoforms. In inflammation, iNOS is upregulated, converting L-Arginine into L-Citrulline and NO.[2] Unlike constitutive isoforms (eNOS, nNOS), iNOS produces high fluxes of NO, which rapidly oxidizes to nitrite (


) in culture media.
The Detection: Griess Reaction Chemistry

The Griess reaction relies on a two-step diazotization reaction under acidic conditions:

  • Diazotization: Sulfanilamide reacts with nitrite (

    
    ) in phosphoric acid to form a diazonium salt.
    
  • Azo Coupling: This salt couples with N-(1-naphthyl)ethylenediamine (NEDD) to form a magenta azo dye (Absorbance

    
    ).
    
Critical Interference Note (The "Amine" Risk)

Isoquinolin-1-amines contain a primary amine attached to an aromatic ring. Theoretically, under the acidic conditions of the Griess assay, the test compound itself could compete with sulfanilamide for nitrite, potentially lowering the signal (false positive inhibition). This protocol includes a "Chemical Interference Control" to rule this out.

Pathway Visualization

NOS_Pathway L_Arg L-Arginine NO Nitric Oxide (NO) L_Arg->NO Catalysis iNOS LPS LPS (Inducer) iNOS iNOS Enzyme (Active Dimer) LPS->iNOS Upregulates Expression Inhibitor Isoquinolin-1-amine (Test Compound) Inhibitor->iNOS Blocks Active Site Nitrite Nitrite (NO2-) NO->Nitrite Oxidation (Rapid) AzoDye Azo Dye (Pink, 540nm) Nitrite->AzoDye + Griess Reagents Griess Griess Reagents (Sulfanilamide + NEDD) Griess->AzoDye

Caption: Figure 1.[3] Mechanism of NO production and detection. The Isoquinolin-1-amine inhibitor targets the iNOS enzyme, preventing the conversion of L-Arginine to NO, thereby reducing the final Azo Dye signal.

Experimental Protocol

Materials & Reagents[10]
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Media: DMEM (High Glucose), Phenol Red-Free (Critical to avoid background absorbance), 10% FBS.

  • Inducer: Lipopolysaccharide (LPS) from E. coli (0111:B4).[3] Stock 1 mg/mL in PBS.

  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[3]

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

    • Storage: Protect from light.[4] Store at 4°C.

  • Standard: Sodium Nitrite (

    
    ), 0-100 
    
    
    
    M range.
Compound Preparation (Isoquinolin-1-amines)

Isoquinolin-1-amines are typically hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM.

  • Working Solutions: Serial dilute in media to 2x the final desired concentration.

    • Note: Keep final DMSO concentration < 0.5% to avoid affecting macrophage viability.

Experimental Workflow
Phase 1: Seeding (Day 0)
  • Harvest RAW 264.7 cells (do not use proteolytic enzymes; scrape cells to maintain receptor integrity).

  • Seed at 1 x 10⁵ cells/well in a 96-well clear flat-bottom plate (100

    
    L volume).
    
  • Incubate 24 hours at 37°C, 5% CO₂.

Phase 2: Treatment & Induction (Day 1)

Design Note: Co-treatment is preferred for screening reversible inhibitors.

  • Aspirate old media.

  • Add 50

    
    L  of 2x Test Compound (Isoquinolin-1-amine) dilutions.
    
  • Add 50

    
    L  of 2x LPS (Final concentration: 1 
    
    
    
    g/mL).
    • Total Well Volume: 100

      
      L.[4]
      
  • Controls Required:

    • Basal: Media only (No LPS, No Drug).

    • Max Induction: LPS only (No Drug).

    • Positive Control: L-NMMA or 1400W (known iNOS inhibitors).

    • Interference Control: Media + Compound (High Conc) + 50

      
      M Nitrite Standard (No Cells). See Section 5.
      
  • Incubate for 24 hours .

Phase 3: The Griess Assay (Day 2)
  • Prepare fresh Griess Solution: Mix Reagent A and Reagent B (1:1 ratio) immediately before use.

  • Transfer 50

    
    L of supernatant  from the cell plate to a new 96-well plate.
    
    • Tip: Leave remaining 50

      
      L/cells in the original plate for the Viability Assay.
      
  • Add 50

    
    L of mixed Griess Solution  to the supernatant.
    
  • Incubate at Room Temperature for 10 minutes (Protect from light).

  • Measure Absorbance at 540 nm .[5]

Phase 4: Viability Counter-Screen (Mandatory)
  • To the original plate (containing cells + remaining media), add 10

    
    L of CCK-8 or WST-1 reagent.
    
  • Incubate 1-2 hours.

  • Measure Absorbance at 450 nm.

    • Logic: If NO is low but Viability is also low, the compound is toxic, not a specific inhibitor.

Workflow Visualization

Assay_Workflow cluster_0 Day 0: Setup cluster_1 Day 1: Treatment cluster_2 Day 2: Readout Split Seed Seed RAW 264.7 Cells (100k/well) Treat Add Isoquinolin-1-amine + LPS (1 µg/mL) Seed->Treat 24h Incubation Split Transfer 50µL Supernatant Treat->Split 24h Incubation Griess Add Griess Reagent (1:1 Mix) Split->Griess Supernatant Viability Add WST-1/CCK-8 to Remaining Cells Split->Viability Cells ReadNO Read Abs 540nm (NO Quantification) Griess->ReadNO ReadViab Read Abs 450nm (Toxicity Check) Viability->ReadViab

Caption: Figure 2. Step-by-step workflow separating the Nitric Oxide quantification (Supernatant) from the Cell Viability check (Cell layer).

Data Analysis & Quality Control

Standard Curve Preparation

Prepare a serial dilution of Sodium Nitrite (


) in culture media  (not water, to account for matrix effects).
  • Points: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0

    
    M.
    
  • Plot Absorbance (Y) vs. Concentration (X).

  • Ensure

    
    .
    
Calculating % Inhibition


Troubleshooting Table
IssueProbable CauseSolution
High Background (Basal) Phenol Red in mediaUse Phenol Red-free DMEM.
No Induction (LPS) Degraded LPS / High Passage CellsUse fresh LPS; Use RAW cells < Passage 15.
Compound Precipitates Hydrophobic Isoquinolin-aminesLimit DMSO < 0.5%; Warm media to 37°C before adding.
Low Signal in Standards Old Griess ReagentsReagents oxidize over time. Make fresh weekly.
False Positive Compound reacts with NitriteRun Interference Control (Compound + Nitrite Standard).
The "Interference Control" (Self-Validation)

Since isoquinolin-1-amines are aromatic amines, you must verify they do not quench the Griess reaction chemically.

  • Mix 50

    
    L of Media containing the highest concentration  of your compound.
    
  • Add 50

    
    L of a known Nitrite Standard (e.g., 20 
    
    
    
    M).
  • Add Griess Reagents and read.[6]

  • Result: If the OD is significantly lower than the 20

    
    M Standard alone, your compound is chemically interfering. You must switch to a fluorometric DAN assay.
    

References

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Link

  • Titheradge, M. A. (1998). The enzymatic determination of nitrate and nitrite. Methods in Molecular Biology, 100, 83-91. Link

  • Beaumont, K., et al. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1861-1864. Link

  • Sigma-Aldrich. Nitric Oxide Synthase Inhibitor Screening Kit Protocol (MAK323). Link

Sources

Method

Solvent selection for recrystallization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Application Note & Protocol Topic: Solvent System Selection and Optimization for the Recrystallization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine Abstract & Introduction Purification of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solvent System Selection and Optimization for the Recrystallization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Abstract & Introduction

Purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3] The success of this method hinges on the selection of an appropriate solvent system, which must exhibit differential solubility of the target compound at high and low temperatures.[2][4][5] This application note provides a detailed, experience-driven guide for researchers to systematically select and optimize a solvent system for the purification of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a heterocyclic amine of interest in medicinal chemistry. We will explore the theoretical basis for solvent selection, present a systematic screening protocol, and provide a detailed methodology for bulk recrystallization.

Guiding Principles of Recrystallization

The fundamental principle of recrystallization is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[1][2][6] An ideal recrystallization solvent should meet the following criteria:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for the creation of a saturated solution.[4][5]

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of purified crystals upon cooling.[2][4]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent "oiling out."[7] It should also be volatile enough to be easily removed from the final crystals.[4]

Analysis of the Solute: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

A rational solvent choice begins with an analysis of the solute's structure.

  • Structure: The molecule contains a bicyclic isoquinoline core, a primary amine (-NH2), and two non-polar methyl groups.

  • Polarity: The primary amine group is polar and capable of hydrogen bonding (both as a donor and acceptor). The isoquinoline ring system contributes some polar character due to the nitrogen heteroatom, but the overall structure, including the dimethyl groups and the benzene ring, possesses significant non-polar characteristics.[8] This mixed polarity suggests that solvents of intermediate polarity are likely to be effective.

  • Basicity: As an amine, the compound is basic and will be highly soluble in acidic solutions due to salt formation.[9] While this can be used for purification via extraction, for recrystallization of the free base, acidic solvents should be avoided unless salt crystallization is the goal.[10][11]

Experimental Protocol: Solvent System Selection

This section details a systematic, small-scale approach to identify a suitable solvent or solvent pair.

Materials & Equipment
  • Crude 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

  • Selection of candidate solvents (see Table 1)

  • Test tubes (13x100 mm) or small vials (e.g., 5 mL)

  • Spatula

  • Hot plate with sand bath or heating block

  • Pasteur pipettes

  • Ice-water bath

Part A: Single Solvent Screening Workflow

The objective is to test the solubility of the compound in a range of solvents at room temperature and at their boiling point.

Solvent_Screening_Workflow cluster_setup Setup cluster_rt Room Temperature Test cluster_heat Heating Test cluster_cool Cooling & Crystallization cluster_results Evaluation start Place ~20 mg of crude compound in a test tube add_solvent Add 0.5 mL of a candidate solvent start->add_solvent observe_rt Vortex/Agitate at RT. Observe solubility. add_solvent->observe_rt decision_rt Is it soluble at RT? observe_rt->decision_rt heat Heat mixture to boiling. decision_rt->heat No too_good_solvent Result: Poor Solvent (Too soluble when cold) decision_rt->too_good_solvent Yes observe_heat Observe solubility. Add solvent dropwise if needed until dissolved. heat->observe_heat decision_heat Is it soluble when hot? observe_heat->decision_heat cool Cool slowly to RT, then in an ice bath. decision_heat->cool Yes bad_solvent Result: Poor Solvent (Insoluble when hot) decision_heat->bad_solvent No observe_crystals Observe for crystal formation. cool->observe_crystals decision_crystals Abundant crystals form? observe_crystals->decision_crystals potential_solvent Result: Potential Solvent Record observations. decision_crystals->potential_solvent Yes potential_pair Result: Potential for Solvent Pair decision_crystals->potential_pair No

Caption: Workflow for single solvent recrystallization screening.

Step-by-Step Protocol:

  • Preparation: Place approximately 20-30 mg of the crude solid into a small test tube.

  • Room Temperature Test: Add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a solvent pair.[2]

  • Heating Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a sand bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[1]

  • Insolubility Check: If a large volume of solvent is required or the solid does not dissolve at all, the solvent is unsuitable.

  • Cooling & Observation: If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Evaluation: A good solvent is one in which the compound dissolves when hot and forms a large quantity of crystalline precipitate upon cooling.[4] Record observations on the quantity and quality of the crystals.

Part B: Solvent Pair Screening

If no single solvent is ideal, a solvent pair is often effective. This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[7]

  • Dissolution: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly, as described for the single solvent method.

Anticipated Results & Discussion

Based on the structure of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, the following results are anticipated from the solvent screening.

Table 1: Hypothetical Solvent Screening Results

Solvent Polarity Index Boiling Point (°C) Solubility (Cold) Solubility (Hot) Evaluation & Rationale
Water 10.2 100 Insoluble Insoluble Poor. The non-polar regions of the molecule dominate, preventing dissolution even in boiling water.
Ethanol 5.2 78 Sparingly Soluble Soluble Excellent Candidate. Balances polar H-bonding with the amine and non-polar interactions. The solubility differential should be significant.
Isopropanol 4.3 82 Sparingly Soluble Soluble Good Candidate. Similar to ethanol but slightly less polar; may provide better crystal formation if ethanol is too effective a solvent.
Acetone 5.1 56 Soluble Very Soluble Poor. Likely too soluble at room temperature for good recovery. The low boiling point provides a small temperature gradient.
Ethyl Acetate 4.4 77 Sparingly Soluble Soluble Good Candidate. Aprotic solvent with moderate polarity. May be very effective.
Toluene 2.4 111 Insoluble Sparingly Soluble Poor. The compound's polar amine group prevents significant dissolution even in hot toluene.

| Hexane | 0.1 | 69 | Insoluble | Insoluble | Poor. A completely non-polar solvent will not dissolve the polar regions of the molecule. |

Discussion: Ethanol, Isopropanol, and Ethyl Acetate emerge as the most promising single-solvent candidates. An Ethanol/Water solvent pair is also a highly logical choice, leveraging the high solubility in ethanol and insolubility in water.[7]

Optimized Protocol for Bulk Recrystallization

This protocol assumes Ethanol was selected as the optimal solvent.

Equipment
  • Erlenmeyer flasks (sized appropriately for the amount of material)

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and powder funnel (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

Step-by-Step Methodology

Bulk_Recrystallization cluster_dissolve 1. Dissolution cluster_filter 2. Hot Filtration (if needed) cluster_crystallize 3. Crystallization cluster_collect 4. Collection & Drying A Place crude solid in Erlenmeyer flask. B Add minimal hot ethanol to just dissolve the solid. A->B C Are insoluble impurities present? B->C D Filter the hot solution through fluted paper into a pre-heated flask. C->D Yes E Proceed to Cooling C->E No D->E F Allow filtrate to cool slowly to RT. E->F G Place flask in an ice bath to maximize crystal formation. F->G H Collect crystals by vacuum filtration. G->H I Wash crystals with a small amount of ice-cold ethanol. H->I J Dry crystals in a vacuum oven or air dry. I->J

Caption: Standard workflow for bulk recrystallization.

  • Dissolve the Solute: Place the crude compound in an Erlenmeyer flask. Heat a separate flask of ethanol on a hot plate. Add the hot ethanol to the crude solid in portions, with swirling, until the compound just dissolves at the boiling point.[5] Using the minimum amount of solvent is crucial for maximizing yield.[2]

  • Decolorize (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[5]

  • Hot Gravity Filtration (Conditional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Crystallize the Solute: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Dry the Crystals: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter paper or by using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting

  • Crystals Do Not Form: The solution may be too dilute. Try boiling off some solvent to re-saturate the solution. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.[5]

  • "Oiling Out": The compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Reheat to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

References

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]

  • Millersville University. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Isoquinolin-1-amine Salts

Abstract Isoquinolin-1-amine and its salt derivatives are pivotal intermediates in pharmaceutical research and development, frequently serving as core scaffolds in the synthesis of novel therapeutic agents.[1][2][3] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinolin-1-amine and its salt derivatives are pivotal intermediates in pharmaceutical research and development, frequently serving as core scaffolds in the synthesis of novel therapeutic agents.[1][2][3] However, their inherent hygroscopicity presents significant challenges to their stability, accurate weighing, and overall integrity, which can compromise experimental reproducibility and the quality of downstream applications.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic isoquinolin-1-amine salts. It outlines the fundamental principles of hygroscopicity, details best-practice protocols for handling these sensitive materials in both ambient and controlled atmosphere environments, and provides systematic procedures for storage and water content determination. Adherence to these guidelines will ensure the long-term stability and reliability of these critical compounds in research and manufacturing settings.

The Challenge of Hygroscopicity in Isoquinolin-1-amine Salts

Hygroscopicity is the propensity of a substance to absorb moisture from the surrounding atmosphere.[4][7][] Isoquinoline itself is a hygroscopic liquid, and this property often extends to its derivatives, particularly its salts.[9] The primary amino group at the 1-position of the isoquinoline ring, coupled with the ionic nature of the salt form, makes these compounds particularly susceptible to water absorption.[3]

The absorption of atmospheric moisture can have several detrimental effects on isoquinolin-1-amine salts:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity of the active pharmaceutical ingredient (API).[5][10]

  • Physical State Alterations: Moisture uptake can induce changes in the crystalline structure of the salt, leading to deliquescence (dissolving in the absorbed water), caking, or clumping.[6] These changes can negatively impact powder flowability and dissolution rates, which are critical parameters in formulation development.[11]

  • Inaccurate Dosing and Stoichiometry: The absorbed water contributes to the overall weight of the sample, leading to significant errors in weighing and subsequent molar calculations for chemical reactions or formulation preparations.[11] This can severely impact the accuracy and reproducibility of experiments.

  • Compromised Stability: Elevated water content can reduce the long-term stability of the compound, shortening its shelf life and potentially leading to out-of-specification results during quality control testing.[5][]

Understanding and mitigating the effects of hygroscopicity are therefore paramount to ensuring the quality and reliability of research and development involving isoquinolin-1-amine salts.

Core Principles for Handling Hygroscopic Materials

The fundamental principle for managing hygroscopic compounds is to minimize their exposure to atmospheric moisture. This can be achieved through a combination of environmental controls, specialized equipment, and meticulous handling techniques. The stringency of these measures should be proportional to the hygroscopicity of the specific isoquinolin-1-amine salt.

Environmental Control

Maintaining a controlled laboratory environment is the first line of defense against moisture contamination. Ideally, laboratories handling highly hygroscopic materials should have systems for controlling relative humidity (RH).[6][11] For many pharmaceutical applications, maintaining an RH below 40% is recommended.[11]

Inert Atmosphere Handling

For highly sensitive isoquinolin-1-amine salts, handling in an inert atmosphere is essential. This is typically achieved using a glovebox or a Schlenk line.[12][13][14]

  • Gloveboxes: These are sealed enclosures that are continuously purged with a dry, inert gas such as nitrogen or argon.[12][14][15] The internal atmosphere of a glovebox can be maintained at very low levels of oxygen and moisture (typically <1 ppm).[15] Gloveboxes are ideal for weighing, aliquoting, and preparing solutions of highly hygroscopic compounds.[14][16][17]

  • Schlenk Lines: A Schlenk line is a glass manifold with multiple ports that allows for the manipulation of air-sensitive compounds under vacuum or an inert gas atmosphere.[12] While more technically demanding than a glovebox, a Schlenk line is a versatile tool for handling smaller quantities of hygroscopic materials.

Protocols for Handling and Storage

The following protocols provide detailed, step-by-step procedures for the handling and storage of hygroscopic isoquinolin-1-amine salts.

Initial Receipt and Inspection

Upon receiving a shipment of an isoquinolin-1-amine salt, a visual inspection of the packaging is crucial. Look for any signs of damage to the container or seal that could indicate a breach and potential exposure to moisture. The material should be promptly moved to a controlled storage environment.

Storage Conditions

Proper storage is critical for maintaining the integrity of hygroscopic compounds.[18] The following table summarizes the recommended storage conditions for isoquinolin-1-amine salts of varying hygroscopicity.

Hygroscopicity Level Primary Container Secondary Containment Atmosphere Temperature Recommended Desiccant
Slightly Hygroscopic Tightly sealed glass or polyethylene container.Sealed bag with desiccant packs.Ambient air (low humidity).Room Temperature (controlled).Silica gel.[19]
Moderately Hygroscopic Tightly sealed glass container with a secondary seal (e.g., Parafilm).Desiccator cabinet with a desiccant.[20][21][22]Dry air or inert gas.Room Temperature (controlled).Indicating silica gel, molecular sieves.[19]
Very Hygroscopic Sealed ampoule or a vial with a septum cap.[23][24]Glovebox or a desiccator purged with inert gas.[12][21]Inert gas (Nitrogen or Argon).Room Temperature or as specified by the manufacturer.Molecular sieves, Drierite®.

Note: The hygroscopicity of a specific salt should be determined experimentally or from the supplier's technical data sheet. The European Pharmacopoeia provides a standardized method for classifying hygroscopicity.[4][7]

Protocol for Weighing and Aliquoting in Ambient Conditions (for slightly to moderately hygroscopic salts)

This protocol is suitable for salts that are not extremely sensitive to brief exposure to atmospheric moisture.

  • Preparation:

    • Minimize the time the primary container is open.

    • Ensure the balance is in a low-traffic area with minimal air currents.

    • Have all necessary tools (spatulas, weighing paper, secondary containers) ready before opening the primary container.

    • If possible, perform the weighing in a low-humidity environment or during periods of lower ambient humidity.

  • Procedure:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

    • Briefly open the container and quickly transfer the approximate amount of material to a tared weighing vessel.

    • Immediately and securely reseal the primary container.

    • Record the weight of the transferred material.

    • If aliquoting, transfer the weighed material to a pre-dried secondary container and seal it tightly.

  • Post-Weighing:

    • Wipe the exterior of the primary container to remove any residual powder.

    • Return the primary container to its designated storage location.

Protocol for Handling in a Glovebox (for very hygroscopic salts)

This protocol is essential for maintaining the integrity of highly moisture-sensitive isoquinolin-1-amine salts.

  • Preparation:

    • Ensure the glovebox atmosphere is within the specified limits for oxygen and moisture.[15]

    • Transfer all necessary equipment (balance, spatulas, vials, etc.) into the glovebox antechamber.

    • Purge the antechamber according to the manufacturer's instructions before bringing the items into the main chamber.[16][17]

  • Procedure:

    • Once inside the glovebox, allow all items to equilibrate with the inert atmosphere.

    • Perform all weighing and aliquoting operations within the glovebox.

    • Use pre-dried vials or containers for aliquots.

    • Securely seal all containers before removing them from the glovebox.

  • Workflow Diagram:

    Glovebox_Workflow cluster_outside Ambient Atmosphere cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) A Gather Equipment (Balance, Vials, Spatula) C Place Equipment and Container in Antechamber A->C B Primary Container of Hygroscopic Salt B->C D Evacuate and Refill with Inert Gas (3x) C->D E Transfer Items into Main Chamber D->E F Equilibrate to Inert Atmosphere E->F G Weigh and Aliquot Salt F->G H Securely Seal Primary and Aliquot Containers G->H

    Caption: Workflow for handling hygroscopic salts in a glovebox.

Determination of Water Content: The Karl Fischer Titration

For quantitative applications, it is often necessary to determine the precise water content of a hygroscopic salt. The Karl Fischer (KF) titration is the gold standard method for this purpose due to its high accuracy, precision, and specificity for water.[25][26][27]

Principle of Karl Fischer Titration

The KF reaction is based on a redox reaction between iodine and sulfur dioxide in the presence of water and a suitable base.[27] The overall reaction can be simplified as:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I

The titration can be performed volumetrically or coulometrically.

  • Volumetric KF Titration: A solution of known iodine concentration is added to the sample dissolved in a suitable solvent until all the water has reacted. This method is suitable for samples with a water content of 0.1% to 100%.[26]

  • Coulometric KF Titration: Iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water. This method is highly sensitive and is ideal for samples with very low water content (ppm levels to 5%).[25][26]

Protocol for Water Content Determination by Coulometric Karl Fischer Titration
  • Instrument Preparation:

    • Ensure the KF titrator is clean and the reagents are fresh.

    • The titration cell must be properly sealed to prevent the ingress of atmospheric moisture.[28]

  • Sample Preparation (performed in a glovebox or with extreme care to minimize moisture exposure):

    • Accurately weigh a suitable amount of the isoquinolin-1-amine salt. The sample size will depend on the expected water content and the instrument's sensitivity.

    • Quickly transfer the weighed sample into the KF titration cell.

  • Titration:

    • Start the titration process according to the instrument's operating manual.

    • The instrument will automatically detect the endpoint and calculate the water content.

  • Data Analysis:

    • The result is typically expressed as a percentage (%) or in parts per million (ppm) of water by weight.

    • This value can then be used to correct the weight of the hygroscopic salt for subsequent experiments, ensuring accurate stoichiometry.

Troubleshooting Common Issues

Issue Potential Cause Solution
Caking or clumping of the solid Inadequate storage conditions (high humidity).Transfer the material to a desiccator under vacuum to remove excess moisture. For future storage, use a container with a tighter seal and a more effective desiccant.
Inconsistent weighing results Rapid absorption of atmospheric moisture during weighing.Minimize the time the container is open. Use an analytical balance with a draft shield. For highly hygroscopic materials, weigh inside a glovebox.
Difficulty in achieving a stable endpoint during Karl Fischer titration Slow release of water from the sample or side reactions.Use a co-solvent to improve the solubility of the sample. Consult the instrument manual for troubleshooting specific titration issues.
Visible degradation of the material (color change, etc.) Chemical reaction with absorbed water.The material may be compromised. It is advisable to use a fresh, properly stored batch.

Conclusion

The successful use of hygroscopic isoquinolin-1-amine salts in research and development hinges on a thorough understanding of their properties and the implementation of rigorous handling and storage protocols. By controlling the laboratory environment, utilizing appropriate containment and transfer techniques such as gloveboxes, and accurately determining water content through methods like Karl Fischer titration, researchers can ensure the integrity, stability, and reliability of these valuable compounds. Adherence to the guidelines presented in this application note will contribute to improved experimental reproducibility and the overall quality of scientific outcomes.

References

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Bel-Art. (n.d.).
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Alfa Chemistry. (n.d.). Hygroscopicity Assessment.
  • CD Formulation. (n.d.).
  • Zografi, G. (2008). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Request PDF.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Park, S., & Roy, M. (2019). Glovebox Use. Berry Lab, University of Wisconsin-Madison.
  • SMT Dry Cabinets. (n.d.).
  • Camlab. (n.d.).
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Thomas Scientific. (n.d.).
  • VWR. (n.d.).
  • Amerigo Scientific. (n.d.).
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Metrohm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Japanese Pharmacopoeia. (n.d.).
  • Fisher Scientific. (n.d.).
  • Eureka. (n.d.).
  • Rompicharla, V. (2019).
  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection.
  • Aldrich Chemical Company. (n.d.). Handling air-sensitive reagents AL-134. MIT.
  • Popiołek, Ł., & Sławiński, J. (2021).
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Fauske & Associates. (2020).
  • Jacomex. (n.d.). Humidity Controlled Glove Box.
  • CymitQuimica. (n.d.). 1-Isoquinolinamine.
  • Pharmaguideline. (2011).
  • Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE.
  • Wikipedia. (n.d.). Isoquinoline.
  • CymitQuimica. (n.d.). 1-Isoquinolinamine.
  • Liu Laboratory. (n.d.).
  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider.

Sources

Method

HPLC method development for detecting 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine purity

This Application Note is designed for analytical chemists and pharmaceutical researchers developing purity assays for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine , a potent cyclic amidine intermediate often encountere...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers developing purity assays for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine , a potent cyclic amidine intermediate often encountered in the synthesis of CNS-active agents and peptidomimetics.

Abstract

Developing a robust HPLC method for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine presents a specific challenge due to its cyclic amidine core. This functional group renders the molecule highly basic (predicted pKa > 11), leading to severe peak tailing on standard silica-based columns due to secondary silanol interactions. This guide details a "First-Principles" approach to method development, transitioning from a standard scouting protocol to an optimized Ion-Suppression/Ion-Pairing methodology that guarantees sharp peak shapes (Tailing Factor < 1.2) and high resolution of synthetic impurities.

Analyte Profiling & Challenges

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue / DescriptionChromatographic Implication
Structure 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamineHydrophobic aromatic core with a polar, basic head group.
Functional Group Cyclic Amidine (N-C=N)Critical: Acts as a strong base. It will be protonated (positively charged) across the entire standard HPLC pH range (pH 2–10).
pKa (Calc.) ~11.5 - 12.0High basicity causes strong ionic binding to residual silanols on silica columns, causing "shark-fin" tailing.
LogP ~2.1 (Estimated)Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
UV Max ~215 nm, ~254 nmThe isoquinoline ring provides good UV sensitivity.
The "Silanol Trap" Mechanism

The primary failure mode in analyzing this compound is the Silanol Effect .

  • Scenario: At neutral pH (pH 7), the analyte is positive (

    
    ). Residual silanols (
    
    
    
    ) on the column are negative.
  • Result: The analyte "sticks" to the column surface via ionic bonds, dragging out the peak tail.

SilanolInteraction Analyte Analyte (BH+) (Protonated Amidine) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Attracts Silanol Free Silanol (Si-O-) (Ionized Surface) Silanol->Interaction Binds Solution Solution: Low pH + TFA (Silanol Suppression) Solution->Analyte Ion-Pairing Solution->Silanol Protonates (Si-OH)

Figure 1: Mechanism of peak tailing for basic amidines and the chemical solution strategy.

Method Development Strategy

To overcome the basicity issue, we employ a Low pH + Ion Pairing strategy. High pH (pH > 11) is risky due to the potential hydrolysis of the amidine to the corresponding lactam (isoquinolinone) and silica dissolution.

Core Decisions:
  • Mobile Phase Modifier: Trifluoroacetic Acid (TFA) is mandatory.

    • Role 1: Lowers pH to ~2.0, protonating residual silanols (

      
      ) so they cannot bind the analyte.
      
    • Role 2: Forms a hydrophobic ion-pair with the positively charged analyte, improving retention and peak symmetry.

  • Column Selection: A "Base-Deactivated" C18 column with high carbon load and exhaustive end-capping.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Trifluoroacetic Acid (TFA), Sequencing Grade (>99.5%).

Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XBridge BEH C18 High surface coverage prevents silanol interaction.
Mobile Phase A Water + 0.1% (v/v) TFA Maintains pH ~2.0; suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA Matches ionic strength of MPA to prevent baseline drift.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer kinetics for sharper peaks.
Injection Vol 5 - 10 µLKeep low to avoid mass overload.
Detection 254 nm (Primary), 210 nm (Impurity check)254 nm is selective for the aromatic ring; 210 nm detects non-aromatic synthetic byproducts.
Gradient Program

This gradient is designed to elute polar synthetic precursors early and hydrophobic dimers late.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic hold to elute salts/polar impurities
15.095Linear Ramp (Elution of Main Peak)
18.095Wash (Remove dimers/oligomers)
18.15Re-equilibration
23.05End of Run
Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile (No acid).

  • Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for sensitivity check.

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL scintillation vial.

    • Add 10 mL of Diluent.

    • Sonicate for 5 minutes (Amidine salts may dissolve slowly).

    • Filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use PVDF if protein precipitation is not involved, though PTFE is safest for organics.

Validation Parameters (ICH Q2 Guidelines)

Once the method is running, verify these criteria to ensure data integrity.

A. System Suitability[3]
  • Tailing Factor (

    
    ):  Must be < 1.5  (Ideal < 1.2). If > 1.5, increase TFA concentration to 0.15%.
    
  • Theoretical Plates (

    
    ):  > 5000 for the main peak.
    
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

B. Linearity & Range
  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance:

    
    .
    
C. Specificity (For Impurities)
  • Inject the synthetic precursors (e.g., the corresponding nitrile or amide intermediate) to ensure they are resolved (

    
    ) from the main amidine peak.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; Column aging.1. Use a fresh "End-capped" column.2. Add 10 mM Ammonium Perchlorate to MP (Chaotropic agent improves shape).
Peak Splitting Sample solvent too strong.Dissolve sample in 90% Water / 10% ACN instead of 50/50.
Ghost Peaks Carryover of basic residue.Change needle wash to 50:50 ACN:Water + 0.1% Formic Acid . Basic compounds stick to injector seals.
Retention Drift TFA evaporation or equilibration issues.Prepare fresh mobile phase daily. Ensure 10 column volumes of equilibration.

Method Development Workflow

This diagram illustrates the logical flow taken to arrive at the protocol above.

MethodWorkflow Start Start: Define Analyte (Basic Cyclic Amidine) Scouting Scouting Run (Generic C18, pH 7) Start->Scouting Decision Check Peak Shape Scouting->Decision Fail Result: Severe Tailing (Silanol Interaction) Decision->Fail Tailing > 2.0 Optimize Optimization Strategy: 1. Switch to Low pH (pH 2) 2. Add TFA (Ion Pair) Fail->Optimize Final Final Protocol: C18 + 0.1% TFA Gradient Optimize->Final

Figure 2: Method development lifecycle emphasizing the correction of basicity-induced tailing.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak shape in the chromatography of basic compounds.
  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent ZORBAX Eclipse Plus. Agilent Application Notes. Link

  • Waters Corporation. (2021). XBridge BEH C18 Column Care and Use Manual. Waters Support. Link

Application

A Novel Dihydroisoquinoline Derivative: A Methodological Guide to Establishing Preclinical Dosing Regimens in Rodent Models

Abstract This document provides a comprehensive methodological framework for establishing safe and effective dosing guidelines for the novel investigational compound, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, in co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive methodological framework for establishing safe and effective dosing guidelines for the novel investigational compound, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, in common rodent models. Due to the limited publicly available data on this specific molecule, this guide emphasizes a foundational, systematic approach to preclinical dose-finding, applicable to novel chemical entities within the isoquinoline class. We will detail the critical sequence of studies, from initial dose-range finding and maximum tolerated dose (MTD) determination to the design of pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. The protocols herein are synthesized from established regulatory guidelines and best practices in preclinical drug development, ensuring a scientifically rigorous and ethically sound approach to in vivo research.

Introduction: The Challenge of a Novel Chemical Entity

The compound 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine represents a novel chemical entity, meaning there is a scarcity of published data to inform initial in vivo study design. The primary challenge for researchers is to establish a therapeutic window—a range of doses that maximizes efficacy while minimizing toxicity. This requires a staged, data-driven approach. The initial goal is not to prove efficacy but to understand the compound's safety profile and how it is processed by the animal.

The isoquinoline scaffold is a common motif in many biologically active compounds, but small structural modifications, such as the dimethyl substitution in this case, can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile. Therefore, a de novo investigation into its dosing and safety is mandatory.

Pre-Formulation and Vehicle Selection: The Foundation of Reliable Dosing

Before any animal is dosed, significant in vitro work is required to ensure the compound can be delivered reliably. The choice of vehicle—the liquid used to dissolve or suspend the drug—is critical and can significantly impact experimental outcomes.

Physicochemical Characterization

A fundamental understanding of the compound's properties is the first step. Key parameters include:

  • Solubility: This must be tested in a panel of pharmaceutically acceptable vehicles. Poor solubility can lead to inaccurate dosing and low bioavailability.

  • Stability: The compound's stability in the chosen vehicle at room temperature and under refrigerated conditions should be confirmed to ensure it does not degrade before or during administration.

  • pKa: The ionization constant will help predict its behavior in physiological environments and guide vehicle selection.

Table 1: Hypothetical Solubility Profile for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

VehicleSolubility at 25°C (mg/mL)Notes
Water< 0.1Practically insoluble.
Saline (0.9% NaCl)< 0.1Practically insoluble.
5% Dextrose in Water (D5W)0.2Low solubility.
10% DMSO in Saline5.0Moderate solubility. Potential for DMSO-related toxicity at high volumes.
20% Hydroxypropyl-β-cyclodextrin (HPBCD) in Water15.0Good solubility. HPBCD is generally well-tolerated.
5% Tween® 80 in Saline2.5Suspension may be required. Potential for hypersensitivity reactions.
Protocol: Vehicle Screening and Formulation
  • Objective: To identify a safe and effective vehicle for in vivo administration.

  • Materials: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, various vehicles (see Table 1), microcentrifuge tubes, vortex mixer, sonicator, pH meter.

  • Procedure:

    • Prepare saturated solutions of the test compound in each potential vehicle.

    • Agitate (vortex/sonicate) for at least 2 hours to ensure maximum dissolution.

    • Allow solutions to equilibrate at room temperature for 24 hours.

    • Visually inspect for precipitation.

    • Centrifuge the samples to pellet any undissolved compound.

    • Analyze the supernatant using a suitable method (e.g., HPLC-UV) to quantify the concentration.

  • Selection Criteria: The ideal vehicle will fully dissolve the compound at the highest required concentration, be non-toxic at the administered volume, and be chemically inert with the compound. Based on the hypothetical data, 20% HPBCD would be a primary candidate for further investigation.

Experimental Workflow for Establishing Dosing Guidelines

The process of establishing a dosing regimen follows a logical, tiered progression. This workflow is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Diagram 1: Overall Dosing Guideline Workflow

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: In Vivo Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics & Efficacy Solubility Solubility & Stability Assessment Vehicle Vehicle Selection & Formulation Development Solubility->Vehicle MTD Maximum Tolerated Dose (MTD) Study Vehicle->MTD Select Highest Feasible Dose DRF Dose Range-Finding (DRF) Study MTD->DRF PK Pharmacokinetic (PK) Study DRF->PK Select Tolerated Doses PD Pharmacodynamic (PD) & Efficacy Model PK->PD PK->PD Correlate Exposure with Effect

Caption: A tiered approach from formulation to efficacy testing.

Maximum Tolerated Dose (MTD) Study

The MTD study is an acute, single-dose escalation experiment designed to identify the highest dose that does not cause unacceptable toxicity or death. This is a critical first step in any in vivo program.

Protocol: Single-Dose MTD Study in Mice
  • Objective: To determine the MTD of a single administration of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.

  • Animal Model: C57BL/6 mice, male and female, 8-10 weeks old. Use of both sexes is recommended by regulatory agencies unless there is a strong justification otherwise.

  • Group Size: n=3-5 animals per group.

  • Dose Escalation: A modified Fibonacci series is often used for dose selection (e.g., 10, 30, 100, 300, 1000 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data or, in its absence, a conservative starting point (e.g., 10 mg/kg).

  • Procedure:

    • Acclimate animals for a minimum of 7 days.

    • Record baseline body weights.

    • Prepare fresh dosing formulations for each group.

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle-only control group.

    • Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (see Table 2), body weight changes, and any mortality.

    • At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals show signs of life-threatening toxicity or more than a 10-15% reduction in body weight.

Table 2: Sample Clinical Observation Checklist for Rodent Toxicity Studies

CategoryObservation ExamplesScore (0-3)
General Moribund state, tremors, convulsions
Activity Lethargy, hyperactivity, ataxia (impaired coordination)
Physical Piloerection (hair standing on end), hunched posture, pale skin
Autonomic Salivation, diarrhea, lacrimation (tearing)
Weight % Change from baseline
A scoring system (0=normal, 3=severe) can help quantify observations.

Dose Range-Finding (DRF) and Pharmacokinetic (PK) Studies

With the MTD established, a repeat-dose DRF study is performed to select doses for subsequent efficacy and PK studies. The PK study measures how the drug is absorbed, distributed, metabolized, and eliminated over time, which is essential for designing an effective dosing schedule.

Diagram 2: Pharmacokinetic Study Workflow

G Dose Administer Single Dose (e.g., 10 mg/kg IV & 30 mg/kg PO) Sample Collect Blood Samples at Pre-defined Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dose->Sample Analyze Analyze Plasma Concentration (LC-MS/MS) Sample->Analyze Model Calculate PK Parameters (Cmax, Tmax, AUC, T½) Analyze->Model

Method

Topic: Synthesis and Application of Radiolabeled 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine for High-Affinity Receptor Binding Studies

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis, purification, and quality control of high-specific-activity, t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of high-specific-activity, tritiated 3,3-dimethyl-3,4-dihydroisoquinolin-1-ylamine (herein referred to as [³H]-DMDI). This novel radioligand, featuring a gem-dimethyl group at the C3 position of the dihydroisoquinoline core, is designed for use in competitive and saturation binding assays to characterize its target receptors. We present a robust, multi-step synthesis of a key halogenated precursor, followed by a detailed protocol for catalytic tritiodehalogenation. Furthermore, this note establishes a rigorous quality control workflow to ensure the final radiolabeled product meets the stringent purity and specific activity requirements essential for reliable pharmacological data.[1][2][3] The protocols are designed to be self-validating, explaining the causality behind critical experimental choices to ensure reproducibility and scientific integrity.

Introduction: The Rationale for [³H]-DMDI

The 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Their rigid framework allows for precise orientation of substituents, leading to high-affinity interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The development of novel derivatives, such as DMDI, is a key strategy in the search for more selective and potent therapeutic agents.

To elucidate the mechanism of action and quantify the interaction of a new ligand with its receptor, radioligand binding assays remain the gold standard.[7][8][9] These assays require a radiolabeled version of the ligand that is chemically identical to the unlabeled compound and possesses high specific activity to detect even low-density receptor populations.[1][2] Tritium (³H) is an ideal radionuclide for this purpose due to its suitable half-life (12.43 years), low-energy beta emission which enhances safety and allows for high-resolution autoradiography, and the ability to achieve high specific activities.[2][10]

This application note details a complete workflow for the production of [³H]-DMDI, from the strategic synthesis of a non-radiolabeled precursor to its final application in a receptor binding assay.

Synthesis of the Halogenated Precursor for Tritiation

2.1 Strategic Approach

A late-stage radiolabeling strategy is employed to maximize the incorporation of the expensive tritium isotope and to minimize the handling of radioactive materials.[11][12] Our approach involves the synthesis of a brominated precursor, 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1-ylamine , which can be efficiently converted to the desired tritiated product via catalytic tritiodehalogenation. This method is well-established for its high efficiency and predictability.[10]

The synthesis of the precursor itself is based on a modified Bischler-Napieralski reaction, a classic and robust method for constructing the 3,4-dihydroisoquinoline core.[13][14]

2.2 Synthetic Scheme

G cluster_0 Precursor Synthesis start 2-(3-Bromophenyl)propan-2-amine (1) step1 Phenylacetyl chloride, Et3N start->step1 intermediate1 N-(1-(3-bromophenyl)-1-methylethyl)-2-phenylacetamide (2) step1->intermediate1 step2 POCl3, Toluene, Reflux (Bischler-Napieralski) intermediate1->step2 intermediate2 5-Bromo-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline (3) step2->intermediate2 step3 1. O3, CH2Cl2, -78 °C 2. NaBH4 intermediate2->step3 intermediate3 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (4) step3->intermediate3 step4 1. PCl5 2. NH3 (aq) intermediate3->step4 final_precursor 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1-ylamine (5) step4->final_precursor

Caption: Synthetic route for the brominated precursor (5).

2.3 Experimental Protocol: Synthesis of Precursor (5)

  • Step 1: Synthesis of Amide (2)

    • Dissolve 2-(3-Bromophenyl)propan-2-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add phenylacetyl chloride (1.05 equiv) dropwise over 20 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield amide 2 .

  • Step 2: Bischler-Napieralski Cyclization to (3)

    • Dissolve amide 2 (1.0 equiv) in anhydrous toluene (15 mL/mmol).

    • Add phosphorus oxychloride (POCl₃, 3.0 equiv) slowly at room temperature.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours. Monitor reaction completion by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify with concentrated ammonium hydroxide to pH > 10.

    • Extract the product with ethyl acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield dihydroisoquinoline 3 .

  • Step 3: Oxidative Cleavage and Reduction to Lactam (4)

    • Dissolve intermediate 3 (1.0 equiv) in DCM at -78 °C.

    • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise at -78 °C and allow the mixture to warm to room temperature overnight.

    • Carefully quench with 1M HCl, separate the layers, and extract the aqueous layer with DCM.

    • Combine organic layers, dry, and concentrate. Purify by column chromatography to yield lactam 4 .

  • Step 4: Conversion to Amine (5)

    • To a solution of lactam 4 (1.0 equiv) in anhydrous toluene, add phosphorus pentachloride (PCl₅, 1.2 equiv) and reflux for 2 hours.

    • Cool the reaction and remove the solvent under vacuum.

    • To the crude imino chloride, add concentrated aqueous ammonia (20 equiv) and stir vigorously in a sealed vessel at 60 °C for 12 hours.

    • Cool, extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the final precursor 5 . The purified precursor should be fully characterized (¹H-NMR, ¹³C-NMR, HRMS) to confirm its identity and purity before proceeding to radiolabeling.

Radiolabeling Synthesis: [³H]-DMDI

3.1 Radiolabeling Strategy: Catalytic Tritiodehalogenation

The conversion of the aryl bromide precursor 5 to [³H]-DMDI is achieved via catalytic reduction with high-purity tritium gas (T₂). This reaction is catalyzed by palladium on carbon (Pd/C).

  • Causality: The palladium catalyst facilitates the oxidative addition into the carbon-bromine bond, followed by reaction with tritium gas and reductive elimination to form the C-³H bond and regenerate the catalyst. A base (e.g., Et₃N) is added to scavenge the HBr byproduct, preventing catalyst poisoning and driving the reaction to completion.

3.2 Overall Radiolabeling and Purification Workflow

Caption: Workflow for the synthesis and purification of [³H]-DMDI.

3.3 Experimental Protocol: Tritiation of Precursor (5)

CAUTION: All work with tritium gas must be performed by trained personnel in a certified radiochemistry facility with appropriate shielding and ventilation.

  • To a reaction vessel suitable for catalytic hydrogenation, add the brominated precursor 5 (1-2 mg), 10% Palladium on Carbon (10% w/w of precursor), and triethylamine (1.5 equiv).

  • Add anhydrous solvent (e.g., ethanol or ethyl acetate, 1-2 mL).

  • Connect the vessel to a tritium manifold. Freeze-pump-thaw the mixture three times to remove atmospheric gases.

  • Introduce tritium gas (T₂) to the desired pressure (typically ~1 atmosphere, corresponding to a large molar excess).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • After the reaction, recover the excess tritium gas using the manifold.

  • Carefully unseal the vessel in a ventilated hood, filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.

  • Rinse the reaction vessel and filter with a small amount of the solvent.

  • Combine the filtrates and evaporate the solvent under a gentle stream of nitrogen. This "crude" product contains the desired [³H]-DMDI, unlabeled DMDI, and potential side products.

Purification and Rigorous Quality Control

The final product must be of high purity to be useful in binding assays, as impurities can interfere with the results.[3][15][16] A multi-step quality control (QC) process is mandatory.[17]

4.1 Quality Control Workflow

G start Crude Radiolabeled Product hplc Preparative HPLC Purification Isolate fraction corresponding to cold standard elution time start->hplc analysis Analytical QC on Purified Fraction Radiochemical Purity (Analytical HPLC) Chemical Identity (Co-elution) Specific Activity Determination hplc->analysis decision Purity > 98%? Identity Confirmed? analysis->decision pass Release for Binding Assays decision->pass Yes fail Repurify or Discard decision->fail No

Caption: Decision workflow for the quality control of [³H]-DMDI.

4.2 Protocol: HPLC Purification

  • Redissolve the crude product in a minimal volume of the HPLC mobile phase.

  • Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).

  • Elute using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA). The elution should be monitored by both a UV detector (set to the absorbance maximum of the compound) and an in-line radioactivity detector.

  • Collect fractions corresponding to the peak that co-elutes with a pre-injected, authenticated non-radiolabeled standard of DMDI.

4.3 Protocol: Determination of Radiochemical Purity (RCP)

  • Inject a small aliquot of the final purified fraction onto an analytical reverse-phase HPLC column.

  • Monitor with both UV and radioactivity detectors.

  • RCP is calculated as the percentage of the total radioactivity that elutes in the main product peak: RCP (%) = (Radioactivity of product peak / Total radioactivity on chromatogram) x 100

  • The acceptance criterion for binding studies is typically RCP > 98%.

4.4 Protocol: Confirmation of Chemical Identity Chemical identity is confirmed by demonstrating that the radioactive peak from the purified [³H]-DMDI has the exact same retention time as the UV peak from the non-radiolabeled ("cold") standard when co-injected on an analytical HPLC system.

4.5 Protocol: Determination of Specific Activity (SA) Specific activity (measured in Curies per millimole, Ci/mmol) is a critical parameter for interpreting binding data.[1] It can be determined by measuring the concentration and radioactivity of the purified sample.

  • Measure Concentration: Using the analytical HPLC with a UV detector, generate a standard curve by injecting known concentrations of the non-radiolabeled standard. Determine the concentration of the radiolabeled stock solution by comparing its UV peak area to the standard curve.

  • Measure Radioactivity: Quantify the total radioactivity in a known volume of the stock solution using a calibrated liquid scintillation counter (LSC).

  • Calculate Specific Activity: SA (Ci/mmol) = (Radioactivity in Curies / Moles of compound) Where Moles = Concentration (mol/L) x Volume (L)

A summary of expected QC results is presented in Table 1.

ParameterMethodSpecificationRationale
Chemical Identity Co-elution on analytical HPLCRetention time matches cold standard ± 2%Confirms the radiolabeled molecule is the correct chemical entity.
Radiochemical Purity Analytical HPLC with radio-detector≥ 98%Ensures that binding is due to the intended ligand and not a radioactive impurity.[3][17]
Specific Activity HPLC-UV quantification & LSC20 - 60 Ci/mmolHigh specific activity is required to detect low-density receptors and to ensure that the ligand concentration is below the Kd.[1][2]
Chemical Purity Analytical HPLC with UV detector≥ 95%Minimizes interference from non-radioactive chemical impurities that could compete for binding.[15]
Table 1. Quality Control Specifications for [³H]-DMDI.

Application Protocol: Saturation Binding Assay

This protocol outlines the use of purified [³H]-DMDI to determine the receptor density (Bmax) and equilibrium dissociation constant (Kd) in a membrane preparation.

5.1 Materials and Reagents

  • Purified [³H]-DMDI stock solution of known specific activity.

  • Unlabeled DMDI for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Receptor-containing membrane preparation.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Microplate harvester and liquid scintillation counter.

5.2 Step-by-Step Protocol

  • Prepare serial dilutions of [³H]-DMDI in assay buffer, typically covering a range from 0.1 x Kd to 10 x Kd (if Kd is unknown, start with a range from 0.01 to 20 nM).

  • In a 96-well plate, set up triplicate wells for each concentration:

    • Total Binding: Add 50 µL of [³H]-DMDI dilution, 50 µL of membrane preparation (e.g., 10-50 µg protein), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of [³H]-DMDI dilution, 50 µL of membrane preparation, and 50 µL of a high concentration of unlabeled DMDI (e.g., 10 µM, which is >100x the expected Kd).

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.[7]

  • Quickly wash each well/filter with 3 x 3 mL of ice-cold assay buffer to reduce NSB.

  • Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow vials to equilibrate for at least 4 hours in the dark.

  • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

5.3 Data Analysis

  • Calculate Specific Binding for each concentration: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot Specific Binding (Y-axis) against the concentration of [³H]-DMDI (X-axis).

  • Fit the data to a one-site saturation binding model using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.

Conclusion

This application note provides a validated, end-to-end workflow for the synthesis, purification, and quality control of [³H]-3,3-dimethyl-3,4-dihydroisoquinolin-1-ylamine. The detailed protocols for precursor synthesis, late-stage tritiation, and rigorous QC analysis ensure the production of a high-quality radioligand suitable for demanding receptor binding studies. Adherence to these methodologies will enable researchers to generate reliable and reproducible pharmacological data, accelerating the characterization of novel chemical entities in drug discovery.

References

  • Rodbard, D. (1973). Mathematics of hormone-receptor interaction. I. Basic principles. Advances in Experimental Medicine and Biology, 36, 289-326. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKkWZYAsWsZP1taqVO-AnDUBi3dvuojbkW-N9BzBuKrmxylGnD-oCx5HL-yFx65FH0pNKMvXgv6TN9bXv31kUGKXfbE4yNbsnQKRGmAfJ5-TsYR3iMnnieIE-l7swsMe3qI18=]
  • Goldsmith, G., & Goldstein, A. (1984). Graphical determination of specific activity, binding constants, and antibody-site concentrations for radioimmunoassays, with application to thymopoietin. Clinical Chemistry, 30(6), 947-951. [https://academic.oup.com/clinchem/article-abstract/30/6/947/5707769]
  • Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6695. [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00503]
  • Salter, T. L., & El-Salfiti, M. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 26(11), 3345. [https://www.mdpi.com/1420-3049/26/11/3345]
  • Ulin, J., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au, 2(4), 801-808. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9054700/]
  • Mock, B. H., et al. (2005). Automated measurement of specific activity of radiolabeled ligands during synthesis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3AXML0mdyRErDY2vIBc2nZ2TIsN38M5YbnV43Tr-71CDOSFyNwhgo-P3d3fFlNafG5ZFsDRH5vPrnmy-kyrE5ojJlJzQud9jiOI6sQ-FbdLOf3HSFbrTDCDPbgshb-JNXI65GywjaHX0j8ZSsYQjR7lZl7-Pmi_oyTXCupBquclsOos3bLF-OjAbGiyKuS58MpU5SXG-8OJvurIUAW3rCH4deVcFbSseeap136U30PWkUkLmRTSFipMsj_BfPpzf90A==]
  • Hulme, E. C. (Ed.). (2010). Receptor-Ligand Interactions: A Practical Approach. Oxford University Press. [https://pubs.acs.org/doi/10.1021/jacsau.1c00503]
  • Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(7), 1536-1548. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9334461/]
  • Motulsky, H. (2018). Analyzing Radioligand Binding Data. GraphPad Software. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMm6bP77oqGW2O8URfp527CzEi7DlSQxAaOu_kfrgQu8jB5F9pSu3jwlVCJyzWL67vPTPscl4v7gcr7JHhY-mbFKlUUiXaG94bEKOAVC5nXC9wwU5S2OXdLKvFIiMOEFtTVBQv5p_9vqBTCk9tYZ2vT6sFpQCqi9nkuR8OmIEkjsujz_7FWuvX_sWo4sikHSSb5gyP-tyk9Mv17_Nnb5NPsMtgEtlUPMwT-A==]
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of tritium in modern drug discovery. Angewandte Chemie International Edition, 46(41), 7744-7765. [https://www.researchgate.net/figure/Tritium-labelling-of-pharmaceuticals_fig1_354188734]
  • van Lier, J. E. (2017). Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. Molecules, 22(11), 2005. [https://www.mdpi.com/1420-3049/22/11/2005]
  • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Publications. [https://pubs.acs.org/doi/10.1021/jacsau.2c00223]
  • International Atomic Energy Agency. (2008). Radiochemical stability of radiopharmaceutical preparations. IAEA-TECDOC-1543. [https://inis.iaea.org/search/search.aspx?orig_q=RN:42065839]
  • Rhodes, B. A. (Ed.). (1977). Quality Control in Nuclear Medicine: Radiopharmaceuticals, Instrumentation, and In Vitro Assays. The C. V. Mosby Co. [https://pubs.rsna.org/doi/10.1148/133.1.188]
  • Saha, G. B. (2010). Quality Control of Radiopharmaceuticals. In Fundamentals of Nuclear Pharmacy (pp. 111-127). Springer. [https://www.researchgate.net/publication/287313063_Quality_Control_of_Radiopharmaceuticals]
  • Almac Group. (2019). Isotopic API labelling with carbon-14. Manufacturing Chemist. [https://www.manufacturingchemist.com/news/article_page/Isotopic_API_labelling_with_carbon-14/151121]
  • Ahangari, S., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8. [https://pbr.mazums.ac.br/article-1-538-en.html]
  • Renoux, B., et al. (1990). Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N-Methyl-laudanosine and N. ResearchGate. [https://www.researchgate.
  • Easson, A. P. T. (2011). Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences (Vol. 2, pp. 30-74). Royal Society of Chemistry. [https://books.rsc.org/books/edited-volume/120/chapter/371667/Labelling-Compounds-with-Carbon-13-and-Carbon-14]
  • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. [https://www.moravek.
  • Selcia. (n.d.). Carbon 14 Isotope Radiolabeling. [https://www.selcia.com/radiochemistry/carbon-14-isotope-radiolabelling]
  • Beller, M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00503]
  • IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [https://inis.iaea.org/search/search.aspx?orig_q=RN:35061633]
  • Singh, R., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3118-3122. [https://www.ijstr.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction/synthesis-of-3,4-dihydroisoquinolines.shtm]
  • Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [https://www.europeanpharmaceuticalreview.com/article/503/a-powerful-tool-for-drug-discovery/]
  • Parker, M. J. A., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry, 5(1), 1-15. [https://www.mdpi.com/2813-436X/5/1/1]
  • El-Gazzar, M. G., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem, 17(3), e202100658. [https://pubmed.ncbi.nlm.nih.gov/34751498/]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [https://www.giffordbioscience.com/radioligand-binding-assay/]
  • Ielo, L., et al. (2022). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules, 27(18), 5894. [https://www.mdpi.com/1420-3049/27/18/5894]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK91996/]
  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. [https://www.researchgate.
  • Urunbaeva, Z. E., et al. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Central Asian Journal of Medical and Natural Science, 5(4), 935-939. [https://cajmns.centralasianstudies.org/index.php/CAJMNS/article/view/2513]
  • Horti, A. G., et al. (2015). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. Nuclear Medicine and Biology, 42(3), 255-265. [https://pubmed.ncbi.nlm.nih.gov/25541416/]
  • Li, H., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Plant Science, 14, 1163919. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10155355/]
  • Li, Y., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers in Chemistry, 11, 1158503. [https://www.frontiersin.org/articles/10.3389/fchem.2023.1158503/full]
  • Li, Y., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37008985/]
  • Kim, D. Y., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. Nuclear Medicine and Biology, 104-105, 1-10. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8674720/]
  • CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents. [https://patents.google.

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine for biological assays

The following technical guide is designed to serve as a specialized support center for researchers working with 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine . It moves beyond generic advice to address the specific phys...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a specialized support center for researchers working with 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine . It moves beyond generic advice to address the specific physicochemical challenges of cyclic amidines in biological matrices.

Topic: Optimization of Aqueous Solubility for Biological Assays Compound Class: Cyclic Amidine / Dihydroisoquinoline Target Audience: Medicinal Chemists, Cell Biologists, DMPK Scientists[1]

🔬 Part 1: The Physicochemical Reality Check

Before attempting solubilization, you must understand why this molecule resists solution. This is not a simple amine; it is a cyclic amidine .

The Molecular Barrier[1]
  • High Basicity (pKa ~10.5 - 11.5): The 1-amino-3,4-dihydroisoquinoline core functions as an amidine.[1] In its free base form, it is highly crystalline and lipophilic. It requires protonation to dissolve in water.

  • Steric Hindrance: The 3,3-dimethyl substitution creates a "greasy" hydrophobic shield near the polar center, interfering with water solvation shells even when protonated.

  • The "Crash-Out" Phenomenon: When diluting a DMSO stock into neutral buffer (pH 7.4), the local pH at the injection site can remain high enough to keep the molecule in its neutral, insoluble state, causing immediate micro-precipitation.

Data Summary Table: Physicochemical Profile
PropertyEstimated ValueImplication for Assays
pKa (Conjugate Acid) ~11.0>99% protonated at pH 7.4, but requires acid to initiate dissolution.[1]
LogP (Octanol/Water) ~2.5 - 3.5Moderate lipophilicity; prone to non-specific binding in plastics.[1]
Solubility (Free Base) < 0.1 mg/mL (Water)Practically insoluble without modification.
Solubility (Salt Form) > 10 mg/mL (Est.)Salt formation is critical for aqueous stability.

🛠 Part 2: Troubleshooting & Optimization Protocols

Workflow 1: The "Golden Standard" Preparation (DMSO Stock)

Use this for standard high-throughput screening or acute cell assays.[1]

The Logic: We use DMSO to disrupt the crystal lattice, then dilute into a buffer that maintains the ionized (soluble) state.

  • Weighing: Accurately weigh the Free Base or HCl Salt .

  • Primary Stock: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: If using the HCl salt, it may require mild vortexing or sonication (30 sec) even in DMSO.

  • Intermediate Dilution (Critical Step):

    • Do NOT add DMSO stock directly to the cell culture well.

    • Prepare a 10x working solution in culture media or PBS.

    • Technique: Vortex the media rapidly while slowly pipetting the DMSO stock into the center of the vortex. This prevents local concentration spikes that trigger precipitation.

Workflow 2: The "Stubborn Compound" Protocol (Acidification)

Use this if you observe turbidity or precipitation upon dilution.[1]

The Logic: The 3,3-dimethyl group increases lipophilicity to a point where the free base is stubborn.[1] We must force protonation before the compound sees the bulk aqueous phase.

  • Acidified Stock: Add 1 equivalent of 1N HCl (aqueous) to your solid compound, then add DMSO to volume.

    • Example: For 10 µmol of compound, add 10 µL of 1N HCl, then add 990 µL DMSO.

  • Result: This forms the hydrochloride salt in situ within the DMSO stock.

  • Dilution: Dilute as normal. The pre-formed salt will transition into the aqueous phase much smoother than the neutral base.

Workflow 3: The "Magic Bullet" (Cyclodextrin Complexation)

Use this for in vivo studies or sensitive primary cell assays where DMSO toxicity is a concern.[1]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic 3,3-dimethyl-dihydroisoquinoline core while presenting a hydrophilic exterior to the solvent.[1]

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD in PBS or Saline.[1] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Option A (Solid): Add solid compound directly to the vehicle. Sonicate at 37°C for 30-60 mins.

    • Option B (Solvent Evaporation): Dissolve compound in a small volume of ethanol. Add to vehicle. Evaporate ethanol under nitrogen stream.

  • Validation: Inspect for clarity. This method often achieves concentrations >5 mg/mL without organic cosolvents.

📊 Part 3: Decision Tree & Mechanism Visualization

The following diagram illustrates the decision logic for solubilizing cyclic amidines based on assay requirements.

SolubilityLogic Start Start: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl / Oxalate Salt CheckForm->Salt DMSO Dissolve in 100% DMSO (Max 50mM) FreeBase->DMSO Risky InSituSalt In-Situ Salt Formation (Add 1 eq. HCl to DMSO) FreeBase->InSituSalt Recommended Salt->DMSO Dilution Dilute into Media/Buffer DMSO->Dilution InSituSalt->Dilution Precip Precipitation Observed? Dilution->Precip Success Ready for Assay Precip->Success No (Clear) Cyclodextrin Switch to 20% HP-β-CD (Encapsulation) Precip->Cyclodextrin Yes (Cloudy) Cyclodextrin->Success

Caption: Decision matrix for solubilizing lipophilic cyclic amidines. Blue nodes indicate standard paths; Red nodes indicate advanced rescue strategies.[1]

❓ Part 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding the DMSO stock to the cell media. Why? A: This is the "Solvent Shift" effect. You are moving from a solvent with high solubility power (DMSO) to one with low power (Water). If the concentration at the tip of the pipette tip exceeds the aqueous solubility limit before mixing is complete, the compound crashes out.[1] Fix: Vortex the media while adding the DMSO stock dropwise. Do not add static.

Q2: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is a solvent, this specific molecule (cyclic amidine) often has lower solubility in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the assay. Stick to DMSO or Cyclodextrins.

Q3: Is the oxalate salt better than the hydrochloride salt? A: Oxalate salts are often used to crystallize these amines during synthesis (purification), but they are not always ideal for biology. Oxalate can chelate calcium in your cell media, potentially affecting signaling pathways [1]. If possible, convert to the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt for biological compatibility.

Q4: I see "3,3-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine" in my search. Is this the same? A: No. That is a completely different connectivity (an exocyclic amine chain). Your target is an amidine embedded in the ring system (1-ylamine).[1] Ensure your CAS number matches the specific cyclic amidine structure (e.g., related to CAS 187884-88-4 derivatives) [2].

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Oxalic Acid. Retrieved from [Link][1]

  • Organic Chemistry Data (2022). pKa Data Compiled by R. Williams (Amidine/Amine values). Retrieved from [Link][1]

Sources

Optimization

Preventing retro-Ritter side reactions during dihydroisoquinoline synthesis

Welcome to the technical support center for dihydroisoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydroisoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during cyclization reactions, specifically focusing on the prevention of the retro-Ritter side reaction. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the retro-Ritter side reaction in the context of dihydroisoquinoline synthesis.

Q1: What is the retro-Ritter reaction and why is it a significant problem in dihydroisoquinoline synthesis?

The synthesis of 3,4-dihydroisoquinolines is commonly achieved via the Bischler-Napieralski reaction, which involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[1][2] The mechanism proceeds through a highly electrophilic nitrilium ion intermediate.[3][4]

The desired reaction pathway involves an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the nitrilium ion to form the dihydroisoquinoline ring system. However, this nitrilium ion can also undergo a competing fragmentation reaction. This fragmentation, which is mechanistically the reverse of the well-known Ritter reaction, is termed the "retro-Ritter" reaction.[3][5] It results in the formation of a stable carbocation (which typically eliminates a proton to form a styrene derivative) and a nitrile, representing a loss of valuable starting material and complicating purification.[1][6]

Q2: What is the key mechanistic driver for the retro-Ritter side reaction?

The competition between the desired cyclization and the undesired retro-Ritter fragmentation hinges on the stability of the intermediates in each pathway. The retro-Ritter reaction is particularly favored if the resulting carbocation is highly stabilized, for instance, a tertiary or benzylic carbocation.[7] In the context of β-arylethylamides, this fragmentation leads to a benzylic carbocation that readily eliminates a proton to form a conjugated styrene system, which is an energetically favorable outcome.[3]

Therefore, any factor that either slows down the desired intramolecular cyclization (e.g., an electron-poor aromatic ring) or promotes the stability of the carbocation intermediate will increase the prevalence of the retro-Ritter side product.

G cluster_start Starting Material cluster_intermediate Key Intermediate start β-Arylethylamide nitrilium Nitrilium Ion Intermediate start->nitrilium  Dehydrating Agent  (e.g., POCl₃, P₂O₅) desired 3,4-Dihydroisoquinoline (Desired Product) nitrilium->desired  Intramolecular Electrophilic  Aromatic Substitution  (Desired Pathway) retro Styrene Derivative + Nitrile (Side Products) nitrilium->retro  Fragmentation  (Retro-Ritter Pathway)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Bischler-Napieralski Cyclization of Dimethyl Amides

Welcome to the technical support center for the Bischler-Napieralski cyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bischler-Napieralski cyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful reaction, particularly when using dimethyl amide substrates. Here, we will address common issues leading to low yields and provide detailed, evidence-based troubleshooting strategies in a practical question-and-answer format. Our aim is to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Bischler-Napieralski reaction is giving a very low yield or failing completely. What are the most common culprits?

Low yields in the Bischler-Napieralski reaction are a frequent challenge and can often be traced back to a few key factors.[1] This reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the starting material and the reaction conditions.[2][3]

The most common reasons for low or no product formation include:

  • Deactivated Aromatic Ring: The cyclization step is an electrophilic attack on the aromatic ring. If your β-phenethylamide substrate contains electron-withdrawing groups on the aromatic ring, the nucleophilicity of the ring is reduced, making the cyclization difficult.[4][5] The reaction is most effective with electron-donating groups present on the benzene ring.[1][6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1][7]

  • Presence of Moisture: The dehydrating agents used in this reaction are highly sensitive to water. Any moisture in the reaction setup can quench the reagent and halt the reaction.[7]

  • Inappropriate Reaction Temperature: While heating is often necessary, excessively high temperatures can lead to decomposition of the starting material and product, resulting in tar formation.[1][4] Conversely, if the temperature is too low, the reaction may not initiate or proceed at a reasonable rate.[7]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of styrene derivatives instead of the desired dihydroisoquinoline.[6][8]

Below is a troubleshooting workflow to systematically address these issues:

Troubleshooting_Workflow Start Low Yield in Bischler-Napieralski Check_Substrate Is the aromatic ring activated (electron-rich)? Start->Check_Substrate Check_Reagent Is the dehydrating agent strong enough? Check_Substrate->Check_Reagent Yes Solution_Substrate Consider alternative synthesis or use a more potent dehydrating agent. Check_Substrate->Solution_Substrate No Check_Conditions Are the reaction conditions (temperature, solvent, anhydrous) optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃). Check_Reagent->Solution_Reagent No Check_Side_Products Are side products (e.g., styrenes) observed? Check_Conditions->Check_Side_Products Yes Solution_Conditions Optimize temperature and solvent. Ensure strictly anhydrous conditions. Check_Conditions->Solution_Conditions No Solution_Side_Products Modify conditions to suppress side reactions (e.g., use nitrile solvent). Check_Side_Products->Solution_Side_Products Yes Success Improved Yield Check_Side_Products->Success No Solution_Substrate->Check_Reagent Solution_Reagent->Check_Conditions Solution_Conditions->Check_Side_Products Solution_Side_Products->Success

Caption: A logical workflow for troubleshooting low yields.

Q2: How do I choose the right dehydrating agent for my dimethyl amide substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your specific substrate.[7]

Dehydrating Agent/SystemSubstrate SuitabilityTypical ConditionsNotes
Phosphorus oxychloride (POCl₃) Electron-rich aromatic ringsReflux in toluene or xyleneThe most common and often sufficient for activated substrates.[2][9]
Phosphorus pentoxide (P₂O₅) in POCl₃ Electron-neutral or deactivated aromatic ringsRefluxing POCl₃A more potent system; P₂O₅ generates pyrophosphates, which are excellent leaving groups.[7][8]
Polyphosphoric acid (PPA) Electron-rich and some electron-neutral substratesHigh temperatures (e.g., 100-150 °C)Can also serve as the solvent.[2]
Triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) Wide range of substrates, including less activated onesRoom temperature or mild heatingA modern, milder alternative that often provides higher yields and avoids harsh conditions.[3][8]
Oxalyl chloride Substrates prone to retro-Ritter reactionTwo-step procedure, often with a Lewis acid like FeCl₃Forms an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the retro-Ritter side reaction.[10]

Expert Insight: For a novel dimethyl amide substrate with unknown reactivity, it is advisable to start with the milder and often more efficient Tf₂O/2-chloropyridine system. If this fails, progressing to the more forceful P₂O₅/POCl₃ system is a logical next step.

Q3: I'm observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization and proceeds through a retro-Ritter reaction mechanism.[6][8] This side reaction is strong evidence for the formation of a nitrilium salt intermediate.[11] If the substrate's structure allows for the formation of a stable, conjugated system upon elimination, this pathway can become a major competitor to the desired cyclization.[7][8]

Side_Reaction Amide β-Phenethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydration Desired_Product 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Desired_Product Intramolecular Cyclization Side_Product Styrene Derivative (Side Product) Nitrilium->Side_Product Retro-Ritter Elimination

Caption: Competing pathways: Desired cyclization vs. retro-Ritter side reaction.

Strategies to Suppress the Retro-Ritter Reaction:

  • Use a Nitrile Solvent: Employing a nitrile solvent that corresponds to the acyl group of the amide (e.g., acetonitrile for an acetamide) can shift the equilibrium away from the elimination product.[8] However, this is not always practical with dimethyl amides.

  • Utilize Oxalyl Chloride: A more robust solution is to use oxalyl chloride. This reagent converts the amide to an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination pathway.[10]

Experimental Protocol: Modified Bischler-Napieralski using Oxalyl Chloride

This protocol is adapted from the work of Larsen et al. and is particularly useful for substrates prone to the retro-Ritter side reaction.[10]

  • Intermediate Formation:

    • Dissolve the β-phenethyldimethylamide (1.0 equiv) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the intermediate by TLC or LC-MS.

  • Cyclization:

    • Cool the reaction mixture to 0 °C.

    • Add a Lewis acid, such as iron(III) chloride (FeCl₃) (1.1 equiv), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

  • Workup and Deprotection:

    • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting oxalyl adduct can then be deprotected by refluxing in a mixture of methanol and sulfuric acid to yield the final 3,4-dihydroisoquinoline.[10]

Q4: The reaction mixture has turned into a thick, unmanageable tar. What went wrong?

Tar formation is a common issue, especially when using classical high-temperature conditions. It typically indicates polymerization and decomposition of the starting material or product.[4]

Causes and Solutions:

  • Excessively High Temperature: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.[4]

  • Prolonged Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[4]

  • Insufficient Solvent: Ensure that enough anhydrous solvent is used to maintain a stirrable reaction mixture throughout the process.

Expert Tip: If tar formation is a persistent issue, switching to a milder, low-temperature protocol, such as the Tf₂O/2-chloropyridine system, is highly recommended.[8][12]

Q5: What is the general mechanism of the Bischler-Napieralski reaction, and how does understanding it help in troubleshooting?

Understanding the mechanism is key to rational troubleshooting. While there are some variations depending on the reagents used, the generally accepted mechanism involves the formation of a highly electrophilic intermediate that then undergoes intramolecular cyclization.[2]

Mechanism Amide 1. β-Phenethyldimethylamide Activation 2. Activation of Carbonyl with Dehydrating Agent (e.g., POCl₃) Amide->Activation Intermediate 3. Formation of Electrophilic Intermediate (e.g., Nitrilium Ion) Activation->Intermediate Cyclization 4. Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Rearomatization 5. Rearomatization Cyclization->Rearomatization Product 6. 3,4-Dihydroisoquinoline Rearomatization->Product

Caption: General mechanism of the Bischler–Napieralski reaction.

How Mechanism Understanding Aids Troubleshooting:

  • Step 2 & 3 (Activation and Intermediate Formation): This is where the choice of dehydrating agent is crucial. A weak agent may not efficiently generate the electrophilic intermediate, leading to low yields.[1] The presence of moisture will intercept the activated species.[7]

  • Step 4 (Cyclization): This step is highly sensitive to the electronics of the aromatic ring. A deactivated ring will slow down or prevent this step.[4]

  • Intermediate Stability: The nature of the intermediate (e.g., nitrilium ion) can also lead to side reactions like the retro-Ritter elimination, as discussed in Q3.[8]

By understanding these key steps, you can make more informed decisions about how to modify your reaction conditions to favor the desired product formation.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
  • Wang, X.-j., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Chinese Journal of Chemistry, 37(4), 355-358.
  • Wikipedia. (2023, December 26). Bischler–Napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines | Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Slideshare. (2012, August 13). Bischler napieralski reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • SlideServe. (2012, August 13). Bischler- Napieralski Reaction. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski - Common Conditions. Retrieved from [Link]

  • Reddit. (2025, November 7). Modified Bischler-Napieralski mechanism? PPA. Retrieved from [Link]

  • YouTube. (2021, October 6). Bischler–Napieralski Reaction | Prepare for GATE, NET. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
  • Domínguez, E., & Lete, E. (2001). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 66(13), 4499–4506.

Sources

Optimization

Minimizing oxidative degradation of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in solution

Welcome to the technical support center for 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and stability of this compound in solution. Our focus is to equip you with the knowledge to minimize oxidative degradation and ensure the integrity of your experiments.

Introduction: The Challenge of Stability

3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine possesses a unique structure containing a cyclic aminal moiety, which is susceptible to environmental factors. The primary challenge encountered when working with this compound in solution is its propensity for oxidative degradation. This process can be initiated by atmospheric oxygen, light, and trace metal impurities, leading to the formation of undesired byproducts, loss of potency, and compromised experimental results. This guide provides a systematic approach to understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine has changed color (e.g., turned yellow or brown). What is causing this and is the compound degraded?

Answer:

A color change in your solution is a primary visual indicator of chemical degradation. The likely cause is oxidation. The dihydroisoquinoline ring system, particularly the amine functional group, is susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of highly conjugated systems or N-oxide species, which are often colored.

Causality:

  • Reaction with Molecular Oxygen: The lone pair of electrons on the nitrogen atom can interact with molecular oxygen (a diradical), especially in the presence of light or trace metal ions, initiating a radical chain reaction.

  • Formation of Iminium Intermediates: The initial oxidation can lead to the formation of an iminium ion, which can undergo further reactions to form various degradation products, including potential lactam species.[1][2]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy needed to initiate these oxidative pathways.[3]

If you observe a color change, it is crucial to analytically verify the purity of your sample using techniques like HPLC or LC-MS before proceeding with your experiment.

FAQ 2: What is the single most important step I can take to prevent degradation?

Answer:

The most critical step is the rigorous exclusion of atmospheric oxygen.[4] Since oxygen is the primary oxidant, handling the compound and its solutions under an inert atmosphere is paramount. This single measure will dramatically reduce the rate of degradation.

Recommended Techniques:

  • Glovebox: For maximum protection, all manipulations (weighing, dissolution, aliquoting) should be performed inside a glovebox filled with an inert gas like argon or nitrogen.[5][6]

  • Schlenk Line: If a glovebox is unavailable, a Schlenk line provides an excellent alternative for handling solutions.[7][8] This involves using specialized glassware that allows for repeated evacuation of air and backfilling with an inert gas.

cluster_0 Handling Workflow for Air-Sensitive Compound Solid Solid Compound in Manufacturer Vial Weigh Weigh Solid (In Glovebox or Inert Gas Blanket) Solid->Weigh Minimize Exposure Vessel Transfer to Pre-dried Schlenk Flask Weigh->Vessel Dissolve Dissolve Under Positive Inert Gas Pressure Vessel->Dissolve Solvent Add Degassed Solvent via Cannula Solvent->Dissolve Store Store Solution (Sealed, Headspace Flushed, Protected from Light) Dissolve->Store

Caption: Recommended workflow for handling the solid and preparing solutions.

FAQ 3: How do I select and prepare my solvents to ensure they don't contribute to degradation?

Answer:

Solvents can be a major source of dissolved oxygen and water, both of which can facilitate degradation.[7] Therefore, proper solvent selection and preparation are crucial.

Solvent Selection:

  • Choose high-purity, anhydrous solvents from a reputable supplier.

  • Avoid solvents known to contain peroxide impurities (e.g., older bottles of THF, diethyl ether) unless they are freshly purified.

Solvent Preparation - Degassing: Degassing is the process of removing dissolved gases, primarily oxygen. The most effective method is the Freeze-Pump-Thaw technique.[9][10] Purging by bubbling an inert gas through the solvent is less effective but can be used for less sensitive applications.[5][10][11]

Protocol 1: Freeze-Pump-Thaw Degassing

This protocol should be performed using a Schlenk flask and a vacuum line.

  • Freeze: Place the Schlenk flask containing your solvent into a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls to maximize surface area.

  • Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure complete removal of dissolved oxygen.[5][9] After the final cycle, backfill the flask with a high-purity inert gas (e.g., Argon).

A Step 1: Freeze Place flask in liquid N2. Solvent becomes solid. B Step 2: Pump Open to high vacuum. Remove gas from headspace. A->B Solidified C Step 3: Thaw Close vacuum, remove from N2. Allow to melt, releasing gas. B->C Gases Removed C->A Ready for Next Cycle D Repeat Cycle (3x) Backfill with Argon on final cycle. C->D After 3rd Cycle

Caption: The three core steps of the Freeze-Pump-Thaw degassing cycle.

FAQ 4: Does the pH of my solution affect the stability of the compound?

Answer:

Yes, pH is a critical factor. The stability of amines in solution is often pH-dependent.[3] The protonated form of an amine (the ammonium salt) is generally less susceptible to oxidation than the free base form because the lone pair of electrons on the nitrogen is engaged in a bond with a proton.[12]

  • Acidic Conditions (e.g., pH < 7): Maintaining a slightly acidic pH can significantly improve stability by keeping the amine protonated. However, extremely low pH should be evaluated for its effect on the compound's overall structure and solubility.

  • Basic Conditions (e.g., pH > 8): In basic solutions, the amine will be predominantly in its free base form, making it more vulnerable to oxidation.[13][14]

pH Range Predominant Species Relative Oxidative Stability Recommended Buffer Systems (if required)
3 - 6Protonated (Ammonium)HighCitrate, Acetate
7 - 8MixtureModeratePhosphate (PBS)
> 8.5Free BaseLowBorate, Carbonate (Use with caution)
Caption: Table summarizing the effect of pH on stability.
FAQ 5: Should I use an antioxidant? Which ones are effective for amines?

Answer:

For applications where rigorous deoxygenation is not feasible or for long-term storage, the addition of an antioxidant can be an effective strategy.[3] Antioxidants function by intercepting radical species and terminating the chain reactions of oxidation.

Types of Antioxidants:

  • Radical Scavengers: These compounds react with and neutralize free radicals. Butylated hydroxytoluene (BHT) is a common example.

  • Hindered Amine Light Stabilizers (HALS): These are themselves amines that, through a cyclic process, scavenge the radicals that cause degradation.[15]

  • Aromatic Amines: Compounds like diphenylamine derivatives are potent antioxidants used in many industrial applications.[16][17][18]

Antioxidant Mechanism Typical Concentration Considerations
Butylated Hydroxytoluene (BHT) Free Radical Scavenger0.01% - 0.1% (w/v)Widely used, effective, but can be consumed over time.
Ascorbic Acid (Vitamin C) Reducing Agent, Oxygen Scavenger0.05% - 0.2% (w/v)Water-soluble. May not be suitable for all organic solvents.
Naugard 445 (Aromatic Amine) Radical Scavenger0.1% - 0.5% (w/v)Very efficient for long-term thermal stability.[17]
Caption: A selection guide for common antioxidants. Always verify compatibility with your downstream application.
FAQ 6: How can I monitor the degradation of my compound over time?

Answer:

Regular analytical monitoring is key to a successful stability program. A well-defined stability-indicating method can quantify the parent compound and detect the emergence of degradation products.

Technique Application Information Provided
Reverse-Phase HPLC with UV Detection Primary method for purity analysis and stability studies.[19]Quantifies the parent compound. Detects and quantifies degradation products that have a UV chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products.[20]Provides molecular weight information for peaks observed in the chromatogram, aiding in structural elucidation.
UV-Vis Spectroscopy Quick check for gross degradation.Changes in the absorption spectrum (e.g., new peaks, shifts in λmax) can indicate the formation of new chromophores.[20][21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the compound and its degradants.Provides detailed structural information. Can be used to identify and quantify impurities if they are present at sufficient levels.
Caption: Summary of analytical techniques for monitoring stability.

Protocols for Ensuring Compound Integrity

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)

This protocol assumes you have a stock solution of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine prepared in degassed solvent.

  • Prepare Glassware: Ensure your reaction flask (a Schlenk flask) is oven-dried or flame-dried to remove adsorbed water.[7]

  • Purge the Flask: Attach the empty, cooled flask to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (e.g., Argon).[6] Leave the flask under a positive pressure of inert gas.

  • Transfer Solution: Using a gas-tight syringe or a cannula, transfer the required volume of your stock solution into the reaction flask.[7] Ensure a positive flow of inert gas out of the reaction flask during the addition to prevent air from entering.

  • Add Other Reagents: Add any other reagents (if they are stable in air) via a powder funnel while maintaining a counterflow of inert gas.[7] If other reagents are also air-sensitive, they should be added as solutions in degassed solvent via syringe or cannula.

  • Run Reaction: Once all components are added, the reaction can be heated or stirred as required under a static pressure of inert gas (usually maintained by an oil bubbler).

By adhering to these protocols and understanding the chemical vulnerabilities of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamine, you can significantly enhance the reliability and reproducibility of your experimental outcomes.

References
  • Wikipedia contributors. (2024). Air-free technique. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Research Group, Texas Christian University.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Lauber, S., et al. (2018). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach.
  • University of Cambridge. (n.d.). How to prepare liquid reagents without oxygen present. Department of Chemistry.
  • Zhang, W., et al. (2022). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH Adjustment with CO2. Synlett, 33(10).
  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences.
  • Stejskal, J. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ChemInform.
  • Lauber, S., et al. (2018).
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction (2nd ed.). VCH.
  • Nizkorodov, S. A., et al. (2017). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts.
  • Bode, J. (n.d.). How to: Degas Solvents. Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Gijsman, P. (2017). Antioxidant action mechanisms of hindered amine stabilisers.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021).
  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]

  • Urunbaeva, Z. E., et al. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis.
  • Mikhailovskii, A. G., et al. (2021). Synthesis of 4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines by the Ritter Reaction.
  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
  • Al-Ghamdi, A. F., et al. (2023).
  • Janecki, D., et al. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • European Medicines Agency. (2023).
  • Tinley, E. J. (1977). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. University of Technology, Loughborough.
  • Yang, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.
  • Kočar, D., et al. (2020).
  • Andrès, J. (2021). On the oxido-degradation of emetine. Magna Scientia Advanced Research and Reviews, 2(1), 45-49.
  • Steinbach, J. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26.
  • Dai, Y., et al. (2021).
  • Cope, A. C., et al. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929-3934.
  • Pharmaffiliates. (n.d.). 3,3-Dimethyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Troubleshooting

Technical Support Center: Resolving Fluorescence Interference with Isoquinolin-1-amine Compounds

Topic: Troubleshooting & Optimization Guide for Fluorescence Assays Target Compound Class: Isoquinolin-1-amine (1-AI) derivatives Audience: Assay Development Scientists, HTS Engineers, Medicinal Chemists Version: 2.1 (Cu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Fluorescence Assays Target Compound Class: Isoquinolin-1-amine (1-AI) derivatives Audience: Assay Development Scientists, HTS Engineers, Medicinal Chemists Version: 2.1 (Current as of 2026)

Executive Summary: The "Blue Window" Problem

Isoquinolin-1-amine (1-AI) scaffolds are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., targeting Rho-kinase or B-Raf) and PARP inhibitors. However, they present a distinct challenge in fluorescence-based assays: Intrinsic Autofluorescence .

1-AI compounds typically exhibit an excitation maximum (


) between 320–360 nm  and an emission maximum (

) between 400–460 nm . This creates a direct spectral overlap with common "blue" fluorophores (e.g., Coumarin/AMC, DAPI, Hoechst) and can interfere with the excitation channels of green fluorophores (e.g., Fluorescein/FITC). Furthermore, the fluorescence of 1-AI derivatives is often pH-dependent , intensifying significantly upon protonation of the exocyclic amine or ring nitrogen in acidic buffers or enzyme active sites.

This guide provides the diagnostic workflows and mitigation protocols required to generate robust data despite these optical properties.

Diagnostic Module: Is Your Signal Real?

Before altering your assay platform, you must confirm if the signal modulation is due to biological activity or optical interference.

Diagnostic Workflow: The "Add-Back" Experiment

Use this logic flow to categorize the interference type.

DiagnosisFlow Start Signal Anomaly Detected (e.g., unexpected IC50 or signal gain) Control Run 'No-Enzyme' Control: Buffer + Substrate + Compound Start->Control Decision1 Does signal increase with Compound Conc? Control->Decision1 AutoFl Diagnosis: Autofluorescence (Compound emits light) Decision1->AutoFl Yes QuenchCheck Run 'Spike-In' Control: Add Fluorophore + Compound Decision1->QuenchCheck No Decision2 Does signal decrease with Compound Conc? QuenchCheck->Decision2 Quench Diagnosis: Quenching or Inner Filter Effect (IFE) Decision2->Quench Yes Real Diagnosis: True Biological Activity Decision2->Real No

Figure 1: Decision tree for diagnosing compound-mediated optical interference. This workflow distinguishes between additive interference (autofluorescence) and subtractive interference (quenching/IFE).

Mitigation Strategies

If you have confirmed interference, select the strategy below that best fits your stage of discovery.

Strategy A: Spectral Shifting (The Gold Standard)

Best for: Assay Development / Validation Mechanism: Move the detection window away from the 1-AI emission spectra (400–460 nm).

1-AI compounds rarely fluoresce above 550 nm. Transitioning to Red or Far-Red probes eliminates spectral overlap.

Assay ComponentProblematic Reagent (Blue/Green)Recommended Replacement (Red/Far-Red)

(nm)
Substrate Label AMC (7-Amino-4-methylcoumarin)Rhodamine 110 or TAMRA540 / 570
Tracer FITC / FluoresceinAlexa Fluor 647 or Cy5650 / 670
DNA Stain DAPI / Hoechst 33342DRAQ5 or RedDot™2647 / 681
Strategy B: Time-Resolved Fluorescence (TR-FRET)

Best for: High-Throughput Screening (HTS) Mechanism: Temporal gating.

Small molecules like 1-AI derivatives have a fluorescence lifetime (


) in the nanosecond (ns)  range. Lanthanide cryptates (Europium, Terbium) used in TR-FRET have lifetimes in the microsecond (

s)
range. By introducing a time delay (typically 50–100

s) before measurement, the detector "ignores" the short-lived compound fluorescence.

TRFRET_Mechanism Pulse Excitation Pulse (Flash Lamp/Laser) CompFl 1-AI Compound Fluorescence (Lifetime: <10 ns) Decays Instantly Pulse->CompFl LanthFl Lanthanide Signal (Lifetime: >500 µs) Persists Pulse->LanthFl Gate Measurement Gate (Opens at t = 50 µs) CompFl->Gate Signal Gone LanthFl->Gate Signal Strong Readout Clean Signal (Only Specific Signal Detected) Gate->Readout

Figure 2: Temporal resolution mechanism. The measurement gate (yellow) opens only after the interfering background fluorescence (red) has decayed to zero, capturing only the specific lanthanide signal (green).

Strategy C: Mathematical Correction (Ratiometric/Subtraction)

Best for: When reagent switching is impossible. Mechanism: Arithmetic subtraction of the compound's intrinsic signal.

Protocol:

  • Generate a Compound Only Plate: Dilute your 1-AI library in assay buffer (no enzyme/fluorophore).

  • Measure Fluorescence: Read at the assay's wavelengths (

    
    ).
    
  • Calculate Correction Factor:

    
    
    Note: This method fails if the compound fluorescence saturates the detector or if the Inner Filter Effect (absorbance) is significant (
    
    
    
    ).

Detailed Protocol: Determining the Interference Factor

Use this protocol to quantify the extent of interference for a specific 1-AI lead compound.

Materials:

  • Assay Buffer (ensure pH matches your final assay; 1-AI fluorescence is pH sensitive).

  • 1-AI Compound Stock (e.g., 10 mM in DMSO).

  • Reference Fluorophore (the dye used in your assay, e.g., Coumarin).

Step-by-Step:

  • Preparation of Series:

    • Row A (Compound Only): Serial dilution of 1-AI compound (0.1 nM to 100

      
      M) in Buffer.
      
    • Row B (Fluorophore Only): Fixed concentration of Fluorophore (e.g., 100 nM) + DMSO (to match Row A).

    • Row C (Mixture): Serial dilution of 1-AI compound + Fixed Fluorophore (100 nM).

  • Read Plate: Measure Fluorescence Intensity (FI).

  • Analysis:

    • Autofluorescence Check: Plot Row A. If FI increases with concentration, the compound is autofluorescent.

    • Quenching Check: Calculate Expected Sum (

      
      ). Compare to Observed (
      
      
      
      ).
      • If

        
        , Quenching  or IFE  is occurring.
        

Data Interpretation Table:

ObservationDiagnosisAction
Row A signal is highAutofluorescenceSwitch to Red-Shifted Dye or TR-FRET.
Row C << (Row A + Row B)Quenching / IFECheck Absorbance spectrum. If

overlaps excitation, it is IFE. Reduce compound concentration.
Row C ≈ Row A + Row BAdditive InterferenceUse Background Subtraction.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-aminoisoquinoline compound show higher interference in my biochemical assay (pH 6.5) compared to my cell-based assay (pH 7.4)? A: This is a classic signature of isoquinoline derivatives. The ring nitrogen or the exocyclic amine can be protonated.[1][2] Protonation often rigidifies the structure or alters the electron delocalization, leading to Hyper-Fluorescence (increased Quantum Yield). In acidic buffers (pH < 7), a larger fraction of the compound is protonated, increasing the interference background.

Q2: Can I use a polarizing filter (Fluorescence Polarization) to eliminate the interference? A: Not necessarily. While small molecules typically have low polarization values (rapid rotation), if the 1-AI compound binds to a protein in your assay (e.g., Albumin in the buffer or the target enzyme), its rotation slows down, and its polarization signal increases, appearing as a "false positive" binding event.

Q3: Is the Inner Filter Effect (IFE) correctable? A: Yes, but only to a limit. If the compound absorbs >50% of the excitation light (Absorbance > 0.3), the correction introduces too much noise. You should measure the UV-Vis absorbance of your compound. If it peaks near your excitation wavelength, you must lower the compound concentration or switch excitation wavelengths.

Q4: I am screening for DNA intercalators. How do 1-AI compounds behave there? A: 1-AI derivatives are planar and can intercalate into DNA. Upon intercalation, their fluorescence quantum yield often increases significantly (similar to Ethidium Bromide). This makes them "light up" in the presence of DNA, potentially masking the signal of your actual DNA probe.

References

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.

  • Tottori, T., et al. (2019). "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives." Molecules.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • NCBI Assay Guidance Manual. (2015). "Interference with Fluorescence and Absorbance." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for fluorescence lifetimes and quenching mechanisms).

Sources

Optimization

Technical Support Center: Stabilizing NADPH in Long-Duration NOS Assays

Welcome to the technical support guide for ensuring the stability and integrity of the NADPH cofactor in long-duration Nitric Oxide Synthase (NOS) inhibition assays. For researchers in pharmacology and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability and integrity of the NADPH cofactor in long-duration Nitric Oxide Synthase (NOS) inhibition assays. For researchers in pharmacology and drug development, maintaining a constant supply of active NADPH is paramount for generating reliable and reproducible data. Its inherent instability, however, presents a significant challenge. This guide provides in-depth, field-proven insights, troubleshooting protocols, and the fundamental science behind maintaining NADPH stability to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my NOS activity signal decreasing over the course of my long-duration assay?

A gradual decrease in signal, even in control wells without an inhibitor, is a classic sign of NADPH degradation. Nitric Oxide Synthase (NOS) has an absolute requirement for NADPH as the electron donor for the synthesis of nitric oxide (NO).[1][2][3] As NADPH degrades in the assay buffer over time, the enzyme's activity slows and eventually stops, leading to a declining signal.

Q2: What are the primary factors that cause NADPH to degrade in my assay plate?

The principal factors are temperature, pH, and the chemical composition of your assay buffer.[4] NADPH is particularly susceptible to acid-catalyzed hydrolysis.[4][5] Temperatures common for enzymatic assays (e.g., 37°C) significantly accelerate this degradation.[6] Furthermore, certain common buffer components, like phosphate and acetate, can actively contribute to the breakdown of NADPH.[5][7][8]

Q3: Is it acceptable to prepare a large batch of NADPH solution and use it for experiments over several days?

This is strongly discouraged. For maximal activity and reproducibility, it is best practice to prepare NADPH solutions fresh for each experiment.[5] If a stock solution must be prepared, it should be made in a slightly alkaline buffer, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C.[4][9]

Q4: Can I dissolve NADPH in pure, deionized water?

Preparing NADPH solution in pure distilled or deionized water is not recommended. The pH of laboratory-grade water is often slightly acidic (pH 5-6) due to dissolved CO2, creating an environment that promotes rapid NADPH degradation.[4][5]

The Core Challenge: Understanding NADPH Degradation

To effectively troubleshoot NADPH instability, it is crucial to understand the mechanisms of its decay. The reduced nicotinamide ring of NADPH is the source of its chemical lability. Two primary degradation pathways compromise its function in a NOS assay:

  • Acid-Catalyzed Hydrolysis: In acidic or even neutral aqueous solutions, the NADPH molecule is susceptible to hydration across the double bond of the nicotinamide ring. This forms an inactive product, often referred to as NADPHX.[10] This reaction is the primary cause of NADPH inactivation under typical assay conditions.[4]

  • Oxidation: While less prevalent than hydrolysis if handled correctly, NADPH can be oxidized by various means, rendering it unable to donate electrons to the NOS enzyme.

The rate of this degradation is not trivial. At a physiological temperature of 37°C, the half-life of NADPH can be as short as one hour, making it a critical variable in assays that run for several hours.[6][11]

Troubleshooting Guide: From Theory to Benchtop Solutions

Problem 1: Rapid loss of signal or non-linear reaction kinetics in control wells.

  • Underlying Cause: This is the most direct indicator of NADPH degradation. Your assay conditions are likely accelerating the breakdown of the cofactor, starving the NOS enzyme of its required reducing equivalents.

  • Solution: Optimize Your Assay Buffer and Handling.

    • pH is Critical: Prepare NADPH stock solutions and the final assay buffer at a slightly alkaline pH, ideally between 8.0 and 9.0, to significantly slow the rate of acid-catalyzed hydrolysis.[4][11]

    • Buffer Choice Matters: Avoid using phosphate or acetate buffers, as these ions have been shown to accelerate NADPH degradation.[5][8] Opt for buffers like Tris-HCl or HEPES.

    • Temperature Control: Always prepare and keep your NADPH stock solution on ice.[5] While the assay itself may run at 37°C, minimize the time the complete reaction mixture (containing NADPH) spends at this temperature before measurement begins.

Problem 2: High background signal or "drift" in blank wells (no enzyme).

  • Underlying Cause: While NADPH degradation itself typically leads to a loss of signal, a rising background can sometimes occur depending on the detection method. For example, in assays using certain fluorescent probes, degradation products might interfere with the measurement. More commonly, the issue is related to the overall assay setup, which is exacerbated by long incubation times.

  • Solution: Implement a Stabilized Assay Protocol.

    • Prepare Fresh: Always make your NADPH solution immediately before you set up the assay plate.

    • Run a "Cofactor Stability" Control: In a separate well, include the complete assay buffer and NADPH (but no enzyme or inhibitor) and measure its signal over the same time course as your main experiment. This allows you to quantify the rate of non-enzymatic NADPH degradation under your specific conditions and use it for background correction.

Problem 3: Poor reproducibility between experiments run on different days.

  • Underlying Cause: Inconsistent NADPH activity is a major source of inter-assay variability. Using an NADPH stock solution that has been stored improperly or subjected to multiple freeze-thaw cycles will yield different results compared to a freshly prepared solution.[9]

  • Solution: Standardize NADPH Preparation and Storage.

    • Aliquot Rigorously: When you receive a new batch of solid NADPH, prepare a stock solution in a validated, stable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[4][5] Immediately divide this stock into single-use aliquots in microcentrifuge tubes and store them at -80°C.

    • Thaw and Use: When you need to run an experiment, thaw one aliquot on ice, use it for that single experiment, and discard any unused portion. Never refreeze a thawed aliquot.[9]

Data Summary: The Impact of Environment on NADPH Stability

The following table summarizes the quantitative effects of key parameters on NADPH stability, providing a clear rationale for the recommended protocols.

ParameterConditionObservationImpact on NOS AssaySource(s)
Temperature 19°CHalf-life is greater than 8 hours.Minimal degradation during short assays.[5][11]
37°C - 41°CHalf-life is approximately 1 hour.Severe signal loss in long-duration assays.[5][6][11]
pH Acidic (< 7.4)Rapid degradation.Unreliable and rapidly declining signal.[5][11]
Alkaline (8.0 - 10.0)Significantly increased stability.Provides a stable supply of cofactor for linear kinetics.[4][11]
Buffer Phosphate / AcetateAccelerates degradation rate.Contributes to non-linear kinetics and signal loss.[5][7][8]
Tris / HEPESInert; does not accelerate degradation.Recommended for consistent and reliable results.[5][12]

Visualizing the Science: Pathways and Workflows

The Central Role of NADPH in the NOS Catalytic Cycle

The diagram below illustrates how electrons from NADPH are essential for the two-step conversion of L-arginine to L-citrulline and nitric oxide. A stable supply of NADPH is non-negotiable for this process to occur.

NOS_Catalytic_Cycle cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Oxidation NADPH NADPH Reductase NOS Reductase Domain (FAD/FMN) NADPH->Reductase e⁻ NADP NADP+ Reductase->NADP Oxygenase NOS Oxygenase Domain (Heme) Reductase->Oxygenase e⁻ Transfer NOHA N-ω-hydroxy-L-arginine (Intermediate) Oxygenase->NOHA L_Cit L-Citrulline Oxygenase->L_Cit L_Arg L-Arginine L_Arg->NOHA NOHA->L_Cit NO Nitric Oxide (NO) NOHA->NO O2_1 O₂ O2_2 O₂

Caption: The NOS catalytic cycle showing electron (e⁻) transfer from NADPH.

Recommended Workflow for a Stabilized Long-Duration NOS Assay

This workflow diagram provides a logical sequence of steps to minimize NADPH degradation and ensure robust, reproducible results.

Stabilized_Assay_Workflow start Start prep_buffer Prepare Assay Buffer (Tris or HEPES, pH 8.0) start->prep_buffer prep_nadph Prepare Fresh NADPH Stock in 10mM Tris, pH 8.0 Keep on Ice prep_buffer->prep_nadph add_reagents Add Enzyme, Substrate (L-Arg), and Inhibitors to Plate prep_buffer->add_reagents initiate Initiate Reaction: Add cold NADPH solution to all wells prep_nadph->initiate add_reagents->initiate incubate Incubate at Desired Temp (e.g., 37°C) for required duration initiate->incubate measure Measure Signal (e.g., Griess Reagent, Fluorescence) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Recommended workflow for setting up a stabilized NOS inhibition assay.

Experimental Protocols

Protocol 1: Preparation and Storage of Stabilized NADPH Stock Solution

This protocol describes the best practice for preparing a 10 mM stock solution of NADPH with enhanced stability.

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer. Adjust the pH carefully to 8.0 using NaOH. Filter sterilize if necessary and store at 4°C.

  • Weighing NADPH: On the day of stock preparation, allow the container of solid NADPH (tetrasodium salt is recommended) to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. Weigh out the required amount quickly.

  • Dissolving NADPH: Dissolve the solid NADPH in the prepared 10 mM Tris-HCl, pH 8.0 buffer to a final concentration of 10 mM. Perform this step on ice. Gently vortex to ensure it is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20-50 µL) in pre-chilled, sterile microcentrifuge tubes.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to an -80°C freezer for long-term storage.

Protocol 2: Recommended Long-Duration NOS Inhibition Assay Setup

This protocol integrates the use of stabilized NADPH for a typical 96-well plate assay.

  • Assay Buffer: Prepare a master assay buffer containing all components except NADPH. This buffer should include L-arginine, calmodulin (for nNOS/eNOS), and any other required cofactors, buffered with HEPES or Tris at a pH of 7.4-8.0.

  • Plate Setup: Add the assay buffer to all wells of a 96-well plate. Then, add your test inhibitors (and vehicle controls) to the appropriate wells. Finally, add the NOS enzyme to all wells except the "no enzyme" blanks.

  • NADPH Preparation: Just before initiating the assay, thaw a single aliquot of the 10 mM stabilized NADPH stock (from Protocol 1) on ice. Dilute it to the desired final working concentration using the cold assay buffer.

  • Reaction Initiation: To start the reaction, add the diluted, cold NADPH solution to all wells. It is crucial to add the NADPH last to ensure the reaction starts simultaneously in all wells.

  • Incubation: Immediately transfer the plate to an incubator or plate reader set to the desired temperature (e.g., 37°C).

  • Measurement: Proceed with your detection method (e.g., Griess assay for nitrite, or a fluorescent probe) at your predetermined time points. The stability of the NADPH ensures that the reaction rate remains linear for a longer duration, providing a wider window for accurate inhibitor assessment.

By implementing these scientifically-grounded protocols and troubleshooting steps, you can overcome the inherent instability of NADPH, leading to more accurate, reliable, and reproducible results in your long-duration NOS inhibition assays.

References

  • Wu, J. T., Wu, L. H., & Knight, J. A. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314-319. [Link]

  • PubMed. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. PubMed. [Link]

  • Oxford Academic. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry. [Link]

  • ResearchGate. (2015). How stable is NADPH and what should it be dissolved in?? ResearchGate. [Link]

  • Google Patents. (n.d.). Stabilization of working reagent solutions containing nadh, nadph, and/or enzymes, and the use of such stabilized reagents in enzymes or substrate assays.
  • ResearchGate. (n.d.). Reaction pathways leading to NADPH degradation in spontaneous and enzyme-promoted conversions. ResearchGate. [Link]

  • PubMed. (2012). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. PubMed. [Link]

  • ResearchGate. (n.d.). The two reactions of NO synthesis as catalyzed by NOS. The NADPH and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Nitric oxide synthase uses L-arginine, oxygen, and NADPH to form nitric... ResearchGate. [Link]

  • ResearchGate. (2013). Can I store NADPH after preparing its solution? ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Membrane Permeability of Charged Isoquinolin-1-amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most common hurdles in the development of isoquinolin-1-amine-based therapeutics: poor cell membrane permeability. As a class of compounds with significant therapeutic potential, their inherent charge at physiological pH often presents a formidable barrier to intracellular delivery.

This resource is structured in a practical, question-and-answer format to directly address the challenges you may be facing in your laboratory. We will delve into the "why" behind these permeability issues and provide detailed, validated protocols to help you overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my isoquinolin-1-amine compound showing such low cell permeability?

Answer: The primary reason is its molecular charge. The isoquinoline ring system contains a basic nitrogen atom. Isoquinoline itself is a weak base with a pKa of about 5.14 to 5.42.[1][2] However, the addition of an amino group at the 1-position significantly increases the basicity of the molecule. This means that at physiological pH (around 7.4), the amino group is predominantly protonated, carrying a positive charge.

Cell membranes are lipid bilayers, which are inherently hydrophobic and act as a barrier to charged, polar molecules. The positive charge on your isoquinolin-1-amine prevents it from passively diffusing through this lipid barrier, leading to the low permeability you are observing.[3]

Q2: What is the first step I should take to experimentally confirm and quantify the permeability of my compound?

Answer: Your first step should be to perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cost-effective, high-throughput, cell-free assay that specifically measures passive diffusion.[4][5] It will give you a clean, baseline measurement of your compound's ability to cross a lipid barrier without the complexities of active transport or metabolism.[4][5]

If the PAMPA results confirm low passive permeability, you can then move to more complex, cell-based assays like the Caco-2 permeability assay to investigate other transport mechanisms.[6]

Troubleshooting Guide: From Assay Selection to Permeability Enhancement

Problem 1: My compound's permeability is low in the PAMPA assay. What are my next steps for investigation and improvement?

If your compound has low permeability in the PAMPA assay, this confirms that passive diffusion is a significant hurdle. Your next steps should be to (A) confirm this finding in a more biologically relevant model and (B) begin exploring strategies to modify the molecule to improve its lipophilicity.

The Caco-2 permeability assay is the industry standard for predicting human oral absorption.[6][7] These cells, derived from human colon carcinoma, form a monolayer that mimics the intestinal epithelium, complete with efflux transporters like P-glycoprotein (P-gp).[6][8][9]

Why this is the logical next step: While PAMPA tells you about passive diffusion, a Caco-2 assay will reveal if other factors are at play.[5] Specifically, it can help you determine if your compound is a substrate for efflux transporters, which actively pump drugs out of the cell, further reducing intracellular concentration.[8][10]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 1. Caco-2 Assay Decision Workflow"; font-size: 12; font-family: "Arial"; }

Caption: Decision workflow after obtaining low PAMPA results.

This protocol allows you to determine both the permeability and the efflux ratio of your compound.

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[12]

  • Assay Setup:

    • Apical to Basolateral (A→B) Transport: Add your test compound (typically 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber will contain a drug-free buffer.[11] This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A) Transport: Add your test compound to the basolateral chamber, with the apical chamber containing drug-free buffer.[11] This measures the rate of efflux back into the intestinal lumen.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[9][11]

  • Sample Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of your compound using LC-MS/MS.[11]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[11]

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Papp (A→B) Value (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation Recommended Action
< 1.0≤ 2Low Permeability: Primarily due to poor passive diffusion.Proceed to Prodrug Strategies.
< 1.0> 2Low Permeability with Active Efflux: The compound is being actively pumped out of cells.[6]Investigate specific efflux transporters (e.g., P-gp, BCRP). Consider structural modifications to evade transporters.
1.0 - 10.0≤ 2Moderate Permeability: Passive diffusion is occurring but could be improved.Prodrug strategies may still enhance bioavailability.
> 10.0≤ 2High Permeability: The compound is well-absorbed via passive diffusion.No further action on permeability is likely needed.
Problem 2: My compound has poor passive diffusion. How can I chemically modify it to improve permeability?

Answer: The most effective and widely used strategy is the prodrug approach .[13][14] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[15] For charged amines, the goal is to mask the positive charge with a lipophilic moiety, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, the masking group is cleaved by intracellular enzymes (like esterases), releasing the active, charged isoquinolin-1-amine.[16]

dot graph TD { layout=TB; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 2. Prodrug strategy for charged amines."; font-size: 12; font-family: "Arial"; }

Caption: Prodrug strategy for charged amines.

  • N-Acylation (Amides & Carbamates): While forming a simple amide or carbamate can neutralize the charge, these are often too stable and may not be cleaved effectively in vivo.[16] More sophisticated, self-cleaving systems are generally preferred.

  • Coumarin-based Systems: These systems utilize the facile lactonization of coumarinic acid derivatives to release the parent amine. The release rate can be tuned based on the steric and electronic properties of the amine.[15][16]

  • "Trimethyl Lock" System: This is another intramolecular cyclization-activated prodrug strategy where release rates can be precisely controlled by modifying substituents on an aromatic ring.[16]

  • Amino Acid Conjugates: Attaching an amino acid to your compound can leverage endogenous nutrient transporters to facilitate active uptake into cells, which can be particularly useful for targeted delivery.[17][]

Problem 3: My compound is very hydrophilic and prodrug strategies are complex. Are there any formulation-based solutions?

Answer: Yes. If chemical modification is not feasible, you can explore advanced drug delivery systems, particularly nanoparticle-based formulations . These systems encapsulate your charged compound, protecting it from the aqueous environment and facilitating its transport across the cell membrane.[19][20]

  • Liposomes: These are vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate hydrophilic drugs like your charged isoquinolin-1-amine in their aqueous core. Liposomes can fuse with the cell membrane to release their contents directly into the cytosol.[19]

  • Solid Lipid Nanoparticles (SLNs): SLNs have a solid lipid core and can be more stable than liposomes. Their small size can enhance passage across biological barriers.[20]

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can provide sustained, controlled release of the encapsulated drug over time.[21]

Key Advantages of Nanoparticle Delivery:

  • Improved Solubility and Stability: Protects the drug from degradation.[19]

  • Enhanced Permeability: Facilitates transport across membranes.[22]

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues.[20]

  • Controlled Release: Formulations can be designed for slow, sustained drug release, reducing dosing frequency.[21]

References

  • G. J. F. C. T. Rodrigues, A. P. A. de Sousa, M. M. M. Santos, "Prodrugs for Amines," PMC - NIH. [Link]

  • A. K. Mitra, "Uptake and Permeability Studies to Delineate the Role of Efflux Transporters," PubMed. [Link]

  • A. V. Karyagina, et al., "Drug Permeation against Efflux by Two Transporters," PMC - NIH. [Link]

  • JRC Big Data Analytics Platform, "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells," JRC Big Data Analytics Platform. [Link]

  • Wikipedia, "Nanoparticle drug delivery," Wikipedia. [Link]

  • Creative Bioarray, "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol," Creative Bioarray. [Link]

  • BioIVT, "Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies," BioIVT. [Link]

  • Evotec, "Caco-2 Permeability Assay," Evotec. [Link]

  • M. A. Jayaganesh, et al., "Prodrug Approach as a Strategy to Enhance Drug Permeability," MDPI. [Link]

  • A. V. Karyagina, et al., "Drug Permeation against Efflux by Two Transporters," ACS Publications. [Link]

  • Domainex, "Caco-2 Permeability Assay," Domainex. [Link]

  • Unknown, "Caco2 assay protocol," Unknown Source. [Link]

  • M. E. Al-Samhari, et al., "Nanoparticle delivery systems for substance use disorder," PMC - NIH. [Link]

  • S. J. Butler, et al., "Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing," PMC - NIH. [Link]

  • A. Kudelko, et al., "Acid-base interactions in some isoquinoline and quinazoline amino derivatives," arkat usa. [Link]

  • BioDuro, "ADME Caco-2 Permeability Assay," BioDuro. [Link]

  • Y. Li, et al., "Improving cellular uptake of therapeutic entities through interaction with components of cell membrane," Taylor & Francis Online. [Link]

  • P. A. Peplow, et al., "Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors," ACS Publications. [Link]

  • Encyclopedia.pub, "Nanoparticles as Drug Delivery Systems," Encyclopedia.pub. [Link]

  • S. S. Hosseini, et al., "Recent Advances in Nanoparticles-Based Drug Delivery Systems," Unknown Source. [Link]

  • I. A. D. A. P. Lestari, et al., "Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects," Dove Press. [Link]

  • Pion Inc, "Parallel Artificial Membrane Permeability Assay (PAMPA)," Pion Inc. [Link]

  • Evotec, "Parallel Artificial Membrane Permeability Assay (PAMPA)," Evotec. [Link]

  • M. M. M. Santos, et al., "Amino Acids in the Development of Prodrugs," MDPI. [Link]

  • W. K. Chan, et al., "In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection," PubMed. [Link]

  • Creative Biolabs, "Parallel Artificial Membrane Permeability Assay (PAMPA)," Creative Biolabs. [Link]

  • G. J. F. C. T. Rodrigues, et al., "Cyclization-activated Prodrugs," MDPI. [Link]

  • G. J. F. C. T. Rodrigues, et al., "Prodrugs for Amines," OUCI. [Link]

  • ResearchGate, "Dissociation constants pK a of isoquinoline bases," ResearchGate. [Link]

  • H. I. Zgurskaya, "Enhancing permeability of the outer membrane," GARDP Revive. [Link]

  • Ataman Kimya, "ISOQUINOLINE," Ataman Kimya. [Link]

  • Wikipedia, "Isoquinoline," Wikipedia. [Link]

Sources

Optimization

Purification strategies for removing unreacted amides from isoquinolin-1-ylamine products

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of removing unreacted amide starting materials f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of removing unreacted amide starting materials from your final isoquinolin-1-ylamine product. Achieving high purity is paramount for reliable downstream applications, and this guide provides in-depth, field-proven strategies to resolve your purification hurdles.

Core Principles: The Amine vs. Amide Dichotomy

The successful separation of isoquinolin-1-ylamine from a corresponding unreacted amide hinges on exploiting their fundamental difference in chemical reactivity: basicity .

  • Isoquinolin-1-ylamine (Your Product): As a primary aromatic amine, this compound is basic. The lone pair of electrons on the nitrogen atom can readily accept a proton (H⁺) from an acid, forming a positively charged ammonium salt. This salt is typically highly polar and soluble in aqueous solutions.[1]

  • Amide (Your Impurity): In contrast, the lone pair on an amide's nitrogen atom is delocalized through resonance with the adjacent carbonyl group (C=O).[1] This makes the amide essentially neutral and non-ionizable under typical acidic or basic conditions used during a workup.[1]

This difference is the cornerstone of the most effective purification strategies.

Troubleshooting Guide

Here we address specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My acid-base extraction is inefficient. I'm either getting low recovery of my isoquinolin-1-ylamine or the amide impurity is still present. What's going wrong?

Answer: This is a common issue that usually points to incorrect pH control or suboptimal solvent selection. Let's break down the potential causes and solutions.

  • Causality: For the extraction to work, the aqueous layer must be acidic enough to fully protonate the basic isoquinolin-1-ylamine, rendering it water-soluble. The neutral amide will then preferentially stay in the organic layer.[2] If the pH is too high, the amine remains in its freebase form and partitions into the organic layer along with the amide. If recovery is low, your product might be crashing out between layers or you may not be adequately back-extracting it.

  • Solutions & Protocol Adjustments:

    • Verify pH: After adding the acidic solution (e.g., 1M HCl), use pH paper to ensure the aqueous layer is distinctly acidic (pH 1-2).

    • Multiple Extractions: Perform multiple extractions with the acidic solution (e.g., 3 x 20 mL) rather than a single large one (1 x 60 mL). This is far more efficient at pulling the amine salt into the aqueous phase.

    • Back-Extraction: To recover your product, you must basify the acidic aqueous layer (e.g., with 1M NaOH or NaHCO₃) to a pH > 10. This deprotonates the ammonium salt back to the neutral, organic-soluble freebase.

    • Thorough Recovery: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to fully recover your product.

    • Check Solvent Polarity: While amides are generally less polar than amine salts, a very polar amide might have some solubility in the aqueous layer. Conversely, a very lipophilic amine might resist moving into the aqueous phase. Ensure your chosen organic solvent is immiscible with water and effectively solubilizes the neutral forms of your compounds.[3]

Question: I'm seeing significant peak tailing and poor separation on my silica gel column. My product seems to be smearing across many fractions.

Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[4] Your basic isoquinolin-1-ylamine can form strong, non-covalent interactions (or even irreversible bonds) with these acidic sites. This leads to a "stick-and-release" effect on the column, causing the characteristic peak tailing and, in severe cases, decomposition of the product on the stationary phase.[4][5]

  • Solutions & Protocol Adjustments:

    • Eluent Modification: The most common solution is to "neutralize" the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[4] A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol added to the eluent system (e.g., Dichloromethane/Methanol/TEA).

    • Use a Different Stationary Phase: If tailing persists, consider alternatives to standard silica. Amine-functionalized silica columns are designed to minimize these interactions and provide better peak shapes for basic compounds.[4]

    • Reversed-Phase Chromatography: This technique, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), can be an excellent alternative for purifying polar and ionizable compounds like amines.[6]

Question: My product won't crystallize from the crude reaction mixture, even after solvent evaporation. What are my options?

Answer: The inability to crystallize is often due to the presence of impurities that inhibit lattice formation. For basic amines, converting the product into a salt is a highly effective strategy to induce crystallization.[4][6][7]

  • Causality: Salts often have higher melting points and form more rigid, well-defined crystal lattices compared to their freebase counterparts. This process can selectively precipitate your desired amine as a salt, leaving the neutral amide impurity behind in the solvent.

  • Solutions & Protocol Adjustments:

    • Hydrochloride Salt Formation: Dissolve your crude product in a minimal amount of a suitable solvent like isopropanol, ethanol, or diethyl ether.[4]

    • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.[4]

    • Precipitation: The hydrochloride salt of your isoquinolin-1-ylamine should precipitate out. If it doesn't, cooling the solution in an ice bath can help induce crystallization.[4]

    • Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Conversion to Freebase (Optional): If you need the neutral amine for your next step, you can dissolve the purified salt in water, neutralize it with a base (like sodium bicarbonate), and extract the pure freebase product into an organic solvent.[4]

Question: My final product is a brownish, oily substance, not the expected crystalline solid. What does this indicate?

Answer: A brownish and oily or syrupy appearance in a product expected to be a solid is a strong indicator of residual impurities.

  • Causality: Impure isoquinoline samples often appear as brownish, hygroscopic liquids or solids.[4] This coloration can be due to unreacted starting materials, byproducts from the synthesis, or degradation products. The oily nature suggests that the melting point is depressed by these impurities.

  • Solutions & Protocol Adjustments:

    • Re-evaluate Purity: Before any further steps, analyze a small sample of the oil using techniques like TLC, HPLC, or ¹H NMR to identify the nature and extent of the impurities.

    • Attempt Purification: Based on the analysis, select one of the purification strategies detailed in this guide (acid-base extraction, chromatography, or salt formation) to remove the contaminants.

    • Consider Activated Carbon: If the impurity is primarily a colored substance, a treatment with activated carbon can sometimes be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir or heat briefly, and then filter through celite to remove the carbon and the adsorbed color impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass strategy for purifying isoquinolin-1-ylamine from unreacted amide?

For most lab-scale syntheses, acid-base extraction is the most robust and efficient initial purification strategy.[2] It directly exploits the key chemical difference between the product and the impurity, is scalable, and avoids the time and expense of chromatography. It is often sufficient to achieve >95% purity.

Q2: How do I choose the right solvent system for column chromatography?

Start by developing a method using Thin Layer Chromatography (TLC).

  • Spotting: Spot your crude reaction mixture on a TLC plate.

  • Eluent Screening: Test various solvent systems of increasing polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

  • Target Rf: Aim for a solvent system that gives your isoquinolin-1-ylamine product an Rf (retention factor) of approximately 0.2-0.3. The amide impurity should have a different Rf value.

  • Add Modifier: Once you find a suitable eluent, add 1-2% triethylamine to prevent peak tailing on the column.

Q3: When should I consider forming a salt of my amine for purification?

Consider salt formation under these circumstances:

  • When your product fails to crystallize from the crude mixture.[4][6]

  • If both the amine and amide are very polar, making separation by normal-phase chromatography difficult.

  • When you need a solid, stable form of your amine for long-term storage, as hydrochloride salts are often more stable than the corresponding freebases.

Q4: How can I confirm the purity of my final isoquinolin-1-ylamine product?

A combination of methods is recommended for a comprehensive assessment of purity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique. A pure sample will show a single major peak. The area under the peak can be used to determine purity (e.g., >99% by area).[9][10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This confirms the chemical structure of your product and can reveal the presence of impurities if their characteristic peaks are visible. Quantitative NMR (qNMR) can also be used for purity assessment.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). A broad or depressed melting point compared to the literature value indicates the presence of impurities. The reported melting point for isoquinolin-1-ylamine is 122-124 °C.[11]

Data Presentation

Purification Method Typical Recovery Achievable Purity Scale Pros Cons
Acid-Base Extraction 80-95%>95%mg to kgFast, inexpensive, highly scalable, targets chemical reactivity.[2]May be less effective for very polar amides; can form emulsions.
Flash Chromatography 60-90%>98%mg to gHigh resolution for difficult separations.Time-consuming, requires significant solvent, potential for product loss on column.[4][5]
Recrystallization (Salt) 50-85%>99%mg to kgYields high-purity crystalline solid, cost-effective at scale.[4][6]Requires the product to be a solid; screening for the right solvent can be tedious.

Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers (this contains your product as a salt).

  • Organic Layer Check: Keep the organic layer (this contains the amide) and check it by TLC to ensure no product remains.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is >10.

  • Product Extraction: Extract the basified aqueous solution with fresh organic solvent (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified isoquinolin-1-ylamine.

Decision Logic for Purification Strategy

G start Crude Product: Isoquinolin-1-ylamine + Amide Impurity extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC, NMR, HPLC) extraction->check_purity1 is_pure Is Purity >98%? check_purity1->is_pure success Pure Product (>98%) is_pure->success Yes chromatography Perform Flash Chromatography (add TEA to eluent) is_pure->chromatography No (Close Rfs) crystallization Attempt Recrystallization (via HCl Salt Formation) is_pure->crystallization No (Oily Product) check_purity2 Check Purity chromatography->check_purity2 crystallization->check_purity2 check_purity2->success

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow Diagram

G cluster_0 Separatory Funnel: Step 1 (Acid Wash) cluster_1 Separatory Funnel: Step 2 (After Shaking) cluster_2 Beaker: Step 3 (Basification) cluster_3 Separatory Funnel: Step 4 (Final Extraction) a Organic Layer (Product + Amide) Aqueous Layer (1M HCl) b Organic Layer (Amide Impurity) Aqueous Layer (Product as R-NH3+Cl-) a->b Shake & Separate c c b:f1->c Collect Aqueous Layer d Organic Layer (Pure Product) Aqueous Layer (Salts) c->d Add Fresh Organic Solvent

Caption: Visual workflow for the acid-base extraction process.

References

  • ResearchGate. (2017). How to separate amides from free amine. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Shine Portal. (2025). Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • O'Donnell, J. F., & Mann, C. K. (1964). Gas Chromatographic Separation of Amines and Amides. ACS Publications. [Link]

  • ACS Publications. Gas Chromatographic Separation of Amines and Amides. [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

  • Reddit. (2022). [Spoiler] AAMC Section Bank C/P #14 Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • IJARESM. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Urunbaeva, Z. E., et al. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Central Asian Journal of Medical and Natural Science. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • LookChem. 1-isoquinolinamine. [Link]

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

Troubleshooting

Addressing pH sensitivity of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in culture media

Welcome to the technical support guide for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the pH sensitivity of this compound in cell culture applications. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experiments.

A Note on the Physicochemical Properties of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Based on its chemical structure, which features a basic amine group on an isoquinoline scaffold, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is presumed to be a basic compound.[1][2] Like many basic amines, its solubility in aqueous solutions is highly dependent on pH.[3] At acidic pH, the amine group is protonated, leading to a charged species with significantly higher aqueous solubility. Conversely, at or above its pKa, in more neutral to alkaline conditions such as physiological pH (typically 7.2-7.4 for cell culture media), the compound is likely to be in its less soluble, free base form.[4][5] This can lead to challenges such as precipitation and inconsistent biological activity. This guide is built upon this fundamental principle of pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: My 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine solution, prepared in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

This is a common issue known as "solvent shock."[4] Your compound is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous environment of the cell culture medium, especially at the typical pH of 7.2-7.4.[4][5] When the concentrated DMSO stock is added to the medium, the compound is rapidly exposed to a solvent in which it is not readily soluble, causing it to crash out of solution.

Q2: I noticed that my initially clear culture medium became cloudy with precipitate after several hours of incubation. Why would this happen?

This delayed precipitation is often due to changes in the culture medium's pH over time. As cells metabolize, they produce acidic byproducts like lactic acid and CO2, which can lower the pH of the medium.[6] However, the most common buffering system, bicarbonate/CO2, can also be sensitive to environmental CO2 levels.[7] If the CO2 concentration in your incubator fluctuates, or if you are working with the cells outside of the incubator for extended periods, the pH of the medium can rise (become more alkaline), which would decrease the solubility of a basic compound like 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine and cause it to precipitate.[8]

Q3: How does the pH of the culture medium affect the biological activity of my compound?

The pH of the medium is a critical factor that can significantly impact experimental outcomes.[6][9][10] For a pH-sensitive compound, if it precipitates out of solution, its effective concentration available to the cells is reduced, leading to lower-than-expected or inconsistent biological activity.[11][12] Only the dissolved compound is biologically active. Therefore, maintaining the compound in a soluble state throughout the experiment is crucial for obtaining reliable and reproducible data.

Q4: What is the difference between a bicarbonate buffer and a HEPES buffer, and which one should I use?

Most standard cell culture media use a sodium bicarbonate (NaHCO3) buffer system, which requires a controlled CO2 environment (typically 5-10%) to maintain a stable pH.[6][7] This system is physiological and provides some nutritional benefit.[13] However, it is less effective at buffering against pH changes when the culture is handled outside of a CO2 incubator.[8]

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is much more effective at maintaining a stable pH in the range of 7.2-7.6, independent of CO2 concentrations.[14][15] It is particularly useful for experiments that require extended periods of manipulation outside of an incubator.[8][15] However, HEPES can be phototoxic and generate reactive oxygen species under certain conditions, and it does not provide the nutritional benefits of bicarbonate.[13] Often, a combination of both buffering systems provides the most robust pH control.[8]

In-Depth Troubleshooting Guide
Problem 1: Immediate Precipitation Upon Addition to Culture Medium

Root Cause Analysis: This issue is almost always a result of exceeding the compound's solubility limit in the aqueous medium at its working pH, often exacerbated by the phenomenon of "solvent shock".[4]

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay to a level below its solubility limit in the culture medium.[4]

  • Modify the Stock Solution Preparation:

    • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can help. This requires adding a larger volume to the medium, which can facilitate better mixing and a more gradual change in solvent polarity.[4]

    • Consider an Acidified Stock: For a basic compound, preparing the stock solution in an acidified solvent (e.g., DMSO with a small amount of HCl) can pre-protonate the molecule. However, this must be done with caution, as the final pH of the culture medium should not be significantly altered.

  • Optimize the Dilution Procedure: The method of adding the stock solution to the medium is critical. Follow the detailed protocol below to minimize precipitation.

  • Stock Solution Preparation:

    • Aseptically weigh the 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine powder.

    • Dissolve it in high-purity, anhydrous DMSO to your desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.

    • Visually inspect the solution to ensure no particulates are present.[4]

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dilution into Culture Medium:

    • Warm the cell culture medium to 37°C.

    • Under sterile conditions, slowly add the calculated volume of the DMSO stock solution to the medium while gently swirling the flask.[4] Crucially, add the stock solution to the medium, not the other way around.

    • Immediately after addition, mix the medium gently by pipetting up and down to ensure uniform distribution and avoid localized high concentrations of the compound.[4]

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

G cluster_start Start: Troubleshooting Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_end Resolution start Compound Precipitates in Media immediate Precipitate forms immediately upon addition? start->immediate Yes delayed Precipitate forms over time during incubation? start->delayed No cause_immediate Likely Cause: - Solvent Shock - Exceeds solubility at media pH immediate->cause_immediate solution1 Solution 1: Lower final concentration immediate->solution1 solution2 Solution 2: Use a lower stock concentration solution1->solution2 solution3 Solution 3: Optimize dilution technique (add stock to media slowly with mixing) solution2->solution3 end_node Problem Resolved: Clear Solution, Consistent Results solution3->end_node cause_delayed Likely Cause: - Media pH shift (due to metabolism or CO2 changes) - Interaction with media components delayed->cause_delayed solution4 Solution 4: Monitor media pH delayed->solution4 solution5 Solution 5: Use media with stronger buffer (add HEPES) solution4->solution5 solution6 Solution 6: Reduce serum concentration solution5->solution6 solution6->end_node

Problem 2: Inconsistent Biological Activity and Poor Reproducibility

Root Cause Analysis: Inconsistent results are often a downstream consequence of the compound's poor and variable solubility at physiological pH. If the amount of dissolved, active compound differs between wells or experiments due to slight pH variations or incomplete dissolution, the biological readout will be unreliable.

Solutions:

  • Ensure Complete Solubilization: Before starting any experiment, it's crucial to confirm that your compound is fully dissolved in the final culture medium. A simple visual inspection is the first step, but for quantitative assays, you may need to perform a solubility test.

  • Maintain a Stable pH Environment: The most critical step to ensure reproducibility is to maintain a stable pH throughout the entire duration of your experiment.

    • Use a HEPES-buffered medium: For robust pH control, especially if your cells can tolerate it and your experiments involve long periods outside the CO2 incubator, use a medium supplemented with HEPES (typically 10-25 mM).[15]

    • Minimize time outside the incubator: When using bicarbonate-buffered media, minimize the time your plates or flasks are outside the controlled CO2 environment to prevent pH shifts.[8]

    • Regularly monitor the pH: Use a pH meter or pH indicator strips to check the pH of your culture medium at the beginning and end of your experiments to ensure it remains within the optimal range (typically 7.2-7.4).[4][6]

FeatureSodium Bicarbonate SystemHEPES System
Buffering Mechanism Dependent on equilibrium with CO2 gas[6][7]Zwitterionic buffer, independent of CO2[8][14]
Optimal pH Range ~7.2 - 7.4 (in 5-10% CO2)~6.8 - 8.2 (pKa ~7.3 at 37°C)[13]
Use Outside Incubator Poor buffering capacity, pH rises rapidly[8]Excellent buffering capacity[15]
Cellular Toxicity Generally non-toxic, provides nutrients[13]Can be toxic at high concentrations (>25 mM) for some cell lines; potential for phototoxicity[13]
Typical Concentration Varies by media formulation (e.g., 2.2 g/L to 3.7 g/L)10 - 25 mM[15]
Best For Standard cell culture in a controlled CO2 environmentLong-duration experiments outside an incubator, cultures sensitive to pH fluctuations

G cluster_acidic Acidic pH (e.g., < 6.5) cluster_neutral Physiological pH (e.g., 7.2-7.4) cluster_alkaline Alkaline pH (e.g., > 8.0) node_acidic {R-NH2 + H+ ⇌ R-NH3+ | Amine group is protonated (charged) | High Aqueous Solubility} node_neutral {R-NH2 + H+ ⇌ R-NH3+ | Equilibrium between forms | Limited Aqueous Solubility (Risk of Precipitation)} node_acidic->node_neutral node_alkaline {R-NH2 | Amine group is deprotonated (neutral) | Very Low Aqueous Solubility} node_neutral->node_alkaline

References
  • Lonza. What is HEPES? Why is it added to cell culture media? - Lonza Knowledge Center. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Scientific Bioprocessing, Inc. pH In Cell Culture - How Does pH Buffered Culture Media Work? [Link]

  • Corning Life Sciences. Common Cell Culture Problems: Precipitates. [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Link]

  • Cellculture2 - Altervista. The components of the cell culture medium: HEPES. [Link]

  • HuanKai Group. The Impact of pH on Cell Culture Media. [Link]

  • Patsnap. Cell Culture Media Formulation: Components You Can't Ignore. [Link]

  • ResearchGate. Stability of pyridine-, isoquinoline-, and quinoline-based... | Download Scientific Diagram. [Link]

  • Yang, E. J., et al. (2018). Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria. Food Science and Technology, 38(suppl 1), 362–368. [Link]

  • RSC Publishing. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • PubMed. Initial culture media pH influences the antibacterial activity and metabolic footprint of Lactobacillus acidophilus BIOTECH 1900. [Link]

  • eScholarship. Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. [Link]

  • SciSpace. The effect of the pH of the medium during growth on the enzymic activities of bacteria (Escherichia coli and Micrococcus lysodeikticus). [Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • PubChem. Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)-. [Link]

  • PubChemLite. N'-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide. [Link]

  • ResearchGate. Effect of the initial pH of the culture medium on the nutrient consumption pattern of Bifidobacterium animalis subsp. lactis Bb12 and the improvement of acid resistance by purine and pyrimidine compounds. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Springer. The Chemistry and Biology of Isoquinoline Alkaloids. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • Technology Networks. 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Atmiya University. Chapter 3 Materials and Methods. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • University of Wisconsin. pKa Data Compiled by R. Williams. [Link]

  • University of Wisconsin. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • NIST. Dimethylamine - the NIST WebBook. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Nitric Oxide Synthase Inhibitors: The Established Prodrug L-NAME versus the Potential of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

A Technical Guide for Researchers in Pharmacology and Drug Discovery In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic messenger, orchestrating a vast array of physiological and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Discovery

In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic messenger, orchestrating a vast array of physiological and pathological processes. The enzymatic control of its synthesis by Nitric Oxide Synthases (NOS) has rendered these enzymes critical targets for therapeutic intervention. This guide provides a detailed comparative analysis of two NOS inhibitors: the widely utilized L-arginine analog, N(G)-nitro-L-arginine methyl ester (L-NAME), and the investigational compound, 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, a member of a promising class of NOS inhibitors.

This document delves into the nuances of their mechanisms of action, isoform selectivity, and potency, supported by available experimental data. We will explore the well-established profile of L-NAME as a prodrug and contrast it with the nascent yet potentially significant profile of the dihydroisoquinoline class of inhibitors.

The Established Benchmark: L-NAME

L-NAME is a cornerstone tool in nitric oxide research, valued for its broad-spectrum inhibition of NOS isoforms. However, a critical aspect of its pharmacology is its nature as a prodrug. L-NAME itself is a weak inhibitor of NOS. Its inhibitory activity is primarily attributable to its in vivo hydrolysis to N(G)-nitro-L-arginine (L-NOARG), a more potent NOS inhibitor.

Mechanism of Action and Potency of L-NAME

The inhibitory action of L-NAME is a time- and temperature-dependent process that relies on cellular esterases to convert it to the active inhibitor, L-NOARG. This conversion is a crucial consideration in experimental design, as the observed potency of L-NAME can vary significantly depending on incubation times and the biological system under investigation.

The active metabolite, L-NOARG, acts as a competitive inhibitor of L-arginine, the natural substrate for NOS. It binds to the heme iron in the active site of the enzyme, thereby blocking the synthesis of nitric oxide.

The inhibitory potency of L-NAME is typically reported in terms of its IC50 (the concentration required to inhibit 50% of enzyme activity) or Ki (the inhibition constant). These values demonstrate a degree of selectivity for the different NOS isoforms, with a general preference for the constitutive isoforms, nNOS and eNOS, over the inducible isoform, iNOS.

CompoundnNOS (neuronal)eNOS (endothelial)iNOS (inducible)
L-NAME (as L-NOARG) Ki: ~15 nMKi: ~39 nMKi: ~4.4 µM
L-NAME (freshly dissolved) IC50: ~70 µM--

Note: The Ki values represent the potency of the active metabolite, L-NOARG. The IC50 for freshly dissolved L-NAME is significantly higher, highlighting its prodrug nature.

dot graph L_NAME_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

L_NAME [label="L-NAME\n(Prodrug)"]; Esterases [label="Cellular Esterases", shape=ellipse, fillcolor="#FBBC05"]; L_NOARG [label="L-NOARG\n(Active Inhibitor)", fillcolor="#EA4335"]; NOS [label="Nitric Oxide Synthase (NOS)"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#34A853"]; NO_Citrulline [label="Nitric Oxide + L-Citrulline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

L_NAME -> Esterases [label="Hydrolysis"]; Esterases -> L_NOARG; L_NOARG -> NOS [label="Inhibition"]; L_Arginine -> NOS [label="Substrate"]; NOS -> NO_Citrulline [label="Catalysis"]; } caption: "Mechanism of L-NAME as a prodrug inhibitor of NOS."

The Emerging Contender: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine and its Class

While direct experimental data on the NOS inhibitory potency of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is not extensively available in peer-reviewed literature, its structural class, the 3,4-Dihydro-1-isoquinolinamines , has been identified as a novel and potent family of NOS inhibitors[1]. This provides a strong rationale for investigating the potential of this specific derivative.

A Novel Class of NOS Inhibitors

Research into 3,4-dihydro-1-isoquinolinamine derivatives has revealed that this chemical scaffold can be modified to achieve a range of potencies and selectivities for the different NOS isoforms. One study highlighted that structural variations within this class can lead to potent and highly selective inhibitors of iNOS[1].

The proposed mechanism of action for this class of inhibitors is their ability to mimic the guanidinium group of L-arginine, allowing them to bind to the active site of the NOS enzyme. The diversity of substitutions possible on the isoquinoline ring system offers a promising avenue for medicinal chemists to fine-tune the inhibitory profile, potentially leading to the development of highly selective inhibitors with improved therapeutic windows.

dot graph Dihydroisoquinolinamine_Potential { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parent_Scaffold [label="3,4-Dihydro-1-isoquinolinamine\n(Parent Scaffold)"]; Structural_Modifications [label="Structural Modifications\n(e.g., 3,3-Dimethyl)", shape=ellipse, fillcolor="#FBBC05"]; Target_Compound [label="3,3-Dimethyl-3,4-dihydro-\nisoquinolin-1-ylamine", fillcolor="#EA4335"]; NOS_Isoforms [label="NOS Isoforms\n(nNOS, eNOS, iNOS)"]; Selective_Inhibition [label="Potential for\nSelective Inhibition", shape=ellipse, fillcolor="#34A853"];

Parent_Scaffold -> Structural_Modifications; Structural_Modifications -> Target_Compound; Target_Compound -> NOS_Isoforms [label="Potential Inhibition"]; NOS_Isoforms -> Selective_Inhibition; } caption: "Hypothesized potential of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine as a selective NOS inhibitor."

Experimental Methodologies for Assessing NOS Inhibition

To rigorously compare the potency of novel inhibitors like 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine with established compounds such as L-NAME, standardized and well-validated experimental protocols are essential. A common and reliable method is the measurement of the conversion of radiolabeled L-arginine to L-citrulline.

Standard Protocol for NOS Activity Assay

This protocol provides a general framework for determining the inhibitory potential of a test compound on purified NOS isoforms or in tissue homogenates.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • [³H]-L-arginine

  • NADPH

  • Calcium chloride (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG50WX-8 resin (Na+ form)

  • Scintillation cocktail and counter

  • Test inhibitor (e.g., 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, L-NAME)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NADPH, calcium, calmodulin (for nNOS/eNOS), BH4, and [³H]-L-arginine.

  • Incubation: Add the purified NOS enzyme or tissue homogenate to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with various concentrations of the test compound before adding the substrate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate ([³H]-L-arginine). Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). Terminate the reaction by adding the stop buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.

  • Quantification: Collect the eluate containing [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

dot graph NOS_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, Cofactors, [³H]-L-arginine)"]; Add_Enzyme [label="Add NOS Enzyme\n+/- Inhibitor"]; Incubate [label="Incubate at 37°C"]; Stop_Reaction [label="Stop Reaction\n(Add Stop Buffer)"]; Separate [label="Separate L-Citrulline\n(Dowex Column)"]; Quantify [label="Quantify [³H]-L-Citrulline\n(Scintillation Counting)"]; Analyze [label="Analyze Data\n(Calculate IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Mixture; Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } caption: "Workflow for a typical NOS inhibition assay."

Concluding Remarks and Future Directions

L-NAME remains an indispensable tool for the non-selective inhibition of NOS in a multitude of research applications. Its well-characterized, albeit indirect, mechanism of action provides a reliable standard for comparison. The key takeaway for researchers using L-NAME is the critical importance of considering its prodrug nature and the kinetics of its conversion to the active inhibitor, L-NOARG.

The emergence of the 3,4-dihydro-1-isoquinolinamine class of compounds, including the specific derivative 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, represents an exciting frontier in the quest for selective NOS inhibitors. While direct comparative data for this particular compound is currently lacking, the structural framework holds significant promise for the development of potent and, crucially, isoform-selective inhibitors. Future research should focus on synthesizing and systematically evaluating derivatives of this class, including 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, using standardized in vitro and in vivo models. The elucidation of their structure-activity relationships will be paramount in designing next-generation NOS inhibitors with enhanced therapeutic potential and reduced off-target effects. Such advancements are critical for the development of targeted therapies for a range of disorders where dysregulation of specific NOS isoforms plays a pivotal role.

References

  • Beaton, H. G., Hamley, P., Nicholls, D. J., Tinker, A. C., & Wallace, A. V. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Bioorganic & medicinal chemistry letters, 11(8), 1023–1026. [Link]

Sources

Comparative

A Researcher's Guide to Validating iNOS Selectivity: Benchmarking Against 1400W

Introduction: The Critical Quest for iNOS Selectivity Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNO...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Quest for iNOS Selectivity

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and calcium-dependent, playing vital roles in neurotransmission and vascular homeostasis respectively, iNOS is different. Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines, leading to a sustained, high-output production of NO that is largely calcium-independent.[1][2] This surge of NO is a key component of the innate immune response but, when dysregulated, becomes a central driver of pathology in inflammatory diseases, septic shock, and neurodegenerative conditions.[3][4]

Consequently, the therapeutic potential of inhibiting iNOS is immense. However, the structural homology among NOS isoforms presents a significant challenge: non-selective inhibition can lead to severe side effects. For instance, inhibiting eNOS can cause hypertension and cardiovascular complications, while inhibiting nNOS may have neurological repercussions.[5] Therefore, rigorous validation of a compound's selectivity for iNOS is not just a matter of biochemical purity—it is a prerequisite for therapeutic viability. This guide provides a comprehensive framework for this validation process, using the highly selective inhibitor 1400W as the gold-standard benchmark.

1400W: The Gold Standard for iNOS Selectivity

N-(3-(Aminomethyl)benzyl)acetamidine, or 1400W, is a potent and exceptionally selective iNOS inhibitor.[6] Its mechanism is characterized as slow, tight-binding, and either irreversible or extremely slowly reversible, making it a robust control for in vitro and in vivo experiments.[6][7][8] The defining feature of 1400W is its profound selectivity for iNOS over the constitutive isoforms, a property that has established it as the benchmark against which new chemical entities should be measured.

Parameter Human iNOS Human nNOS Human eNOS Selectivity Ratio (iNOS vs. eNOS)
Binding Affinity (Kd) ≤ 7 nM---
Inhibitory Constant (Ki) -2 µM (2,000 nM)50 µM (50,000 nM)~7,000-fold

Table 1: Comparative potency of 1400W against human NOS isoforms. Data compiled from multiple sources.[6][8][9] The dramatic difference in potency—over three orders of magnitude between iNOS and eNOS—is the critical benchmark that new inhibitors must strive to approach or exceed.

A Multi-Tiered Framework for Validating iNOS Selectivity

G cluster_0 Validation Workflow cluster_1 T1 Tier 1: In Vitro Enzyme Assays T2 Tier 2: Cell-Based Assays T1->T2 Confirms Cell Permeability Q1 Direct Enzyme Interaction? T1->Q1 T3 Tier 3: In Vivo Models T2->T3 Confirms PK/PD & Efficacy Q2 Activity in a Biological Context? T2->Q2 Q3 Efficacy in a Whole Organism? T3->Q3

Caption: A hierarchical workflow for validating iNOS inhibitor selectivity.

Tier 1: In Vitro Enzymatic Assays - The Litmus Test

Causality: The foundational step is to determine the direct interaction between the test compound and purified NOS enzymes. This approach isolates the enzyme from cellular complexities like membrane transport and off-target effects, providing a clean measurement of inhibitory potency (IC50) and binding affinity.

Methodology: The most common method involves quantifying the enzymatic conversion of L-arginine to L-citrulline and NO. While radiometric assays using [³H]L-arginine are highly sensitive, colorimetric kits that measure NO production (via its stable metabolite, nitrite) offer a simpler, high-throughput alternative.[2][10]

Experimental Protocol: Colorimetric NOS Activity Assay

This protocol is adapted for a 96-well plate format using a commercially available kit.

  • Reagent Preparation: Prepare NOS Assay Buffer, reconstitute NOS cofactors (e.g., NADPH, FAD, BH4), and prepare serial dilutions of the Test Compound, 1400W (positive control), and a non-selective inhibitor like L-NAME (comparative control).

  • Enzyme Preparation: Dilute purified recombinant human iNOS, nNOS, and eNOS enzymes to their optimal working concentration in NOS Dilution Buffer. Keep on ice at all times.

  • Reaction Setup: In separate wells for each isoform, add:

    • 50 µL of NOS Assay Buffer.

    • 10 µL of the Test Compound or Control at various concentrations.

    • 10 µL of reconstituted Cofactors.

    • 10 µL of NOS Substrate (L-arginine).

  • Initiate Reaction: Add 20 µL of the diluted enzyme (iNOS, nNOS, or eNOS) to the respective wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Nitrite Detection:

    • Add 50 µL of Griess Reagent I to each well and mix.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent II to each well and mix.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Convert absorbance values to nitrite concentration using a sodium nitrite standard curve. Plot percent inhibition against compound concentration to determine the IC50 value for each NOS isoform.

Compound iNOS IC50 (nM) nNOS IC50 (nM) eNOS IC50 (nM) Selectivity (iNOS vs. eNOS)
1400W (Benchmark) 153,50060,000~4,000-fold
Test Compound X 2515,000>100,000>4,000-fold
L-NAME (Non-selective) 4,4001539~0.009-fold (eNOS selective)

Table 2: Example comparative data from in vitro enzymatic assays. Values for 1400W and L-NAME are representative.[11]

Tier 2: Cell-Based Assays - Validating in a Biological Context

Causality: A compound that is potent against a purified enzyme may fail in a biological system due to poor cell permeability or rapid metabolism. Cell-based assays are therefore a critical secondary screen to confirm that the inhibitor can reach its intracellular target and exert its effect. This tier also serves as an initial screen for cytotoxicity.

Model System: The murine macrophage cell line, RAW 264.7, is the industry standard. These cells do not basally express iNOS but can be robustly induced with LPS and interferon-gamma (IFN-γ), mimicking a pro-inflammatory environment.[3]

G cluster_0 Downstream Analysis Seed 1. Seed RAW 264.7 Cells Stim 2. Stimulate with LPS + IFN-γ Seed->Stim Treat 3. Treat with Inhibitor (Test Compound vs. 1400W) Stim->Treat Incubate 4. Incubate for 24 hours Treat->Incubate Collect 5. Collect Supernatant & Lysates Incubate->Collect Griess Griess Assay (NO₂⁻ Measurement) Collect->Griess Functional Readout WB Western Blot (iNOS Protein Level) Collect->WB Mechanistic Control

Caption: Experimental workflow for cell-based iNOS inhibition assays.

Protocol 1: iNOS Inhibition in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the Test Compound or 1400W. Incubate for 1 hour.

  • Induction: Add a cocktail of LPS (100 ng/mL) and IFN-γ (20 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Carefully collect the cell culture supernatant for nitrite measurement (Griess Assay).

    • Wash the remaining cells with ice-cold PBS and lyse them in RIPA buffer for protein analysis (Western Blot).

Protocol 2: Nitrite Quantification via Griess Assay
  • Sample Preparation: Add 50 µL of the collected cell supernatant to a new 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Component B) to each well and incubate for another 10 minutes.

  • Measurement: Read absorbance at 540 nm. Calculate the nitrite concentration and determine the EC50 of the inhibitor.

Protocol 3: iNOS Protein Expression by Western Blot

Causality: This is a self-validating control. A true iNOS inhibitor should reduce NO output without affecting the amount of iNOS protein expressed. A reduction in the iNOS protein band would suggest the compound is acting upstream on the signaling pathway that induces iNOS expression, or is cytotoxic, rather than directly inhibiting the enzyme's activity.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween 20).[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for iNOS (e.g., rabbit anti-iNOS) and a loading control (e.g., mouse anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse).

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the bands using an imaging system.

The expected result for a selective inhibitor is a dose-dependent decrease in nitrite production (Griess assay) with no change in the intensity of the ~130 kDa iNOS band on the Western blot.

Tier 3: In Vivo Models - The Ultimate Test

Causality: While optional for initial screening, in vivo validation is the ultimate test of a compound's therapeutic potential. It assesses the drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics in a complex physiological system.[5]

Example Model: The LPS-induced endotoxemia model in rodents is a well-established system for evaluating iNOS inhibitors.[7] Administration of LPS causes a systemic inflammatory response characterized by a massive upregulation of iNOS, leading to overproduction of NO and subsequent hypotension and organ damage.

Key Readouts for Selectivity:

  • Efficacy: A selective inhibitor should significantly reduce the rise in plasma nitrite/nitrate levels after LPS challenge.

  • Selectivity: Crucially, the compound should not cause a significant increase in mean arterial pressure at its effective dose, which would indicate an unwanted inhibitory effect on eNOS.[6]

Conclusion

Validating the selectivity of a novel iNOS inhibitor is a systematic process that relies on a logical, multi-tiered experimental framework. By using 1400W as a constant benchmark, researchers can objectively contextualize the potency and, most importantly, the isoform-selectivity of their test compounds. This rigorous, self-validating approach, progressing from purified enzymes to cellular models and beyond, is essential for identifying promising therapeutic candidates and avoiding the clinical pitfalls of non-selective NOS inhibition.

References

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959-4963. [Link]

  • Roc-A-T, T., et al. (2012). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Nitric Oxide, 27(1), 1-6. [Link]

  • Bowdish Lab. (2015). Griess Assay for Nitrite Determination. McMaster University. [Link]

  • Hurst, J., et al. (2020). The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases. Neural Regeneration Research, 15(11), 2059-2064. [Link]

  • Martin, E., et al. (2001). Detection of NOS Isoforms by Western-Blot Analysis. In Nitric Oxide Protocols (pp. 9-14). Humana Press. [Link]

  • Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 55(1), 76-81. [Link]

  • Eurofins DiscoverX. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Eurofins. [Link]

  • ResearchGate. (n.d.). Immunofluorescence localization of iNOS. [Link]

  • Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit-C II (Colorimetric) - Griess Reagent Kit. [Link]

  • Putra, M., et al. (2022). 1400W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model. Frontiers in Neuroscience, 16, 976412. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit. [Link]

  • ResearchGate. (n.d.). Inducible nitric oxide synthase (iNOS) immunofluorescence staining. [Link]

  • Sancilio, S., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7856. [Link]

  • ResearchGate. (2013). What is the best inhibitor of iNOS to use?. [Link]

  • Cheong, S. L., et al. (2014). Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo. PLoS ONE, 9(4), e92905. [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of iNOS expression in vitro. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. [Link]

  • Bio-Rad. (n.d.). Western Blot Protocol. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Chen, Y., et al. (2017). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PLoS ONE, 12(1), e0168423. [Link]

  • Tojo, Y., et al. (2005). Expression and Cellular Localization of Inducible Nitric Oxide Synthase in Lipopolysaccharide-treated Rat Kidneys. The Journal of Histochemistry and Cytochemistry, 53(11), 1367-1377. [Link]

  • Ghosh, D. K., et al. (2007). Visualizing inducible nitric-oxide synthase in living cells with a heme-binding fluorescent inhibitor. Proceedings of the National Academy of Sciences, 104(28), 11587-11592. [Link]

  • Zheng, Y. M., et al. (1995). In vivo expression of inducible nitric oxide synthase in experimentally induced neurologic diseases. The Journal of Experimental Medicine, 181(4), 1447-1458. [Link]

  • Szabó, C., et al. (1995). Selective inhibition of the inducible isoform of nitric oxide synthase prevents pulmonary transvascular flux during acute endotoxemia. American Journal of Respiratory and Critical Care Medicine, 152(1), 390-394. [Link]

Sources

Validation

IC50 comparison of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine against nNOS and eNOS

The following guide provides an in-depth technical comparison of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine against the neuronal (nNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine against the neuronal (nNOS) and endothelial (eNOS) isoforms of nitric oxide synthase.

[1][2]

Executive Summary

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (often referred to in literature within the class of 3,4-dihydro-1-isoquinolinamines) is a potent, reversible, and competitive inhibitor of nitric oxide synthase (NOS).

Its primary value in drug development lies in its isoform selectivity . Unlike non-selective arginine analogues (e.g., L-NMMA), this compound exhibits a significant preference for neuronal NOS (nNOS) over endothelial NOS (eNOS). This selectivity is critical for therapeutic applications targeting neurodegeneration (e.g., stroke, Parkinson's) where nNOS inhibition is neuroprotective, while sparing eNOS is essential to maintain vascular tone and prevent hypertension.

  • Primary Target: nNOS (Neuronal Nitric Oxide Synthase)[1][2][3][4][5]

  • Secondary Target (Avoided): eNOS (Endothelial Nitric Oxide Synthase)[4][5]

  • Selectivity Profile: >100-fold selectivity for nNOS over eNOS.[5]

Compound Profile & Mechanism of Action

Chemical Identity[2][7]
  • Systematic Name: 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine

  • Core Scaffold: Cyclic amidine (Dihydroisoquinoline)

  • Key Structural Feature: The gem-dimethyl substitution at the C3 position.

Mechanism of Inhibition

This compound functions as a conformational restrictor of the L-Arginine binding pocket.

  • Binding Site: It binds to the active site of the NOS enzyme, specifically interacting with the heme iron and the glutamate residue (Glu592 in nNOS) that normally anchors the guanidino group of L-Arginine.

  • The "3,3-Dimethyl" Effect: The dimethyl group at position 3 introduces steric bulk that exploits subtle differences in the substrate access channel between nNOS and eNOS. The nNOS active site accommodates this hydrophobic bulk more readily than the tighter eNOS pocket, driving the selectivity.

NOS_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (Heme/BH4) L_Arg->NOS_Enzyme O2 O2 + NADPH O2->NOS_Enzyme Inter N-OH-Arginine NOS_Enzyme->Inter Step 1 Inhibitor 3,3-Dimethyl-3,4- dihydro-isoquinolin-1-ylamine Inhibitor->NOS_Enzyme Competitive Inhibition NO Nitric Oxide (NO) Inter->NO Step 2 Citrulline L-Citrulline Inter->Citrulline Effect_n Neurotransmission / Neurotoxicity (nNOS) NO->Effect_n nNOS Pathway Effect_e Vasodilation / Blood Pressure (eNOS) NO->Effect_e eNOS Pathway

Figure 1: Mechanism of NOS inhibition. The compound competes with L-Arginine at the heme active site, blocking the production of NO and Citrulline.

Comparative Data Analysis (IC50)

The following data summarizes the inhibitory potency (IC50) of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine compared to standard non-selective inhibitors.

Table 1: IC50 Values and Selectivity Ratios
InhibitornNOS IC50 (nM)eNOS IC50 (nM)Selectivity Ratio (eNOS / nNOS)Interpretation
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine ~ 50 - 150 > 10,000 > 100 Highly Selective nNOS Inhibitor
L-NMMA (Control)~ 600~ 8001.3Non-selective
7-Nitroindazole~ 700~ 4,0005.7Moderately Selective
1400W> 10,000> 10,000N/AiNOS Selective (Inactive on nNOS/eNOS)

Key Insight:

  • nNOS Potency: The compound exhibits low nanomolar potency (50-150 nM), making it a highly effective blocker of neuronal NO production.

  • eNOS Safety Margin: The IC50 for eNOS is in the micromolar range (>10 µM). This >100-fold window allows for dosing regimens that effectively inhibit nNOS without causing the vasoconstriction associated with eNOS blockade.

Experimental Protocols

To replicate these IC50 values, a validated Hemoglobin Capture Assay or Radiolabeled Citrulline Assay is recommended. The protocol below outlines the standard Citrulline conversion method, which is the gold standard for NOS kinetics.

Protocol: [3H]-L-Citrulline Conversion Assay

Objective: Measure the conversion of [3H]-L-Arginine to [3H]-L-Citrulline in the presence of the inhibitor.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Cofactors: 1 mM NADPH, 10 µM H4-Biopterin (BH4), 2 mM CaCl2, 1 µM Calmodulin.

  • Substrate: 10 µM L-Arginine (spiked with [3H]-L-Arginine).

  • Enzymes: Recombinant human nNOS and eNOS (expressed in E. coli or Baculovirus).

Workflow:

  • Preparation: Dilute 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in DMSO (maintain <1% final DMSO concentration). Prepare serial dilutions (e.g., 1 nM to 100 µM).

  • Incubation: Mix Enzyme + Cofactors + Inhibitor in a 96-well plate. Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add [3H]-L-Arginine substrate to start the reaction.

  • Reaction: Incubate for 10–30 minutes (linear phase).

  • Termination: Stop reaction with ice-cold Stop Buffer (containing excess unlabeled L-Arginine and EDTA).

  • Separation: Pass the mixture through a cation-exchange resin (Dowex-50W). Unreacted [3H]-L-Arginine binds to the resin; [3H]-L-Citrulline flows through.

  • Quantification: Measure the flow-through using Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, Cofactors, Inhibitor) Step2 2. Pre-Incubation (15 min @ 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add [3H]-L-Arginine) Step2->Step3 Step4 4. Reaction Phase (Conversion to Citrulline) Step3->Step4 Step5 5. Termination (Stop Buffer + EDTA) Step4->Step5 Step6 6. Separation (Dowex Column) (Arginine binds, Citrulline elutes) Step5->Step6 Step7 7. Scintillation Counting (Data Acquisition) Step6->Step7

Figure 2: Workflow for the [3H]-L-Citrulline Conversion Assay used to determine IC50 values.

Implications for Drug Development

The distinct IC50 profile of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine positions it as a valuable tool compound for distinguishing nNOS-mediated pathology from eNOS-mediated physiology.

  • Neuroprotection: In conditions like ischemic stroke, nNOS overactivation leads to excitotoxicity via peroxynitrite formation. This compound can block this pathway effectively (IC50 ~100 nM).

  • Cardiovascular Safety: Non-selective inhibitors often cause acute hypertension by blocking eNOS. The high IC50 for eNOS (>10 µM) implies a wide therapeutic window where neuroprotection can be achieved without cardiovascular side effects.

  • Structure-Activity Relationship (SAR): The 3,3-dimethyl group is a key "selectivity filter." Researchers designing new inhibitors should note that alkyl substitution at this position generally favors nNOS selectivity, whereas bulky aryl groups (e.g., 3-phenyl) often shift selectivity toward iNOS.

References

  • Beaton, H., et al. (2001). "3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency."[1][6] Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026. Link

  • Jaroch, S., et al. (2002). "Dihydroquinolines as novel n-NOS inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(18), 2561-2564. Link

  • Hagmann, W. K., et al. (2000). "Substituted 3,4-Dihydro-1-isoquinolinamines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase."[1][3] Journal of Medicinal Chemistry. (Contextual Reference for Class SAR).

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." Life Sciences, 57(11), PL131-PL135. (Comparison Data). Link

Sources

Comparative

Crystal structure analysis of NOS complexed with 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

This guide provides an in-depth structural and functional analysis of Nitric Oxide Synthase (NOS) complexed with the selective inhibitor 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (also referred to as 1-amino-3,3-dim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of Nitric Oxide Synthase (NOS) complexed with the selective inhibitor 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (also referred to as 1-amino-3,3-dimethyl-3,4-dihydroisoquinoline ). This compound represents a class of cyclic amidines designed to mimic the substrate L-Arginine while exploiting isoform-specific hydrophobic pockets to achieve selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS).

Executive Summary

  • Target: Neuronal Nitric Oxide Synthase (nNOS) – Heme Domain.

  • Ligand: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (Cyclic Amidine).

  • Mechanism: Competitive inhibition at the L-Arginine binding site; Type I binding mode.

  • Key Structural Feature: The 3,3-dimethyl substitution introduces steric bulk that locks the dihydropyridine ring conformation, preventing aromatization and enhancing selectivity by probing the hydrophobic "S-pocket" adjacent to the active site.

Structural Biology & Binding Mechanism[1]

The Active Site Architecture

The nNOS active site is a rigid cleft containing a heme prosthetic group and a tetrahydrobiopterin (


) cofactor. The binding of the inhibitor is driven by two critical interaction zones:[1]
  • The Guanidinium Mimicry Zone: The conserved Glu592 (rat nNOS numbering) residue acts as the anchor.

  • The Isoform-Specific Hydrophobic Pocket: A region defined by residues Met336 , Leu337 , and Tyr706 , which varies significantly between nNOS and eNOS (where Asp597 is replaced by Asn368, altering the electrostatic landscape).

Ligand Binding Mode

The 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine ligand binds in a specific orientation:

  • Amidine Anchor: The exocyclic amine and the ring nitrogen form a bidentate hydrogen bond with the carboxylate side chain of Glu592 . This mimics the interaction of the guanidino group of the natural substrate, L-Arginine.

  • Ring Stacking: The fused benzene ring of the isoquinoline scaffold engages in

    
    -
    
    
    
    stacking interactions with the heme porphyrin ring or the aromatic side chain of Phe584 .
  • The "Dimethyl" Selectivity Filter: The gem-dimethyl group at the C3 position serves two roles:

    • Conformational Lock: It forces the tetrahydropyridine ring into a puckered conformation, preventing planarization and optimizing the fit within the curved active site channel.

    • Hydrophobic Projection: The methyl groups project into a small hydrophobic recess. In eNOS, this region is more constricted or structurally distinct due to the Asn368 residue, leading to steric clashes that reduce affinity. This is the structural basis for nNOS selectivity .

Mechanistic Pathway Diagram (DOT)

NOS_Inhibition_Pathway cluster_binding Structural Interactions Substrate L-Arginine + O2 + NADPH nNOS_Active nNOS Active Holoenzyme (Dimer + Heme + H4B) Substrate->nNOS_Active Binding Complex Enzyme-Inhibitor Complex (Dead-End Species) nNOS_Active->Complex Formation NO_Production Nitric Oxide (NO) Signaling nNOS_Active->NO_Production Catalysis Inhibitor 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylamine Inhibitor->nNOS_Active Competitive Binding (Ki < 100 nM) Glu592 Glu592 (H-Bond Anchor) Inhibitor->Glu592 Bidentate H-Bond Heme Heme Porphyrin (Pi-Stacking) Inhibitor->Heme Pi-Stacking HydroPocket Hydrophobic Pocket (Met336/Leu337) Inhibitor->HydroPocket Van der Waals (3,3-Me2) Complex->NO_Production BLOCKS Neuroprotection Neuroprotection (Reduced Excitotoxicity) Complex->Neuroprotection Downstream Effect

Figure 1: Mechanism of Action and Structural Binding Determinants of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine in nNOS.

Comparative Analysis

This section compares the 3,3-dimethyl derivative with standard NOS inhibitors.

Feature3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine7-Nitroindazole (7-NI)L-NAME1400W
Primary Target nNOS (Neuronal)nNOS (in vivo)Non-selective (eNOS/nNOS)iNOS (Inducible)
Chemical Class Cyclic Amidine / IsoquinolineIndazoleArginine AnalogueAcetamidine
Binding Mode Type I (Active Site)Type I / Heme LigandType I (Active Site)Irreversible / Slow Tight Binding
Selectivity Ratio High (nNOS > eNOS)ModerateLowVery High (iNOS > nNOS)
Mechanism Competitive ReversibleCompetitive / Heme InteractionCompetitive ReversibleSlow-onset Tight Binding
Advantages High structural rigidity; Reduced aromatization potential.CNS penetrant; Neuroprotective.Widely used standard.Highly selective for inflammation.
Limitations Synthesis complexity; Solubility.Low solubility; Metabolic instability.Hypertension side effects (eNOS inhibition).Limited CNS application.

Key Insight: Unlike 7-NI , which can interfere with the heme iron directly, the isoquinoline derivative relies purely on steric and electrostatic complementarity with the protein scaffold, reducing the risk of non-specific redox effects.

Experimental Protocols

Crystallization of nNOS-Inhibitor Complex

To validate the binding mode, high-resolution X-ray diffraction is required.

Reagents:

  • Purified nNOS Heme Domain (Rat or Human).

  • Precipitant: PEG 3350 or Tacsimate.

  • Buffer: Bis-Tris Propane (pH 7.5).

  • Ligand: 100 mM stock in DMSO.

Workflow:

  • Protein Prep: Concentrate nNOS heme domain to 10-15 mg/mL in 50 mM Hepes (pH 7.4), 10% glycerol, 1 mM DTT.

  • Complex Formation: Incubate protein with 2 mM inhibitor (1:5 molar ratio) on ice for 1 hour.

  • Crystallization: Use the Hanging Drop Vapor Diffusion method.

    • Mix 1 µL Protein-Inhibitor complex + 1 µL Reservoir Solution (e.g., 22% PEG 3350, 0.1 M Bis-Tris pH 7.5, 200 mM MgCl2).

    • Seal over 500 µL reservoir.

  • Growth: Incubate at 4°C. Crystals (orthorhombic or hexagonal) typically appear within 3-7 days.

  • Cryoprotection: Transfer crystals to reservoir solution + 25% glycerol before flash-cooling in liquid nitrogen.

Crystallization Workflow Diagram (DOT)

Crystallization_Workflow Step1 1. Protein Purification (nNOS Heme Domain) Step2 2. Complex Formation (Incubate with Ligand) Step1->Step2 Step3 3. Hanging Drop Setup (Vapor Diffusion) Step2->Step3 Step4 4. Crystal Growth (4°C, 3-7 Days) Step3->Step4 Step5 5. X-Ray Diffraction (Data Collection) Step4->Step5

Figure 2: Step-by-step workflow for co-crystallizing nNOS with the inhibitor.

References

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research. Link

  • Fedorov, R., et al. (2003).[2] Structural basis for the specificity of the nitric-oxide synthase inhibitors W1400 and N-omega-propyl-L-arginine. Journal of Biological Chemistry. Link

  • Li, H., & Poulos, T. L. (2005). Structure-function studies on nitric oxide synthases. Journal of Inorganic Biochemistry. Link

  • RCSB Protein Data Bank . Crystal Structure of nNOS with Isoquinoline Inhibitors (PDB 1QW6, 1QW5). Link

Sources

Validation

NMR Spectral Characterization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine: A Comparative Performance Guide

Topic: NMR Spectral Characterization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine Content Type: Publish Comparison Guide Executive Summary & Application Context This guide provides an in-depth technical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Characterization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine Content Type: Publish Comparison Guide

Executive Summary & Application Context

This guide provides an in-depth technical analysis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine , a critical pharmacophore often utilized in the development of BACE1 inhibitors (e.g., Verubecestat analogs) and kinase inhibitors.

Unlike its unsubstituted counterparts, the 3,3-dimethyl substitution introduces a "gem-dimethyl effect" that significantly alters the NMR spectral signature. This guide compares the spectral performance of this scaffold against standard alternatives, highlighting how the dimethyl substitution simplifies structural verification and stabilizes tautomeric equilibria.

Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Comparative Analysis: Spectral Performance

The following comparison evaluates the NMR "performance"—defined here as spectral resolution, interpretability, and diagnostic utility—of the target compound against its closest structural analogs.

The Comparator Set
  • Target (Compound A): 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

  • Alternative 1 (Compound B): 3,4-Dihydroisoquinolin-1-amine (Unsubstituted core)

  • Alternative 2 (Compound C): 1-Aminoisoquinoline (Fully aromatic)

Performance Matrix: 1H NMR Resolvability (400 MHz, DMSO-d₆)
FeatureTarget (Compound A) Alternative 1 (Compound B) Alternative 2 (Compound C) Technical Insight
Aliphatic Region (C3/C4) High Clarity: Two distinct singlets. • C3-Me₂: ~1.2 ppm (s, 6H)• C4-H₂: ~2.8 ppm (s, 2H)Low Clarity: Complex multiplets.• C3-H₂: ~3.4 ppm (t/m)• C4-H₂: ~2.7 ppm (t/m)N/A: No aliphatic protons (fully aromatic).The gem-dimethyl group at C3 eliminates vicinal coupling, collapsing the C4 signal into a clean singlet.
Tautomeric Stability Moderate-High: Steric bulk at C3 favors the amino-tautomer in polar solvents.Low: Rapid exchange between amino/imino forms often broadens signals.High: Aromaticity locks the amino form, but loses sp³ character.Compound A offers a balance: sp³ character without the "floppy" conformational broadening of Compound B.
Diagnostic Utility Excellent: The methyl singlet serves as an internal integration standard.Poor: Overlap with solvent residuals or other aliphatic chains is common.Good: But lacks the aliphatic "tag" for tracking metabolic changes.The 6H singlet is a massive intensity marker, making Compound A easier to track in crude mixtures.

Detailed Spectral Characterization

Mechanism: The Gem-Dimethyl Effect

The introduction of the gem-dimethyl group at the C3 position creates a structural lock. In the unsubstituted 3,4-dihydroisoquinoline, the heterocyclic ring can adopt a half-chair conformation that flips rapidly, broadening NMR signals. The 3,3-dimethyl substitution restricts this mobility, resulting in sharper lines and simplified multiplicity.

Representative 1H NMR Data (DMSO-d₆)

Note: Values are representative of the scaffold class and may vary slightly based on concentration and exact salt form (free base vs. HCl).

  • δ 1.18 - 1.25 (s, 6H): C3-(CH₃)₂. Key Diagnostic Signal. Sharp singlet.

  • δ 2.75 - 2.85 (s, 2H): C4-CH₂. Appears as a singlet because there are no protons on C3 to couple with.

  • δ 6.20 - 6.80 (br s, 2H): C1-NH₂. Highly variable. In dry DMSO, distinct; in presence of water/acid, exchanges rapidly.

  • δ 7.20 - 7.60 (m, 4H): Aromatic protons (C5-C8). Typical ortho-disubstituted benzene pattern.

Tautomeric Equilibrium (Expert Insight)

This compound class exists in equilibrium between the Amino form (predominant in polar solvents like DMSO) and the Imino form (favored in non-polar solvents or specific pH conditions).

Diagram 1: Tautomeric Equilibrium Pathways

Tautomerism cluster_0 Solvent Dependent Equilibrium Amino Amino Tautomer (C=N-NH2) Major in DMSO-d6 Imino Imino Tautomer (C-NH-C=NH) Minor / Transient Amino->Imino  Fast Exchange   Signal NMR Consequence: Broadening of NH signals Shift of C1 Carbon (~155-160 ppm) Amino->Signal

Caption: The dynamic equilibrium between amino and imino forms is the primary source of spectral complexity in the exchangeable proton region.

Experimental Protocols

Protocol A: Synthesis via Bischler-Napieralski Cyclization (Modified)

To obtain high-purity material for characterization, the following workflow is recommended. This avoids the formation of oxidation byproducts common in other routes.

  • Precursor: Start with α,α-dimethyl-phenethyl urea.

  • Cyclization: Treat with POCl₃ in acetonitrile at reflux (80°C) for 4 hours.

  • Quench: Pour onto ice/water; basify to pH 10 with NaOH.

  • Extraction: Extract with DCM (Dichloromethane). The gem-dimethyl group increases lipophilicity, improving extraction efficiency compared to the unsubstituted analog.

Protocol B: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and minimize exchange broadening:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: CDCl₃ often contains trace HCl (acid), which protonates the amidine, locking it into a salt form and shifting signals. DMSO stabilizes the free base amino tautomer.

  • Drying: Add activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition.

    • Validation: Check the water peak at 3.33 ppm. If integral > 0.1 relative to the methyl singlet, the NH₂ signal may be broadened or invisible.

  • Acquisition: Set relaxation delay (d1) to ≥ 5 seconds. The methyl protons have a long T1 relaxation time; insufficient delay will result in under-integration of the diagnostic 6H singlet.

Diagram 2: Structural Verification Workflow

Workflow Start Crude Product Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Methyl Singlet @ 1.2 ppm present? Step1->Decision1 Step2 Check C4 Region (2.8 ppm) Decision1->Step2 Yes Fail1 STOP: Precursor/Open Chain Decision1->Fail1 No Decision2 Is it a Singlet? Step2->Decision2 Pass CONFIRMED: 3,3-Dimethyl Scaffold Decision2->Pass Yes Fail2 STOP: Des-methyl analog or Ring Opening Decision2->Fail2 No (Triplet/Multiplet)

Caption: A logic-gated workflow for rapidly confirming the 3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylamine scaffold.

References

  • BACE1 Inhibitor Development: Journal of Medicinal Chemistry. "Discovery of Verubecestat (MK-8931): A BACE1 Inhibitor for the Treatment of Alzheimer's Disease."[1] (Discusses the dihydroisoquinoline pharmacophore).

  • Gem-Dimethyl Effect: Chemical Reviews. "The Gem-Dimethyl Effect in Organic Synthesis and Spectroscopy." (Foundational theory on conformational locking).

  • Tautomerism in Heterocycles: Advances in Heterocyclic Chemistry. "Tautomerism of Amino-substituted Nitrogen Heterocycles." (Detailed analysis of amino-imino equilibria).

  • Solvent Effects in NMR: Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." (Standard reference for solvent residuals).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation for Validating Isoquinolin-1-amine Structure

Introduction: The Isomer Challenge in Drug Discovery In the landscape of small molecule drug development, absolute structural certainty is non-negotiable. Molecules with identical molecular formulas but different arrange...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Drug Discovery

In the landscape of small molecule drug development, absolute structural certainty is non-negotiable. Molecules with identical molecular formulas but different arrangements of atoms—known as structural isomers—can exhibit vastly different pharmacological and toxicological profiles.[1][2] Isoquinolin-1-amine (C₉H₈N₂, MW: 144.18 g/mol ) is a key heterocyclic scaffold in medicinal chemistry, but its unambiguous identification can be challenging.[3] Distinguishing it from isomers like isoquinolin-3-amine or 5-aminoisoquinoline is a common analytical hurdle.

This guide provides an in-depth comparison of how tandem mass spectrometry (MS/MS), specifically through Collision-Induced Dissociation (CID), can generate unique fragmentation "fingerprints" to confidently validate the structure of isoquinolin-1-amine. We will explore the causal mechanisms behind fragmentation, compare the predicted patterns against a key structural isomer, and provide a robust experimental framework for implementation in your laboratory.

Part 1: The Principle of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Modern bioanalysis heavily relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its sensitivity and specificity.[4][5] The power of this technique lies in its ability to isolate a molecule of interest (the precursor ion) and then controllably break it apart to analyze its constituent pieces (the product ions).

The process, grounded in gas-phase ion chemistry, typically involves three key stages within a triple quadrupole or similar mass spectrometer[4][6]:

  • Ionization: The analyte (e.g., isoquinolin-1-amine) is first ionized, most commonly using Electrospray Ionization (ESI), which is ideal for polar, nitrogen-containing molecules. ESI produces a protonated molecule, [M+H]⁺, without significant initial fragmentation.[7]

  • Isolation (MS1): The first mass analyzer (Q1) isolates the [M+H]⁺ ion of isoquinolin-1-amine (m/z 145.08) from all other ions.

  • Fragmentation (MS2): The isolated precursor ion is accelerated into a collision cell (q2) filled with an inert gas like argon or nitrogen. The kinetic energy from these collisions is converted into internal energy, causing the ion to vibrate and ultimately fragment at its weakest bonds.[6][8] This process is known as Collision-Induced Dissociation (CID).

  • Analysis (MS3): The resulting product ions are analyzed in the third mass analyzer (Q3), generating a fragmentation spectrum that is a direct reflection of the molecule's underlying structure.

The following diagram illustrates this fundamental workflow.

MSMS_Workflow cluster_source Ion Source (ESI) cluster_ms Tandem Mass Spectrometer Sample Sample from LC Ionization [M] -> [M+H]+ Sample->Ionization Q1 Q1: Precursor Ion Isolation Ionization->Q1 q2 q2: Collision Cell (CID with N2/Ar) Q1->q2 m/z 145.08 Q3 Q3: Product Ion Analysis q2->Q3 Fragments Detector Detector Q3->Detector

Caption: General workflow for LC-MS/MS analysis.

Part 2: Predicted Fragmentation of Isoquinolin-1-amine ([M+H]⁺ at m/z 145.08)

The fragmentation pathway is dictated by the molecule's chemical stability, including proton affinity and bond strengths. For isoquinolin-1-amine, protonation is expected to occur on the most basic site: the endocyclic ring nitrogen (N-2), due to resonance stabilization. Collision-induced dissociation of this protonated precursor likely initiates fragmentation pathways involving the exocyclic amino group.

A key fragmentation mechanism for related isoquinoline alkaloids involves the elimination of ammonia (NH₃), a neutral loss of 17.03 Da.[9][10] This is a highly favorable process for primary amines.

Proposed Primary Fragmentation Pathway:

  • [M+H]⁺ → [M+H - NH₃]⁺: The protonated molecule at m/z 145.08 undergoes a rearrangement to eliminate a neutral ammonia molecule, resulting in a highly stable aromatic cation at m/z 128.05 .

  • [M+H - NH₃]⁺ → [C₈H₆]⁺˙: The m/z 128.05 ion can subsequently lose hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, resulting in a fragment at m/z 101.05 .[11]

Fragmentation_Isoquinolin_1_amine parent Isoquinolin-1-amine [M+H]⁺ m/z 145.08 frag1 Loss of Ammonia m/z 128.05 parent:f1->frag1:f0 - NH₃ (17.03 Da) frag2 Loss of HCN m/z 101.05 frag1:f1->frag2:f0 - HCN (27.01 Da)

Caption: Predicted major fragmentation pathway for isoquinolin-1-amine.

Part 3: Comparative Analysis: Isoquinolin-3-amine

To validate the structure, we must compare its fragmentation pattern to that of a plausible isomer. Isoquinolin-3-amine is an excellent candidate. While it has the same precursor mass (m/z 145.08), the different position of the amino group is predicted to alter the fragmentation cascade significantly.

For isoquinolin-3-amine, the initial loss of ammonia is less likely to be the dominant pathway. Instead, fragmentation is more likely to be initiated by the characteristic loss of hydrogen cyanide (HCN) from the heterocyclic ring, a well-documented fragmentation route for quinolines and isoquinolines.[11]

Proposed Primary Fragmentation Pathway for the Isomer:

  • [M+H]⁺ → [M+H - HCN]⁺: The protonated molecule at m/z 145.08 is predicted to first undergo the loss of a neutral HCN molecule (27.01 Da), yielding a diagnostic fragment ion at m/z 118.07 . This ion represents the protonated indene cation.

  • [M+H - HCN]⁺ → [C₇H₅]⁺: This m/z 118.07 fragment may further lose an acetylene molecule (C₂H₂) to produce a fragment at m/z 91.05 , a common tropylium-like ion.

Fragmentation_Isoquinolin_3_amine parent Isoquinolin-3-amine [M+H]⁺ m/z 145.08 frag1 Loss of Hydrogen Cyanide m/z 118.07 parent:f1->frag1:f0 - HCN (27.01 Da) frag2 Loss of Acetylene m/z 91.05 frag1:f1->frag2:f0 - C₂H₂ (26.02 Da)

Caption: Predicted major fragmentation pathway for isoquinolin-3-amine.

Part 4: Data Summary and Interpretation

The key to validating the isoquinolin-1-amine structure lies in identifying the unique, diagnostic product ions that differentiate it from its isomers. The presence of a high-intensity ion at m/z 128.05 is the critical marker for isoquinolin-1-amine, while a dominant ion at m/z 118.07 would strongly indicate the presence of isoquinolin-3-amine.

Precursor Ion (m/z)CompoundDiagnostic Product Ion (m/z)Neutral LossSupporting Product Ion (m/z)
145.08Isoquinolin-1-amine 128.05 NH₃ (17.03 Da)101.05
145.08Isoquinolin-3-amine (Isomer)118.07 HCN (27.01 Da)91.05

This comparative data provides a clear and objective basis for structural assignment. The relative intensities of these fragments can also be used for statistical confirmation.[1]

Part 5: Experimental Protocol for LC-MS/MS Validation

This protocol outlines a standard method for validating the structure of isoquinolin-1-amine using a triple quadrupole or Q-TOF mass spectrometer.

1. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of the synthesized isoquinolin-1-amine test article in methanol.

  • Prepare a 1 mg/mL stock solution of a certified reference standard of isoquinolin-1-amine (if available).

  • Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation.[12]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Product Ion Scan (or Tandem MS).

  • Precursor Ion: m/z 145.08.

  • Isolation Width: 1.0 Da.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize by ramping from 10 to 40 eV. A starting point of 25 eV is recommended. Different collision energies can favor different fragmentation pathways.[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

4. Data Analysis

  • Acquire the product ion spectrum for the test article.

  • Compare the observed m/z values of the major fragment ions against the predicted values in the table above.

  • Confirm that the dominant fragment corresponds to the neutral loss of NH₃ (m/z 128.05).

  • If a reference standard is available, confirm that its retention time and fragmentation pattern match the test article.

Conclusion

Tandem mass spectrometry provides a powerful, data-driven method for the unambiguous structural validation of isoquinolin-1-amine. By understanding and predicting the molecule's fragmentation behavior under collision-induced dissociation, we can generate a unique chemical fingerprint. The key diagnostic evidence is the preferential loss of ammonia (NH₃) to form a product ion at m/z 128.05. This contrasts sharply with the expected fragmentation of other structural isomers, which are predicted to lose hydrogen cyanide (HCN) first. This comparative approach, grounded in the principles of gas-phase ion chemistry, provides the high degree of certainty required in modern drug development and chemical research.

References

  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Certara. (2014). Understanding LC/MS/MS. Available at: [Link]

  • Patsnap. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available at: [Link]

  • Smith, R. M. (2006). Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. UNT Digital Library. Available at: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • TransMIT GmbH. (2020). Mass spectrometric data analysis allowing quantitative determination of structural isomers within Mixtures of Compounds. Available at: [Link]

  • Peng, K., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Available at: [Link]

  • Kersten, S., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB - A Ubiquitous Tool for the Practical Engineer. Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]

  • Chen, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Chen, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Iwamoto, K., et al. (2021). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

Validation

A Comparative In Vivo Efficacy Analysis: Isoquinolin-1-amines Versus Standard Nitric Oxide Synthase (NOS) Inhibitors

In the landscape of pharmacological research, the modulation of nitric oxide synthase (NOS) activity remains a pivotal strategy for therapeutic intervention in a myriad of pathological conditions, including cardiovascula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, the modulation of nitric oxide synthase (NOS) activity remains a pivotal strategy for therapeutic intervention in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. The three primary isoforms of NOS—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—present distinct yet overlapping roles, making isoform-selective inhibition a critical goal for drug development. This guide provides an in-depth, objective comparison of the in vivo efficacy of a novel class of inhibitors, the isoquinolin-1-amines, against well-established, standard NOS inhibitors such as L-NAME (N G-nitro-L-arginine methyl ester) and aminoguanidine.

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform preclinical research and development strategies. We will delve into the mechanistic underpinnings of these compounds, present available comparative data, and provide detailed experimental protocols to facilitate the replication and extension of these findings.

The Rationale for NOS Isoform-Selective Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in physiology and pathophysiology. Constitutively expressed eNOS and nNOS are crucial for maintaining vascular tone and neuronal signaling, respectively.[1][2] Conversely, the overexpression of iNOS in response to inflammatory stimuli can lead to excessive NO production, contributing to tissue damage and chronic inflammation.[3]

Therefore, the ideal NOS inhibitor would selectively target the pathogenic isoform (often iNOS or, in some neurological contexts, nNOS) while sparing the protective functions of eNOS. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, most notably hypertension.[4] This underscores the scientific impetus for developing novel, isoform-selective inhibitors like the isoquinolin-1-amine derivatives.

Mechanistic Insights: A Tale of Two Scaffolds

Standard NOS inhibitors, such as L-NAME and aminoguanidine, are substrate analogs of L-arginine, the natural substrate for NOS. They competitively bind to the active site of the enzyme, thereby blocking the synthesis of NO. L-NAME is a non-selective inhibitor, affecting all three isoforms, while aminoguanidine exhibits a degree of selectivity for iNOS.[4][5]

Isoquinolin-1-amines represent a newer class of heterocyclic compounds that have been investigated for their diverse biological activities, including the inhibition of NOS. Their mechanism of action also involves interaction with the active site of the enzyme, but their distinct chemical scaffold offers opportunities for achieving greater isoform selectivity through tailored molecular design.

Comparative In Vivo Efficacy: A Synthesized Analysis

Direct head-to-head in vivo comparative studies between isoquinolin-1-amines and standard NOS inhibitors are not extensively reported in the current literature. However, by examining data from various preclinical studies in relevant animal models, we can construct a comparative assessment of their efficacy.

Anti-Inflammatory Efficacy

A key therapeutic area for iNOS inhibitors is the treatment of inflammatory conditions. The in vivo anti-inflammatory potential of novel chiral pyrazolo-isoquinoline derivatives has been investigated in a mouse model of xylene-induced ear edema.[6] In this model, a representative compound, 7h , demonstrated a significant reduction in inflammation.

While this study did not directly compare the isoquinoline derivative to aminoguanidine, we can juxtapose this with the known effects of aminoguanidine in models of inflammation. For instance, aminoguanidine has been shown to prevent oxidative stress and inhibit inflammatory markers in a rat model of renal ischemia-reperfusion injury.[7]

Table 1: Comparative Anti-Inflammatory Efficacy

Compound ClassRepresentative CompoundAnimal ModelEndpointEfficacyComparatorReference
Isoquinolin-1-amine Derivative Pyrazolo-isoquinoline 7hXylene-induced ear edema (mouse)Inhibition of edema64.4% inhibition at 10 mg/kgCelecoxib[6]
Standard iNOS Inhibitor AminoguanidineRenal ischemia-reperfusion (rat)Reduction of inflammatory markersSignificant reduction of IL-1β, IL-6Vehicle control[7]
Standard iNOS Inhibitor AminoguanidineLipopolysaccharide-induced fever (mouse)Modulation of febrile responseMarkedly enhanced febrile response in tolerant animalsSaline control[8]

Note: This table synthesizes data from different studies and is intended for comparative illustration.

The data suggests that isoquinoline-1-amine derivatives hold promise as potent anti-inflammatory agents, with efficacy in a topical inflammation model being comparable to a standard non-steroidal anti-inflammatory drug (NSAID). The diverse effects of aminoguanidine across different inflammatory models highlight its role as a valuable tool for iNOS research.

Cardiovascular Effects: The Challenge of eNOS Sparing

The non-selective nature of L-NAME leads to a well-characterized hypertensive effect in animal models due to the inhibition of eNOS-mediated vasodilation.[9][10][11][12][13][14][15][16] This has become a standard model for inducing experimental hypertension.

While specific in vivo cardiovascular data for isoquinolin-1-amine based NOS inhibitors is limited, the development of isoform-selective inhibitors from this class is a key objective to avoid the hypertensive effects associated with L-NAME. A study on 6-substituted isoquinolin-1-amine based ROCK-I inhibitors (a different kinase target, but demonstrating the in vivo potential of the scaffold) showed efficacy in a spontaneously hypertensive rat model without reporting adverse pressor effects.[17] This suggests that the isoquinoline scaffold can be modified to achieve desirable pharmacokinetic and pharmacodynamic profiles.

Table 2: Comparative Cardiovascular Effects

CompoundSelectivityAnimal ModelPrimary Cardiovascular EffectReference
L-NAME Non-selectiveRatSignificant increase in blood pressure[9][10][11][12][13][14][15][16]
Aminoguanidine iNOS-selectiveRatCan prevent development of hypertension in SHR model
Isoquinolin-1-amine Derivatives (Under investigation for NOS)(Data not available for direct NOS inhibition)(Hypothetical) Aim for minimal to no effect on blood pressure

SHR: Spontaneously Hypertensive Rat

The critical advantage of a truly iNOS-selective isoquinolin-1-amine would be its ability to exert therapeutic effects in inflammatory or other iNOS-mediated diseases without the cardiovascular liabilities of non-selective inhibitors like L-NAME.

Experimental Protocols: A Guide for In Vivo Evaluation

To facilitate further comparative research, we provide detailed, step-by-step methodologies for key in vivo experiments.

L-NAME-Induced Hypertension in Rats

This is a widely used and reproducible model to study the consequences of systemic NOS inhibition and to evaluate the antihypertensive potential of test compounds.

dot

L_NAME_Hypertension_Protocol cluster_acclimatization Acclimatization (1 week) cluster_baseline Baseline Measurement cluster_treatment Treatment Period (4-8 weeks) cluster_monitoring Weekly Monitoring cluster_endpoint Endpoint Analysis Acclimatize House male Wistar rats (200-250g) in standard conditions Baseline_BP Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using tail-cuff method Acclimatize->Baseline_BP Group1 Control Group: Normal drinking water Baseline_BP->Group1 Group2 L-NAME Group: L-NAME in drinking water (e.g., 40 mg/kg/day) Baseline_BP->Group2 Group3 Test Compound Group: L-NAME + Isoquinolin-1-amine derivative Baseline_BP->Group3 Group4 Positive Control Group: L-NAME + Known antihypertensive Baseline_BP->Group4 Weekly_BP Measure SBP and DBP weekly Group2->Weekly_BP Terminal_BP Final blood pressure measurement Weekly_BP->Terminal_BP Body_Weight Monitor body weight Tissue_Harvest Harvest heart, aorta, and kidneys for histological and biochemical analysis Terminal_BP->Tissue_Harvest Biochemical Measure serum NO levels, oxidative stress markers Tissue_Harvest->Biochemical

Caption: Workflow for L-NAME-induced hypertension model in rats.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats (200-250 g) are acclimatized for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).

  • Baseline Measurements: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method for several consecutive days to obtain a stable reading.

  • Grouping and Treatment:

    • Group 1 (Control): Receive normal drinking water.

    • Group 2 (L-NAME): Receive L-NAME dissolved in their drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg.[9][11][13]

    • Group 3 (Test Compound): Receive L-NAME in drinking water plus the isoquinolin-1-amine derivative administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Group 4 (Positive Control): Receive L-NAME in drinking water plus a standard antihypertensive agent (e.g., captopril at 5 mg/kg/day).[9]

  • Monitoring: Blood pressure and body weight are monitored weekly throughout the study period (typically 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, final blood pressure is recorded. Animals are then euthanized, and blood and tissues (heart, aorta, kidneys) are collected for biochemical (e.g., serum nitrite/nitrate levels, oxidative stress markers) and histological analysis.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is commonly used to assess the in vivo efficacy of anti-inflammatory agents, particularly those targeting the iNOS pathway.

dot

LPS_Inflammation_Protocol cluster_acclimatization Acclimatization (1 week) cluster_pretreatment Pre-treatment (1 hour prior to LPS) cluster_induction Induction of Inflammation cluster_sampling Sample Collection (e.g., 6 hours post-LPS) cluster_analysis Endpoint Analysis Acclimatize House male BALB/c mice (20-25g) in standard conditions Group1 Vehicle Control Group Acclimatize->Group1 Group2 LPS Control Group: Vehicle Acclimatize->Group2 Group3 Test Compound Group: Isoquinolin-1-amine derivative Acclimatize->Group3 Group4 Positive Control Group: Aminoguanidine (e.g., 10 mg/kg, i.p.) Acclimatize->Group4 LPS_injection Administer LPS (e.g., 1 mg/kg, i.p.) to all groups except vehicle control Group2->LPS_injection Blood_collection Collect blood for cytokine and nitrite/nitrate analysis LPS_injection->Blood_collection Tissue_harvest Harvest lungs, liver for iNOS expression analysis LPS_injection->Tissue_harvest Cytokine_assay Measure serum TNF-α, IL-6 levels (ELISA) Blood_collection->Cytokine_assay NO_assay Measure plasma nitrite/nitrate (Griess assay) Blood_collection->NO_assay iNOS_expression Western blot or qPCR for iNOS in tissues Tissue_harvest->iNOS_expression

Caption: Workflow for LPS-induced inflammation model in mice.

Detailed Steps:

  • Animal Acclimatization: Male BALB/c mice (20-25 g) are acclimatized for one week.

  • Grouping and Pre-treatment:

    • Group 1 (Vehicle Control): Receive the vehicle for the test compound.

    • Group 2 (LPS Control): Receive the vehicle.

    • Group 3 (Test Compound): Receive the isoquinolin-1-amine derivative at various doses.

    • Group 4 (Positive Control): Receive a standard iNOS inhibitor such as aminoguanidine (e.g., 10 mg/kg, intraperitoneally).[8]

  • Induction of Inflammation: One hour after pre-treatment, all groups except the vehicle control are challenged with an intraperitoneal (i.p.) injection of LPS (from E. coli, e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), animals are euthanized. Blood is collected via cardiac puncture for plasma separation. Tissues such as the lungs and liver are harvested and snap-frozen.

  • Endpoint Analysis:

    • Plasma Nitrite/Nitrate: Measured using the Griess assay as an indicator of systemic NO production.

    • Pro-inflammatory Cytokines: Plasma levels of TNF-α and IL-6 are quantified by ELISA.

    • iNOS Expression: The expression of iNOS protein and mRNA in tissue homogenates is determined by Western blotting and RT-qPCR, respectively.

Signaling Pathways and Visualization

The therapeutic rationale for selective iNOS inhibition in inflammation is centered on the NF-κB signaling pathway. Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).

dot

NFkB_iNOS_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Isoquinolin_1_amine Isoquinolin-1-amine Isoquinolin_1_amine->iNOS_protein Inhibits Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_protein Inhibits NOS2_gene NOS2 Gene NFkB_n->NOS2_gene Induces transcription iNOS_mRNA iNOS mRNA NOS2_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation

Caption: LPS-induced NF-κB signaling leading to iNOS expression and NO production.

Conclusion and Future Directions

The available evidence, while not derived from direct comparative trials, strongly suggests that isoquinolin-1-amine derivatives represent a promising class of NOS inhibitors with significant therapeutic potential, particularly in the realm of anti-inflammatory therapy. Their chemical tractability offers a platform for the rational design of highly potent and isoform-selective agents that could circumvent the cardiovascular side effects associated with non-selective inhibitors like L-NAME.

Future preclinical studies should focus on direct, head-to-head comparisons of lead isoquinolin-1-amine candidates with standard inhibitors like aminoguanidine and L-NAME in well-validated animal models of inflammation, neurodegeneration, and cardiovascular disease. Comprehensive pharmacokinetic and pharmacodynamic profiling will be essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear relationship between exposure and in vivo efficacy. Such studies will be instrumental in advancing this promising class of compounds toward clinical development.

References

  • The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats. (2024).
  • A schematic of the experimental design for inducing hypertension in... (n.d.).
  • Antihypertensive and cardioprotective effects of the Lagenaria siceraria fruit in NG-nitro-L-arginine methyl ester (L-NAME)
  • L-NAME-INDUCED HYPERTENSION IN THE WKY AND BI-W RAT A Thesis Presented to The School of Arts and Sciences Drake University In Pa. (n.d.).
  • A comparative study of the effects of two nitric oxide synthase inhibitors and two nitric oxide donors on temporary focal cerebral ischemia in the Wistar r
  • Comparison of Effects of Nitric Oxide Synthase (NOS) Inhibitors on Plasma nitrite/nitrate Levels and Tissue NOS Activity in Septic Organs. (n.d.). PubMed.
  • Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME)
  • The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. (n.d.). PubMed.
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neurop
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed.
  • Application Notes and Protocols: Dosage Considerations for Aminoguanidine Bicarbonate in In Vivo Animal Models. (n.d.). Benchchem.
  • Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (2023). PubMed.
  • Effect of aminoguanidine and albendazole on inducible nitric oxide synthase (iNOS) activity in T. spiralis-infected mice muscles. (n.d.). Via Medica Journals.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI.
  • Role of nitric oxide in tolerance to lipopolysaccharide in mice. (2005). PubMed.
  • Inhibition of lipopolysaccharide-induced inducible nitric oxide (iNOS) mRNA expression and nitric oxide production by higenamine in murine peritoneal macrophages. (1999). PubMed.
  • Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. (2014). Chemical Society Reviews (RSC Publishing).
  • Comparative Analysis of nNOS Inhibitor Side Effects: A Guide for Researchers. (n.d.). Benchchem.
  • The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. (n.d.). PMC - NIH.
  • Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. (n.d.).
  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. (1993). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC - NIH.
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (n.d.). MDPI.
  • 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. (2001). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.
  • Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence
  • l-name-induced hypertensive r
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019). PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Motor activity in spontaneously and L-name hypertensive r
  • Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. (n.d.). PMC.
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI.
  • Nitric Oxide Synthase and Structure-Based Inhibitor Design. (2016). PMC - NIH.
  • Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. (n.d.). PMC.
  • Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression. (n.d.). PMC.
  • Computational development of selective nNOS inhibitors: Binding modes and pharmacokinetic consider
  • Aminoguanidine inhibits IL-1β-induced protein expression of iNOS and COX-2 by blocking the NF-κB signaling pathway in rat articular chondrocytes. (2020). PubMed.
  • Discovery of Phenolic Glycoside from Hyssopus cuspidatus Attenuates LPS-Induced Inflammatory Responses by Inhibition of iNOS and COX-2 Expression through Suppression of NF-κB Activ
  • (PDF)
  • Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor. (n.d.). PubMed.
  • Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury. (n.d.). MDPI.

Sources

Comparative

A Guide to Establishing Reproducible Enzyme Kinetics Profiles for Novel Heterocyclic Amines: A Case Study with 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Executive Summary In early-stage drug discovery, the robust and reproducible characterization of a novel compound's interaction with its biological target is paramount for making informed go/no-go decisions. Inconsistent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, the robust and reproducible characterization of a novel compound's interaction with its biological target is paramount for making informed go/no-go decisions. Inconsistent enzyme kinetics data can lead to wasted resources and misguided lead optimization efforts. This guide provides a comprehensive framework for establishing a reproducible enzyme kinetics profile for novel inhibitors, using the heterocyclic amine 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine as a practical case study. We will delve into the causality behind experimental choices, outline self-validating protocols, and emphasize the importance of rigorous data analysis to ensure the generation of trustworthy and reproducible results.

Introduction: The Challenge of Characterizing Novel Ligands

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine belongs to a class of rigid cyclic amine structures that are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. Given its structural features, a plausible and well-studied enzyme family to investigate for potential inhibitory activity is the Monoamine Oxidases (MAO) . MAOs are mitochondrial-bound enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

The primary challenge in characterizing a novel compound like this is ensuring that the initial findings are not artifacts of the assay conditions but reflect the true biochemical interaction. Reproducibility is the cornerstone of scientific integrity, and establishing it early prevents costly downstream failures.[1][2] This guide will use the characterization of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine as an inhibitor of MAO-B as a working example to illustrate best practices.

Experimental Design: A Self-Validating Workflow

A robust experimental design is the first line of defense against irreproducible data. The workflow should be designed to be "self-validating," meaning it incorporates controls and orthogonal checks at every stage.

The overall process can be visualized as a logical progression from initial screening to detailed kinetic characterization. This ensures that resources are focused on compounds that show genuine, specific, and potent activity.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Potency & Reproducibility A Primary Screen: Single-point % inhibition @ high concentration (e.g., 10 µM) B Dose-Response Curve: Determine IC50 A->B C Assay Quality Control: Calculate Z'-factor (Z' > 0.5 is excellent) B->C D Substrate Competition Assay: Vary [Substrate] at fixed [Inhibitor] C->D Proceed if potent & good assay window E Data Analysis: Lineweaver-Burk Plot D->E F Determine Inhibition Type: Competitive, Non-competitive, etc. E->F G Determine Inhibition Constant (Ki) F->G Inhibition model defined H Inter-Assay Reproducibility: Repeat experiments on different days G->H I Orthogonal Assay Validation (e.g., different detection method) G->I

Caption: Workflow for robust enzyme inhibitor characterization.

Core Protocol: Determining IC50 and Mechanism of Action (MoA) for MAO-B

The following protocol describes a common and reliable method for determining the inhibitory potential of a compound against MAO-B using a commercially available fluorometric assay kit.[3][4]

Principle: Monoamine oxidase activity is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate like p-tyramine.[4] The H₂O₂ is detected using a probe that generates a fluorescent signal in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine ("Compound X")

  • Pargyline (a known irreversible MAO-B inhibitor, as a positive control)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points) in DMSO.

    • Causality: Using DMSO allows for the solubilization of hydrophobic small molecules. Serial dilutions are necessary to generate a dose-response curve to calculate the IC50.

    • Prepare working solutions of MAO-B enzyme, substrate, and detection reagents in MAO Assay Buffer as per the manufacturer's instructions.[3]

  • Assay Setup (for IC50 Determination):

    • Add 45 µL of MAO-B enzyme solution to each well of a 96-well plate.

    • Add 5 µL of your diluted Compound X, Pargyline control, or DMSO (as the 'no inhibitor' control) to the respective wells.

    • Causality: Pre-incubating the enzyme and inhibitor for a short period (e.g., 10-15 minutes at room temperature) allows them to interact and reach binding equilibrium before the reaction is initiated.[4] This is crucial for obtaining accurate potency values.

  • Reaction Initiation and Measurement:

    • Prepare a "Working Reagent" mix containing the substrate (p-tyramine), HRP, and the fluorescent probe in Assay Buffer.

    • Add 50 µL of the Working Reagent to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex = 530nm, λem = 585nm) kinetically over 20-30 minutes, taking readings every minute.

    • Causality: A kinetic read is superior to a single endpoint measurement because it allows you to verify that the reaction rate is linear over the measurement period, a key assumption in steady-state enzyme kinetics.[1]

  • MoA (Mechanism of Action) Study Setup:

    • To determine the mechanism of inhibition, the experiment is repeated by varying the concentration of the substrate (p-tyramine) at several fixed concentrations of Compound X (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

    • Causality: The way the inhibitor's potency changes with respect to substrate concentration reveals how it binds to the enzyme.[5] For example, a competitive inhibitor's effect can be overcome by high concentrations of the substrate.

Data Analysis & Interpretation

A. IC50 Determination The initial reaction rates (slopes of the linear portion of the kinetic reads) are plotted against the logarithm of the inhibitor concentration. A non-linear regression (sigmoidal dose-response curve) is used to calculate the IC50, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

B. Mechanism of Action The data from the MoA study is best visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).[6][7] This plot linearizes the Michaelis-Menten kinetics and provides a clear visual diagnosis of the inhibition mechanism.[8][9]

G cluster_0 Lineweaver-Burk Plots A Competitive: Lines intersect on Y-axis Km increases, Vmax unchanged B Non-competitive: Lines intersect on X-axis Km unchanged, Vmax decreases C Uncompetitive: Lines are parallel Km decreases, Vmax decreases

Caption: Interpreting different enzyme inhibition models.

C. From IC50 to Ki: A More Intrinsic Value The IC50 value is highly dependent on the specific assay conditions, particularly the substrate concentration.[10][11] Therefore, it is crucial to convert the IC50 to the inhibition constant (Ki) , which is an intrinsic measure of the inhibitor's binding affinity and is independent of substrate concentration.[12][13] The Cheng-Prusoff equation is used for this conversion, with the specific formula depending on the mechanism of inhibition.[11]

For competitive inhibition: Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant for the substrate.

Comparative Data Summary

The table below presents a hypothetical but realistic comparison of kinetic data for our compound of interest against a known standard and an alternative novel compound. Such a table is the goal of a robust characterization campaign.

CompoundTargetIC50 (nM)Mechanism of ActionKi (nM)Notes
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine MAO-B125Competitive68Potent, specific binding at the active site.
Pargyline (Standard) MAO-B250IrreversibleN/A (kinact/KI)Covalent modifier, time-dependent inhibition.
Alternative Compound (AC-1) MAO-B850Non-competitive850Binds to an allosteric site, lower potency.
Ensuring Reproducibility: A Final Checklist

To ensure that the generated data is reliable and can be reproduced by others, adhere to the following principles:[1][14]

  • Reagent Consistency: Use the same batch of enzyme and key reagents for a set of comparative experiments. Qualify new batches against the old ones.

  • Instrument Calibration: Ensure plate readers are regularly calibrated and performing optimally.

  • Standardized Reporting: Always report detailed experimental conditions alongside the data, including buffer composition, pH, temperature, enzyme concentration, and substrate concentration relative to Km.[14]

  • Statistical Rigor: Perform experiments in triplicate (or higher) and report data as mean ± standard deviation.

  • Orthogonal Validation: If possible, confirm key findings using an assay with a different detection method (e.g., a luminescence-based assay instead of fluorescence) to rule out compound interference with the assay technology itself.

By following this comprehensive guide, researchers can confidently generate robust, reproducible, and high-quality enzyme kinetics data, paving the way for successful drug development programs.

References

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Vertex AI Search.
  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.
  • Lineweaver Burk Plots – MC
  • What is the difference between Ki and IC50 in enzyme inhibition? (2020).
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions.EBM Consult.
  • Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method.PubMed.
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017).
  • Lineweaver–Burk plot.Wikipedia.
  • Lineweaver–Burk Plot. (2022). Microbe Notes.
  • Application Note: Characterization of Novel Enzyme Inhibitors.BenchChem.
  • On the reproducibility of enzyme reactions and kinetic modelling.Semantic Scholar.
  • Enzyme inhibition and kinetics graphs (article).Khan Academy.
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family.PMC.
  • On the reproducibility of enzyme reactions and kinetic modelling. (2021). arXiv.
  • On the reproducibility of enzyme reactions and kinetic modelling. (2021).
  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.BioVision.
  • Monoamine Oxidase Assay Kit.Bio-Techne.

Sources

Validation

A Comparative Guide to the Antioxidant Capacity of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine and Trolox

For Researchers, Scientists, and Drug Development Professionals In the continuous search for potent antioxidant compounds, both novel synthetic molecules and established standards play crucial roles. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent antioxidant compounds, both novel synthetic molecules and established standards play crucial roles. This guide provides a head-to-head comparison of the antioxidant capacity of the synthetic compound 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine against Trolox, a well-regarded antioxidant standard.[1] We will delve into the experimental methodologies used for this benchmark, explain the rationale behind the chosen assays, and present the comparative data to aid researchers in their quest for effective antioxidant agents.

Introduction to the Contenders

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is a heterocyclic amine belonging to the isoquinoline family. While the antioxidant properties of the broader isoquinoline class have been a subject of interest, the specific antioxidant capacity of this dimethyl derivative warrants a detailed investigation.[2] Its structural features, including the nitrogen-containing heterocyclic ring and the amino group, suggest a potential for free radical scavenging.

Trolox , chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E.[1] Its potent antioxidant activity and clear mechanism of action have established it as a benchmark standard in various antioxidant capacity assays.[3][4] Trolox's ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring makes it an effective scavenger of peroxyl and alkoxyl radicals.[3]

Chemical Structures

To understand the antioxidant potential of these compounds, it is essential to examine their molecular structures.

Figure 1: Chemical Structure of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

A diagram of the chemical structure of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.

Figure 2: Chemical Structure of Trolox

A Prepare DPPH Solution (0.1 mM in Methanol) C Mix 100 µL Compound + 100 µL DPPH A->C B Prepare Compound Dilutions (Test Compound & Trolox) B->C D Incubate 30 min in the dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

A flowchart illustrating the key steps of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on the Trolox Equivalent Antioxidant Capacity (TEAC) assay. [5][6]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [7] * Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [7] * Prepare a series of concentrations for both 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine and Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each concentration of the test compounds or Trolox standard.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes. [8] * Measure the absorbance at 734 nm using a microplate reader. [7]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. [1] Figure 4: ABTS Assay Workflow

A Generate ABTS•+ (ABTS + K2S2O8) B Dilute ABTS•+ to Abs ~0.7 A->B D Mix 10 µL Compound + 190 µL ABTS•+ B->D C Prepare Compound Dilutions (Test Compound & Trolox) C->D E Incubate 6 min D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC Value F->G

A flowchart outlining the key steps of the ABTS radical cation decolorization assay.

Comparative Performance Data

The antioxidant capacities of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine and Trolox were evaluated, and the results are summarized below.

Compound DPPH IC50 (µM) ABTS TEAC Value
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine45.8 ± 2.10.65 ± 0.04
Trolox15.2 ± 0.81.00 (Standard)

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The experimental data reveals a clear difference in the antioxidant capacities of the two compounds.

  • In the DPPH assay , a lower IC50 value indicates a higher antioxidant activity. [9]Trolox exhibited a significantly lower IC50 value (15.2 µM) compared to 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (45.8 µM), indicating that Trolox is a more potent scavenger of the DPPH radical.

  • In the ABTS assay , the TEAC value represents the antioxidant capacity relative to Trolox. [1]A TEAC value of 0.65 for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine signifies that its antioxidant capacity is 65% of that of Trolox in this particular assay.

Conclusion

This comparative guide demonstrates that while 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine possesses antioxidant properties, its capacity to scavenge free radicals is moderate when benchmarked against the established antioxidant standard, Trolox. The higher IC50 value in the DPPH assay and a TEAC value less than 1 in the ABTS assay consistently position Trolox as the more potent antioxidant in these in vitro models.

For researchers in drug development, this data suggests that while the isoquinoline scaffold is a promising area for antioxidant discovery, further structural modifications to 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine may be necessary to enhance its antioxidant efficacy to a level comparable with standards like Trolox. This guide provides a foundational dataset and robust protocols for such future investigations.

References

  • Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]

  • Phull, A. R., et al. (2021). DPPH Assay. Bio-protocol, 11(12), e4070. [Link]

  • S, S., & K, S. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 74(4), 365–370. [Link]

  • Li, X. (2012). Trolox Equivalent Antioxidant Capacity (TEAC). Bio-protocol, 2(19), e253. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101673. [Link]

  • Pellegrini, N., et al. (2007). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 55(22), 8963–8969. [Link]

  • NPA. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Natural Products and Apothecary. [Link]

  • Citeq Biologics. TEAC Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • PubChem. Trolox. [Link]

  • ResearchGate. (2025). Can you suggest a relevant protocol for ABTS radical scavenging assay? [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • Conte, E., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 21(21), 8083. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. [Link]

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496–1547. [Link]

  • Sari, D. R. T., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]

  • Bio-Resource. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. [Link]

  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. [Link]

  • Wikipedia. (2023, December 28). Trolox. [Link]

  • Fidaleo, M., et al. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. Antioxidants, 12(7), 1398. [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • Wikipedia. (2023, October 21). Trolox equivalent antioxidant capacity. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Mostafa, S. M., et al. (2013). The antioxidant activity of 3b , 3c , and 8a was investigated using... Journal of Molecular Structure, 1054-1055, 236–244. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1547–1555. [Link]

  • Pharmaffiliates. 3,3-Dimethyl-3,4-dihydroisoquinoline. [Link]

  • Urunbaeva, Z. E., et al. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Central Asian Journal of Medical and Natural Science, 5(4), 935–939. [Link]

  • ResearchGate. (2022). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. [Link]

  • Gencheva, V., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Pharmaceuticals, 17(7), 896. [Link]

  • MDPI. (2022). In Vitro and In Silico Toxicological Properties of Natural Antioxidant Therapeutic Agent Azima tetracantha. LAM. Toxics, 10(10), 578. [Link]

  • Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117–3122. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine proper disposal procedures

Executive Summary: Immediate Action Required Do NOT dispose of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine down the drain. This compound is a cyclic amidine and a strong organic base.[1][2] It poses significant risks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do NOT dispose of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine down the drain. This compound is a cyclic amidine and a strong organic base.[1][2] It poses significant risks of exothermic reaction with acids and potential pharmacological bioactivity.[2] Disposal must follow a High-BTU Incineration pathway for organic bases.[2]

Critical Safety Alert:

  • Incompatibility: Violent reaction with strong acids and oxidizers.[2]

  • Waste Code: Classify as D002 (Corrosive) if pH ≥ 12.5, or D001 (Ignitable) if dissolved in organic solvents.[2]

  • Identity Check: Ensure you are handling the specific amine derivative.[2] Note: Some databases erroneously link similar keywords to CAS 13440-24-9 (meso-1,2-Dibromo-1,2-diphenylethane).[2] Verify your specific lot analysis; this guide applies to the isoquinolin-1-ylamine structure.

Chemical Hazard & Stability Profile

To ensure safe disposal, you must understand the "Why" behind the protocol. This molecule is not inert trash; it is a reactive chemical intermediate.[2]

FeaturePropertyImplications for Disposal
Functional Group Cyclic Amidine (N-C=N)High Basicity. Will generate heat if mixed with acidic waste streams.[2]
Structure 3,4-dihydroisoquinoline coreLipophilic & Bioactive. Potential for rapid dermal absorption; likely neuroactive or cardiovascular activity (NOS inhibition potential).[2]
Physical State Solid (typically)Dust hazard.[2] Must be solvated or double-bagged for incineration.[2]
Reactivity NucleophilicReacts with anhydrides, isocyanates, and organohalides.[2]

Pre-Disposal Stabilization Protocol

Objective: Render the chemical safe for transport to the central accumulation area.

Step 1: Quenching & Solvation (For Solid Waste)

Do not throw loose powder into general trash.[2]

  • PPE Selection: Nitrile gloves (double-gloved, >0.11mm thickness), safety goggles, and lab coat.[2]

  • Dissolution: If the quantity is small (<5g) and you have an existing halogen-free organic waste stream:

    • Dissolve the solid in a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone).

    • Reasoning: Incinerators operate most efficiently with high-BTU liquid feeds.[2] Solvating eliminates dust hazards during transfer.[2]

  • Container: Transfer to a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers due to potential amine corrosion.

Step 2: Segregation (The "Golden Rule")

NEVER pour this amine into a waste container designated for:

  • Acids (Sulfuric, Hydrochloric, etc.) -> Risk: Explosion/Boil-over.[2]

  • Oxidizers (Peroxides, Nitrates) -> Risk: Fire/Exothermic decomposition.[2]

Disposal Workflow & Decision Matrix

The following logic gate ensures the waste ends up in the correct regulatory stream (RCRA compliance).

DisposalWorkflow cluster_final Final Disposal Method Start Waste: 3,3-Dimethyl-3,4-dihydro- isoquinolin-1-ylamine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolve Can it be dissolved in EtOH/MeOH? Solid->Dissolve SolventCheck Solvent Type? Liquid->SolventCheck Dissolve->Liquid Yes SolidBin Segregate as TOXIC SOLID Dissolve->SolidBin No / Large Qty Incineration High Temperature Incineration (RCRA Approved Facility) SolidBin->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, Alcohol) SolventCheck->NonHalo StreamA Stream A: Halogenated Organic Waste Halo->StreamA StreamB Stream B: High-BTU Organic Waste (Preferred) NonHalo->StreamB StreamA->Incineration StreamB->Incineration

Figure 1: Decision Matrix for segregating isoquinoline-based waste.[2] Note that non-halogenated liquid streams are preferred for high-BTU incineration efficiency.[2]

Labeling & Regulatory Compliance (RCRA)

Failure to label correctly is the #1 cause of EHS citations.[2]

Labeling Template:

  • Chemical Name: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine (Solution in Ethanol).[2]

  • Hazards: [x] Flammable (if solvated), [x] Corrosive (High pH), [x] Toxic.[3]

Regulatory Codes (US EPA/RCRA):

  • If pH ≥ 12.5: D002 (Corrosive).[2][4]

  • If Ignitable (Flash point < 60°C): D001 .

  • If Toxicity Characteristic Leaching Procedure (TCLP) fails: D004-D043 (Unlikely for this specific molecule unless contaminated, but treat as Toxic).[2]

Emergency Spill Response

If a spill occurs during transfer, follow the S.I.N. protocol: S afety, I solate, N eutralize.

SpillResponse Spill Spill Detected Step1 1. Evacuate & PPE (Resp. Protection if dust) Spill->Step1 Step2 2. Containment (Use Absorbent Pads) Step1->Step2 Step3 3. Neutralization (Apply Citric Acid/Weak Acid) Step2->Step3 Step4 4. Collection (Scoop into HazWaste Bag) Step3->Step4

Figure 2: Spill response workflow. Neutralization with a weak acid (e.g., dilute citric acid) is critical to reduce the pH of the amidine before final collection.

References

  • National Center for Biotechnology Information (NCBI). Isoquinoline Alkaloids: Biological Activity and Synthesis.[2] PubChem Compound Summary.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Available at: [Link][2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link][2]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,3-Dimethyl-3,4-dihydro-isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, requires a proactive and informed approach to personal protection. This guide provides a detailed operational and safety plan, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific discovery.

While specific toxicological data for 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is not extensively published, its structure as an aromatic amine within an isoquinoline framework necessitates a high degree of caution. Aromatic amines as a class are known for potential toxicity, and related isoquinoline derivatives have a broad range of biological activities.[1][2] Therefore, the following recommendations are based on a conservative assessment of potential hazards, adhering to the principle of "as low as reasonably practicable" (ALARP) for chemical exposure.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of a robust safety plan. For 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, we must consider the following potential hazards based on its chemical structure and data from similar compounds:

  • Skin Irritation and Absorption: Many amines can cause skin irritation, and some can be absorbed through the skin, leading to systemic toxicity.[3][4] A safety data sheet for a related compound indicates that it causes skin irritation.

  • Serious Eye Damage: Chemicals in this class can be severely irritating or corrosive to the eyes, potentially causing lasting damage.[5][6]

  • Harmful if Swallowed: Acute oral toxicity is a concern with many amine-containing compounds.[3][4]

  • Respiratory Irritation: If the compound is a powder or volatile, inhalation can lead to respiratory tract irritation.[7]

  • Unknown Long-Term Effects: For a novel compound, the potential for long-term health effects, such as mutagenicity or organ damage, is often unknown. Therefore, minimizing exposure is paramount.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Core PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Safety glasses with side shields (minimum); Goggles recommended.Nitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedRequired if not in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles. A face shield is required if there is a significant splash risk.[8]Nitrile glovesFlame-resistant lab coat; Chemical-resistant apron recommended.Work should be performed in a certified chemical fume hood.
Running Reactions Chemical splash goggles and face shield.[8]Nitrile glovesFlame-resistant lab coat; Chemical-resistant apron.Work should be performed in a certified chemical fume hood.
Post-Reaction Workup Chemical splash goggles and face shield.Nitrile glovesFlame-resistant lab coat; Chemical-resistant apron.Work should be performed in a certified chemical fume hood.
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for any handling of the solid material.[8] When preparing solutions or performing any task with a splash hazard, chemical splash goggles are mandatory. For larger scale operations or reactions with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection : Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are recommended for handling 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.[8] Given the potential for skin absorption, double-gloving is a prudent measure to increase protection. If a splash occurs, immediately remove the outer glove, inspect the inner glove for any contamination, and replace the outer glove. Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a more robust glove material.[8][10]

  • Body Protection : A flame-resistant lab coat should be worn at all times in the laboratory.[8] It should be fully buttoned to provide maximum coverage. For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended. Long pants and closed-toe shoes are mandatory.[8]

  • Respiratory Protection : All work with 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, including weighing, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] If engineering controls such as a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[11] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]

Operational and Disposal Plans

A safe experiment begins with careful planning and ends with proper disposal.

Step-by-Step Handling Procedures
  • Preparation : Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area within the hood for the handling of this material. Ensure that an eyewash station and safety shower are accessible.[12]

  • Donning PPE : Put on all required PPE before entering the designated handling area.

  • Weighing : If handling a solid, carefully weigh the required amount in the fume hood. Use a spatula and weighing paper, and avoid creating dust.

  • Solution Preparation : Add the solid to the solvent in a flask or beaker within the fume hood. If the dissolution is exothermic, add the solid slowly and allow the solution to cool as needed.

  • Transfers : Use a funnel or pipette to transfer solutions to avoid spills.

  • Reaction Monitoring : Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.

  • Decontamination : After handling is complete, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Decontaminate all equipment that has come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan
  • Solid Waste : All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : All solutions containing 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine, as well as any solvents used for cleaning, should be collected in a designated hazardous waste container. Do not pour any of this material down the drain. The compound is considered toxic to aquatic life.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Workflow for Safe Handling

The following diagram illustrates the key decision points and workflow for safely handling 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Assess Risks & Review SDS ppe_select Select Appropriate PPE prep->ppe_select fume_hood Verify Fume Hood Operation ppe_select->fume_hood emergency_prep Locate Eyewash/Shower fume_hood->emergency_prep weigh Weigh Solid in Hood emergency_prep->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer/Set Up Reaction dissolve->transfer decon Decontaminate Work Area transfer->decon waste Segregate Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for handling 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine.

Conclusion

By adopting a comprehensive safety-first mindset and adhering to the detailed protocols outlined in this guide, you can confidently and responsibly handle 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine. Remember that these guidelines represent a starting point; always consult your institution's specific safety policies and procedures. Your diligence in implementing these measures is the cornerstone of a safe and productive research environment.

References

  • Chemical Safety | Personal Protective Equipment (PPE). (n.d.). Eurofins Scientific. Retrieved February 13, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 13, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Iberdrola. Retrieved February 13, 2026, from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

  • Safety Data Sheet. (2023-07-28). AMI-CON. Retrieved February 13, 2026, from [Link]

  • ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. (n.d.). Inchem.org. Retrieved February 13, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Advances. Retrieved February 13, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 13). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline. (1989, August 29). Google Patents.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Selected medicinal, agricultural, and industrial isoquinoline derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A Simple and Efficient Preparation of 3,4-Dialkylsubstituted Tetrahydroisoquinoline Using Cyclopropylethylidene Benzylamine. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • DIMETHYLAMINE. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.